Cyanine5 tetrazine
描述
Structure
2D Structure
3D Structure
属性
分子式 |
C42H48N7O+ |
|---|---|
分子量 |
666.9 g/mol |
IUPAC 名称 |
6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide |
InChI |
InChI=1S/C42H47N7O/c1-30-44-46-40(47-45-30)32-26-24-31(25-27-32)29-43-39(50)23-11-8-16-28-49-36-20-15-13-18-34(36)42(4,5)38(49)22-10-7-9-21-37-41(2,3)33-17-12-14-19-35(33)48(37)6/h7,9-10,12-15,17-22,24-27H,8,11,16,23,28-29H2,1-6H3/p+1 |
InChI 键 |
ZDOMAUDBTABOBX-UHFFFAOYSA-O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Cyanine5 Tetrazine Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cyanine5 (Cy5) tetrazine bioorthogonal chemistry, a powerful tool for specific and efficient biomolecule labeling in complex biological systems. This guide covers the core chemical principles, quantitative reaction data, detailed experimental protocols, and visual representations of key workflows to facilitate its application in research and drug development.
Core Principles of Cyanine5 Tetrazine Bioorthogonal Chemistry
This compound bioorthogonal chemistry is centered around the inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction occurs between an electron-deficient 1,2,4,5-tetrazine (B1199680) conjugated to a Cy5 fluorophore and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[1]
The key features of this bioorthogonal reaction include:
-
Exceptional Reaction Kinetics: The IEDDA reaction between tetrazines and TCOs is one of the fastest known bioorthogonal reactions, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[2] This high speed enables efficient labeling even at low biomolecule concentrations typically found in biological systems.
-
High Specificity and Bioorthogonality: The tetrazine and TCO moieties are abiotic and do not react with naturally occurring functional groups in cells and organisms. This ensures that the labeling is highly specific to the intended target.[3]
-
Biocompatibility: The reaction proceeds efficiently under physiological conditions (neutral pH, aqueous environment, and ambient temperature) without the need for cytotoxic catalysts like copper.[3]
-
Fluorogenic Potential: A significant advantage of using tetrazine-dye conjugates is their "turn-on" fluorescence capability. The tetrazine moiety can quench the fluorescence of the conjugated Cy5 dye. Upon reaction with a TCO, this quenching effect is alleviated, leading to a significant increase in fluorescence intensity. This property reduces background noise and allows for no-wash imaging in live cells.[4]
The reaction proceeds through a [4+2] cycloaddition, forming an unstable intermediate that rapidly undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N₂), resulting in a stable dihydropyridazine (B8628806) conjugate.[5]
References
- 1. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions with Cy5-Tetrazine
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) reaction has rapidly emerged as a premier bioorthogonal chemistry tool, valued for its exceptional speed, high specificity, and biocompatibility.[1][2] This guide provides a deep dive into the principles and applications of the IEDDA reaction, with a specific focus on the use of Cy5-tetrazine, a fluorogenic probe that is instrumental in biological imaging and bioconjugation.
Core Principles of the IEDDA Reaction
The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[3][4] In the context of bioorthogonal chemistry, the most common diene is a 1,2,4,5-tetrazine, and the dienophile is typically a strained, electron-rich alkene or alkyne, such as a trans-cyclooctene (B1233481) (TCO).[5][6]
Mechanism: The reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine diene.[3][7] The process involves two main steps:
-
A concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate.[3][7]
-
An immediate retro-Diels-Alder reaction that irreversibly releases a molecule of nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product.[3][7][8] This release of N₂ is the sole byproduct, making the reaction exceptionally clean.[9]
Fluorogenic Properties of Cy5-Tetrazine: A key advantage of using tetrazine-dye conjugates like Cy5-tetrazine is their fluorogenic nature.[5] The tetrazine moiety acts as an efficient quencher, suppressing the fluorescence of the nearby Cy5 dye.[10] Upon successful IEDDA reaction, the tetrazine is converted to a dihydropyridazine, which eliminates its quenching ability.[10] This "turn-on" mechanism restores the Cy5 fluorescence, leading to a high signal-to-noise ratio, which is ideal for wash-free imaging applications in complex biological environments.[10][11]
Quantitative Data: Reaction Kinetics
The reaction rate of the IEDDA ligation is one of its most remarkable features, with second-order rate constants (k₂) that are several orders of magnitude higher than other bioorthogonal reactions.[6][9] The choice of dienophile significantly impacts the reaction kinetics, with strained systems like trans-cyclooctene (TCO) exhibiting the fastest rates.[7][9] The reactivity is further influenced by the electronic properties of substituents on both the tetrazine and the dienophile.[7][12][13]
| Diene | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2000 (± 400)[9] | 9:1 Methanol:Water, 25°C |
| Tetrazine-Cy5 | Dioxo-TCO (DOTCO) | 6370[7] | Water |
| 3,6-bis(methyl)tetrazine | sTCO | 23,800 (± 400)[14] | 25% MeCN/PBS |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | Norbornene | 1.9[6] | Not specified |
| 3,6-dipyridin-2-yl-1,2,4,5-tetrazine | Norbornene | 2.1 (± 0.2) | Acetonitrile, 25°C[15] |
| Tetrazine-modified dye (6) | Norbornene-dU (5) | 1.05[16] | H₂O/DMSO (99:1) |
Experimental Protocols
A common application of Cy5-tetrazine IEDDA is the labeling of proteins. This is typically a two-step process involving the initial modification of the protein with a dienophile (e.g., TCO), followed by the ligation with Cy5-tetrazine.[17]
Protocol: Labeling an Antibody with Cy5-Tetrazine
This protocol details the modification of an antibody with a TCO group, followed by ligation with Cy5-tetrazine.[17]
Part A: Antibody Modification with TCO
-
Materials:
-
Antibody of interest (1-10 mg/mL)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
TCO-NHS ester (e.g., TCO-PEG4-NHS)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
-
-
Procedure:
-
Antibody Preparation: Prepare the antibody solution in an amine-free buffer. Ensure buffers like Tris or glycine (B1666218) are not present.[17]
-
Reagent Preparation: Immediately before use, dissolve the TCO-NHS ester in DMSO or DMF to a concentration of 10-20 mM.[17]
-
Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution.[17]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.[17]
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15 minutes.[17]
-
Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.[1][17] The purified TCO-modified antibody is now ready for ligation.
-
Part B: Ligation with Cy5-Tetrazine
-
Materials:
-
Purified TCO-modified antibody
-
Cy5-tetrazine
-
Anhydrous DMSO or DMF
-
-
Procedure:
-
Reagent Preparation: Prepare a stock solution of Cy5-tetrazine in DMSO.[17]
-
Ligation Reaction: Add a 1.5 to 5-fold molar excess of Cy5-tetrazine to the TCO-modified antibody solution.[17]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. Due to the rapid kinetics, the reaction is often complete within 30 minutes.[9][17]
-
Analysis: The Cy5-labeled antibody is now ready for downstream applications. The efficiency of labeling can be analyzed via SDS-PAGE and fluorescence imaging.[17]
-
Applications in Drug Development and Research
The robustness and speed of the Cy5-tetrazine IEDDA reaction have enabled numerous applications in biological research and medicine.
-
Pre-targeted Imaging and Therapy: This is a powerful strategy where a biomolecule (e.g., an antibody modified with TCO) is first administered to accumulate at a target site, such as a tumor.[6][18] After unbound antibody is cleared from circulation, a second, small-molecule component (e.g., a radiolabeled or fluorescent tetrazine) is injected.[18] The fast IEDDA reaction occurs specifically at the target site, minimizing off-target effects and exposure to the payload.[6][18] This approach significantly improves target-to-background ratios in imaging and therapeutic applications.[8][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Efficiency of Metabolic Labeling of DNA by Diels–Alder Reactions with Inverse Electron Demand: Correlation with the Size of Modified 2′-Deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cyanine5 Tetrazine for In Vivo Imaging
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of Cyanine5 tetrazine (Cy5-Tz) for in vivo imaging. It is designed to serve as a technical resource for professionals in molecular imaging, drug development, and biomedical research, offering both foundational knowledge and practical guidance.
Core Principles: The Power of Bioorthogonal Chemistry
At the heart of Cy5-tetrazine's utility is the concept of bioorthogonal chemistry, which involves chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2][3] The specific reaction utilized is the inverse electron demand Diels-Alder (iEDDA) reaction, a form of "click chemistry".[1][4]
This reaction occurs between a 1,2,4,5-tetrazine (B1199680) (Tz) moiety and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[4][5] The key advantages of the tetrazine-TCO ligation for in vivo applications are:
-
Exceptional Reaction Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, allowing for efficient labeling at very low concentrations.[4][6][7]
-
High Specificity and Bioorthogonality: Tetrazines and TCOs are abiotic and do not react with biological molecules, ensuring highly specific labeling of the intended target.[4]
-
Biocompatibility: The reaction does not require toxic catalysts, such as copper, making it well-suited for use in living organisms.[4]
The structure of a Cy5-tetrazine probe is modular, typically consisting of:
-
Cyanine5 (Cy5): A near-infrared (NIR) fluorescent dye. NIR light offers deeper tissue penetration and lower background autofluorescence compared to visible light, making it ideal for in vivo imaging.[1][2][8]
-
Linker (e.g., PEG8): A polyethylene (B3416737) glycol linker enhances solubility, biocompatibility, and can influence pharmacokinetic properties like circulation time.[1][4]
-
Tetrazine: The bioorthogonal reactive group that enables targeted labeling via the iEDDA reaction.[1][4]
The Pretargeting Strategy
A primary application of Cy5-tetrazine in vivo is a two-step pretargeting strategy. This approach decouples the targeting of a biomolecule from the delivery of the imaging agent, leading to improved signal-to-background ratios.[4][9]
Quantitative Data
Physicochemical and Photophysical Properties of Cy5-Tetrazine
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 nm | [10] |
| Emission Maximum (λem) | ~662 nm | [10] |
| Molar Extinction Coefficient (ε) | 250,000 M⁻¹cm⁻¹ | [10] |
| Fluorescence Quantum Yield (Φ) | 0.2 | [10] |
| Fluorescence Lifetime | ~1.0 ns (in solution) | [11] |
| Solubility | Good in DMF, DMSO, DCM | [10] |
Reaction Kinetics: Tetrazine-TCO Ligation
The second-order rate constant (k₂) is a critical parameter for the efficiency of the in vivo reaction. It is highly dependent on the specific structures of the tetrazine and TCO derivatives.
| Tetrazine Derivative | TCO Derivative | Solvent | k₂ (M⁻¹s⁻¹) | Reference |
| 3-phenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 3.6 | [12] |
| 3,6-di-(pyridin-2-yl)-s-tetrazine | TCO | Dioxane | 30,000 | [13] |
| General Cy5-PEG8-Tetrazine | TCO | Aqueous Buffer | 800 - 30,000 | [4] |
| Highly reactive TCOs | Optimized Tetrazines | Physiological Conditions | up to 3.3 x 10⁶ | [7] |
Biodistribution Data
Biodistribution data from pretargeted imaging studies using radiolabeled tetrazines can provide insights into the expected distribution of Cy5-tetrazine. The following table is an example from a study using a ⁶⁴Cu-NOTA-tetrazine in a colorectal cancer xenograft model.
| Organ | % Injected Dose per Gram (%ID/g) at 12h post-injection | Reference |
| Tumor | 4.1 ± 0.3 | [14] |
| Blood | 0.2 ± 0.1 | [14] |
| Liver | 0.8 ± 0.2 | [14] |
| Kidneys | 0.6 ± 0.1 | [14] |
| Spleen | 0.2 ± 0.1 | [14] |
| Muscle | 0.1 ± 0.0 | [14] |
Note: Biodistribution can vary significantly based on the targeting antibody, tumor model, and specific Cy5-tetrazine construct.
Experimental Protocols
Protocol 1: Conjugation of TCO to a Targeting Antibody
This protocol describes a general method for conjugating a TCO moiety to an antibody using a TCO-NHS ester.
-
Reagent Preparation:
-
Conjugation Reaction:
-
Purification:
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the mass of the conjugated versus unconjugated antibody using MALDI-TOF mass spectrometry.[17]
-
Protocol 2: Pretargeted In Vivo Fluorescence Imaging in a Tumor-Bearing Mouse Model
This protocol outlines a general procedure for a pretargeted imaging experiment.
-
Animal Model:
-
Use an appropriate tumor-bearing animal model (e.g., subcutaneous xenograft in nude mice).
-
-
Administration of TCO-Antibody:
-
Administer the TCO-conjugated antibody to the mice via an appropriate route (e.g., intravenous injection). The typical dose is in the range of 1-10 mg/kg.[1]
-
Allow the antibody to circulate and accumulate at the target site for 24-72 hours. This allows for clearance of unbound antibody, which is crucial for reducing background signal.[1][9]
-
-
Administration of Cy5-Tetrazine:
-
Dissolve the Cy5-tetrazine in sterile PBS to the desired concentration. Protect the solution from light.
-
Inject the Cy5-tetrazine solution (typically 1 nmol in 0.2 mL) via intravenous injection.[18]
-
-
In Vivo Imaging:
-
Ex Vivo Biodistribution (Optional):
Protocol 3: Quantitative Image Data Analysis
-
Image Acquisition:
-
Acquire images using consistent imaging parameters (exposure time, binning, f/stop) for all animals and time points.
-
-
Region of Interest (ROI) Analysis:
-
Fluorescence Quantification:
-
Data Presentation:
-
Calculate tumor-to-background ratios by dividing the MFI of the tumor ROI by the MFI of a non-target tissue ROI (e.g., muscle).
-
For ex vivo analysis, express the data as MFI per organ or %ID/g if a standard curve is generated.
-
Signaling Pathways in Targeted Imaging
Cy5-tetrazine pretargeting is often used to visualize cells overexpressing specific surface receptors, such as HER2 or EGFR in cancer. Understanding the signaling pathways associated with these targets is crucial for interpreting imaging results in the context of drug development.
HER2 Signaling Pathway
Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase. Its overexpression is associated with aggressive forms of breast cancer. HER2 can form heterodimers with other EGFR family members, leading to the activation of downstream pathways like PI3K/AKT and RAS/MAPK, which promote cell proliferation, survival, and invasion.[22][23][24]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways, which regulate cell proliferation, migration, and apoptosis.[25][26][27]
Conclusion
Cy5-tetrazine, in conjunction with bioorthogonal TCO partners, represents a powerful and versatile tool for in vivo imaging. The pretargeting strategy enabled by this chemistry allows for high-contrast visualization of specific molecular targets in living organisms. By understanding the core principles, quantitative parameters, and detailed experimental protocols outlined in this guide, researchers can effectively design and execute their own in vivo imaging studies to advance biological understanding and accelerate drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 8. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 9. scispace.com [scispace.com]
- 10. optolongfilter.com [optolongfilter.com]
- 11. researchgate.net [researchgate.net]
- 12. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. interchim.fr [interchim.fr]
- 16. benchchem.com [benchchem.com]
- 17. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. researchgate.net [researchgate.net]
- 27. ClinPGx [clinpgx.org]
A Technical Guide to Labeling Biomolecules with Cyanine5 Tetrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fundamental principles and methodologies for labeling biomolecules using Cyanine5 (Cy5) tetrazine, a cornerstone of bioorthogonal chemistry. We will explore the core reaction mechanism, provide detailed experimental protocols, present key quantitative data, and illustrate the workflows and chemical transformations involved.
Core Principles: The Tetrazine-TCO Ligation
The labeling of biomolecules with Cy5-tetrazine is achieved through a highly efficient and specific bioorthogonal reaction known as the tetrazine ligation.[1][2] This reaction is a type of inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[2][3] The key players in this reaction are:
-
The Diene: An electron-deficient 1,2,4,5-tetrazine (B1199680) ring, in this case, conjugated to a Cyanine5 (Cy5) fluorophore.
-
The Dienophile: A strained, electron-rich alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[3][4]
The process is celebrated for its remarkable features:
-
Biocompatibility: The reaction proceeds efficiently under physiological conditions (pH 6-9, room temperature) without the need for cytotoxic catalysts like copper.[5][6] This makes it ideal for use in living cells and whole organisms.[7][8]
-
Extraordinary Kinetics: The reaction is exceptionally rapid, with second-order rate constants typically in the range of 10³ to 10⁶ M⁻¹s⁻¹.[3][9][10] This allows for efficient labeling even at very low, nanomolar to micromolar concentrations of the reactants.[3][6]
-
High Specificity: The tetrazine and TCO groups are highly selective for each other and do not cross-react with native functional groups found in biological systems, such as amines or thiols.[1][5]
-
Irreversibility: The initial cycloaddition is followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of dinitrogen (N₂) gas, driving the reaction to completion and forming a stable dihydropyridazine (B8628806) conjugate.[3][5]
The overall strategy involves a two-step approach: first, the biomolecule of interest (e.g., a protein, antibody, or nucleic acid) is functionalized with a TCO group. Second, the TCO-modified biomolecule is treated with the Cy5-tetrazine probe, leading to rapid and specific covalent labeling.[11]
Reaction Mechanism
The chemical transformation at the heart of the labeling process is a two-step cascade.
-
[4+2] Cycloaddition: The electron-deficient Cy5-tetrazine (diene) reacts with the strained TCO-modified biomolecule (dienophile) in an IEDDA reaction to form an unstable tricyclic intermediate.[3]
-
Retro-Diels-Alder Elimination: This intermediate rapidly rearranges, irreversibly releasing a molecule of nitrogen gas (N₂) to yield the final, stable, and fluorescently labeled biomolecule.[3]
Caption: Mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction.
Quantitative Data Summary
The efficiency and speed of the tetrazine ligation are critical for its utility. The performance is primarily quantified by the second-order rate constant (k₂). The stability of the tetrazine probe in biological media is also a key consideration.
Table 1: Kinetic Data for Tetrazine-TCO Ligation
| Tetrazine Derivative | Dienophile | Rate Constant (k₂, M⁻¹s⁻¹) | Solvent/Conditions | Reference |
| General Range | TCO | 1,000 - 1,000,000 | Aqueous Buffer | [5][9][10] |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | ~2,000 | 9:1 Methanol/Water | [1] |
| H-Tet (unsubstituted) | TCO-Lys | ~30x faster than Me-Tet | PBS, pH 7.4 | [12] |
| Me-Tet (methyl-substituted) | TCO-Lys | Slower than H-Tet | PBS, pH 7.4 | [12] |
| Tet-v2.0 (amino acid) | sTCO | 72,500 ± 1,660 | In cellulo | [13] |
Note: The reaction rate is influenced by the specific structures of both the tetrazine and the TCO derivative, as well as solvent and temperature. Electron-withdrawing groups on the tetrazine ring generally increase the reaction rate.[4][14]
Table 2: Spectroscopic Properties of Cy5
| Parameter | Value | Conditions | Reference |
| Excitation Maximum (λ_ex) | ~650 nm | Post-ligation with TCO | [10][15] |
| Emission Maximum (λ_em) | ~670 nm | Post-ligation with TCO | [10][15] |
| Photostability | Good | Standard imaging | [10] |
| Fluorescence "Turn-On" | Yes | Upon reaction with TCO | [12] |
A notable feature of many tetrazine-fluorophore conjugates is a "turn-on" or fluorogenic response. The tetrazine moiety can quench the fluorescence of the attached dye (e.g., Cy5).[12] Upon reaction with a TCO, this quenching effect is alleviated, leading to a significant increase in fluorescence intensity.[12][16] This property is highly advantageous as it improves the signal-to-noise ratio by reducing the background from unreacted probes.
Experimental Protocols
The successful labeling of a biomolecule with Cy5-tetrazine typically involves a two-stage process: modification of the target biomolecule with a TCO derivative, followed by the ligation reaction with Cy5-tetrazine.
General Experimental Workflow
The overall process can be visualized as a straightforward pathway from the native biomolecule to the final fluorescently labeled conjugate.
Caption: General workflow for labeling a biomolecule with Cy5-Tetrazine.
Protocol 1: Modification of a Protein/Antibody with TCO-NHS Ester
This protocol describes the functionalization of a protein with TCO groups by targeting primary amines (lysine residues and the N-terminus).
Materials:
-
Protein/antibody of interest
-
Amine-free buffer (e.g., PBS, 100 mM sodium phosphate, pH 7.2-7.5)[11]
-
TCO-NHS ester (e.g., TCO-PEGx-NHS)
-
Anhydrous DMSO or DMF[11]
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine (B1666218), pH 8.0)[11]
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment[11]
Procedure:
-
Protein Preparation:
-
TCO-NHS Ester Preparation:
-
Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).[11]
-
-
Labeling Reaction:
-
Quenching (Optional but Recommended):
-
Purification:
-
Remove excess, unreacted TCO-NHS ester and quenching reagents using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[11] The purified TCO-modified protein is now ready for ligation.
-
Protocol 2: Labeling of TCO-Modified Protein with Cy5-Tetrazine
This protocol describes the final "click" reaction to attach the Cy5 fluorophore.
Materials:
-
Purified TCO-modified protein
-
Cy5-tetrazine
-
Anhydrous DMSO
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Cy5-tetrazine in anhydrous DMSO (e.g., 1 mM).[17]
-
-
Ligation Reaction:
-
Analysis and Use:
-
The Cy5-labeled protein is now ready for downstream applications. Excess Cy5-tetrazine can be removed by another round of purification (desalting column or dialysis) if required for the specific application.
-
The progress of the reaction can be monitored spectrophotometrically by following the disappearance of the tetrazine's characteristic absorbance between 510-540 nm.[3][5]
-
The degree of labeling can be determined by measuring the absorbance of the protein at 280 nm and the Cy5 dye at ~650 nm.[15]
-
Applications in Research and Drug Development
The robustness and efficiency of Cy5-tetrazine ligation have made it a vital tool in numerous advanced applications:
-
Pretargeted Imaging: A multi-step strategy where a TCO-modified antibody is first administered and allowed to accumulate at a target site (e.g., a tumor). After unbound antibody has cleared, a small, rapidly clearing Cy5-tetrazine imaging agent is administered, which "clicks" to the pre-accumulated antibody, significantly improving the signal-to-background ratio.[2]
-
Live-Cell Imaging: The biocompatibility of the reaction allows for real-time tracking of proteins, glycans, and other biomolecules in living cells with minimal perturbation.[17][18]
-
Chemical Proteomics: Used for activity-based protein profiling and identifying the cellular targets of small molecules.[19]
-
Antibody-Drug Conjugates (ADCs): The specific and stable covalent bond formed is ideal for constructing precisely defined ADCs, linking cytotoxic drugs to targeting antibodies.[20]
Conclusion
The bioorthogonal ligation between Cy5-tetrazine and TCO-modified biomolecules represents a powerful, versatile, and highly efficient strategy for fluorescent labeling. Its unparalleled reaction speed, high specificity, and biocompatibility have established it as a premier tool for researchers, scientists, and drug development professionals. By understanding the core principles and following robust experimental protocols, this technology can be effectively leveraged to illuminate complex biological processes, from the single-molecule to the whole-organism level.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Bioorthogonal Ligations | Mehl Research Group [mehl.biochem.oregonstate.edu]
- 8. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Excitation and Emission Spectra of Cyanine5 Tetrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of Cyanine5 (Cy5) tetrazine, a key reagent in the field of bioorthogonal chemistry. This document outlines its spectral characteristics, provides detailed experimental protocols for their determination, and illustrates common experimental workflows.
Core Photophysical Properties of Cyanine5 Tetrazine
This compound is a fluorescent probe that combines the bright, far-red fluorescence of the Cy5 dye with the highly reactive tetrazine moiety. This combination allows for efficient, targeted labeling of biomolecules functionalized with a trans-cyclooctene (B1233481) (TCO) group through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is known for its rapid kinetics and high specificity within biological systems.[1][2] The photophysical properties of Cy5 tetrazine make it an ideal candidate for various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, due to its emission in a spectral region that minimizes background autofluorescence from biological samples.[1][3]
Quantitative Data Summary
The key spectral properties of Cy5 tetrazine and its sulfonated, water-soluble variant are summarized below. These values represent typical data from various suppliers and may vary slightly depending on the specific product and solvent conditions.
| Property | This compound | sulfo-Cyanine5 Tetrazine | Reference / Note |
| Excitation Maximum (λex) | ~646 nm | ~646 nm | [4][5] |
| Emission Maximum (λem) | ~662 nm | ~662 nm | [4] |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | ~271,000 M⁻¹cm⁻¹ | [4][6] |
| Fluorescence Quantum Yield (Φ) | ~0.20 - 0.27 | ~0.28 | [4][6] |
| Recommended Laser Line | 633 nm or 647 nm | 633 nm or 647 nm | [7] |
| Solubility | DMSO, DMF | Water, DMSO, DMF | [5][8] |
Experimental Protocols
This section provides detailed methodologies for the characterization of the photophysical properties of this compound.
Measurement of Excitation and Emission Spectra
This protocol outlines the procedure for determining the fluorescence excitation and emission maxima of Cy5-tetrazine using a spectrofluorometer.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., DMSO or PBS for sulfo-Cy5-tetrazine)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Sample Preparation: Prepare a dilute stock solution of Cy5-tetrazine in the chosen solvent. A concentration that yields an absorbance value below 0.1 at the excitation maximum is recommended to avoid inner filter effects.[4]
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Emission Spectrum Measurement:
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the determined emission maximum (e.g., ~662 nm).
-
Scan a range of excitation wavelengths, for example, from 550 nm to 660 nm.
-
The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).[7]
-
-
Data Analysis: Plot fluorescence intensity versus wavelength to visualize the excitation and emission spectra and to confirm the maxima.
Determination of Molar Extinction Coefficient (ε)
The Beer-Lambert law (A = εlc) is used to determine the molar extinction coefficient.
Materials:
-
This compound
-
Spectroscopy-grade solvent
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance and volumetric flasks
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of Cy5-tetrazine and dissolve it in a known volume of solvent to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution.
-
Absorbance Measurement: Measure the absorbance of each dilution at the determined excitation maximum (~646 nm) using the spectrophotometer. Use the pure solvent as a blank.
-
Data Analysis:
-
Plot absorbance (A) versus concentration (c).
-
The slope of the resulting line will be equal to the molar extinction coefficient (ε) multiplied by the path length (l), which is typically 1 cm.[2]
-
Therefore, the slope of the graph is the molar extinction coefficient in M⁻¹cm⁻¹.
-
Determination of Fluorescence Quantum Yield (Φ)
The relative quantum yield is determined by comparing the fluorescence of Cy5-tetrazine to a standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet).
Materials:
-
This compound solution (sample)
-
Quantum yield standard solution (reference)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Absorbance Adjustment: Prepare solutions of the sample and the reference standard. Adjust the concentrations so that their absorbance values at the excitation wavelength are identical and ideally below 0.1.
-
Fluorescence Spectra Measurement:
-
Excite both the sample and the reference at the same wavelength.
-
Record the fluorescence emission spectrum for both solutions over their entire emission range, ensuring identical instrument settings (e.g., slit widths).
-
-
Data Analysis: The quantum yield is calculated using the following equation:
Φ_sample = Φ_ref * (I_sample / I_ref) * (n_sample² / n_ref²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity (the area under the emission curve).
-
n is the refractive index of the solvent.
If the same solvent is used for both the sample and the reference, the equation simplifies to:
-
Signaling Pathways and Experimental Workflows
This compound is a cornerstone of bioorthogonal "click chemistry," enabling the specific labeling of biomolecules in complex biological systems. The primary "signaling pathway" is the chemical reaction itself: the inverse-electron-demand Diels-Alder cycloaddition.
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The tetrazine moiety on Cy5 reacts with a strained alkene, most commonly a trans-cyclooctene (TCO), which has been incorporated into a biomolecule of interest (e.g., an antibody, protein, or nucleic acid). This reaction is exceptionally fast and proceeds under physiological conditions without the need for a catalyst.
Pretargeted Antibody Labeling for In Vivo Imaging
A powerful application of Cy5-tetrazine is in pretargeted imaging. In this workflow, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). Unbound antibody is given time to clear from circulation. Subsequently, the much smaller, rapidly clearing Cy5-tetrazine is administered, which "clicks" to the pre-localized antibody, enabling targeted fluorescent imaging with a high signal-to-noise ratio.
General Protocol for Antibody Conjugation
This workflow outlines the basic steps for labeling an antibody with Cy5-tetrazine for applications like immunofluorescence or flow cytometry. This assumes the antibody has been modified to contain a TCO group.
References
- 1. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 2. courses.physics.illinois.edu [courses.physics.illinois.edu]
- 3. edinst.com [edinst.com]
- 4. benchchem.com [benchchem.com]
- 5. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 6. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 7. agilent.com [agilent.com]
- 8. jascoinc.com [jascoinc.com]
- 9. Method for measuring the extinction coefficient of fluorescing media within the emission band - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Water Solubility and Stability of Cyanine5 Tetrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical physicochemical properties of Cyanine5 (Cy5) tetrazine derivatives, focusing on their water solubility and stability. These characteristics are paramount for the successful application of these fluorescent probes in biological research, particularly in areas such as bioconjugation, cellular imaging, and in vivo studies. This document outlines the factors influencing these properties, presents available data, and provides detailed experimental protocols for their assessment.
Introduction to Cyanine5 Tetrazine Derivatives
This compound derivatives are hybrid molecules that incorporate the far-red fluorescent dye, Cyanine5, and a reactive tetrazine moiety. This combination allows for the fluorescent labeling of biomolecules through a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. The Cy5 fluorophore offers excellent spectral properties, with excitation and emission maxima in the red end of the visible spectrum (~650/670 nm), which minimizes background autofluorescence from biological samples. The tetrazine group provides a highly selective and rapid means of conjugation to molecules containing a strained alkene, such as a trans-cyclooctene (B1233481) (TCO).
The utility of these probes in aqueous biological environments is fundamentally dependent on their water solubility and their stability under various experimental conditions.
Water Solubility of this compound Derivatives
The intrinsic nature of the cyanine (B1664457) dye structure imparts a degree of hydrophobicity, which can limit its solubility in aqueous buffers. To counteract this, various chemical modifications are employed to enhance the water solubility of Cy5 tetrazine derivatives.
Factors Influencing Water Solubility:
-
Sulfonation: The introduction of sulfonate groups (-SO3-) is a common strategy to increase the hydrophilicity and aqueous solubility of cyanine dyes. These negatively charged groups improve the interaction of the dye with water molecules. Derivatives such as sulfo-Cy5-tetrazine are designed for high aqueous solubility.
-
PEGylation: The conjugation of polyethylene (B3416737) glycol (PEG) linkers between the Cy5 core and the tetrazine moiety significantly improves water solubility. The hydrophilic nature of the PEG chain helps to shield the hydrophobic dye and facilitates its dissolution in aqueous media. A common example is Cy5-PEG8-Tetrazine.
-
Aggregation: Unmodified cyanine dyes have a tendency to form aggregates in aqueous solutions, which can lead to fluorescence quenching and a decrease in effective solubility[1][2]. Modifications like sulfonation and PEGylation help to mitigate this aggregation.
Quantitative Solubility Data:
While precise quantitative solubility data for many specific Cy5-tetrazine derivatives is not always readily available in published literature, product datasheets often provide qualitative descriptions.
| Derivative | Solvents | Reported Aqueous Solubility |
| Cy5 Tetrazine (unmodified) | DMSO, DMF | Limited |
| Cy5-PEG-methyltetrazine | Water, DMSO, DCM, DMF | Water-soluble[3] |
| Sulfo-Cy5-tetrazine | Water, DMSO, DMF | Good aqueous solubility and stability[4] |
| Sulfo-Cyanine5.5 tetrazine | Water, DMF, DMSO | High aqueous solubility and hydrophilicity[3] |
Stability of this compound Derivatives
The stability of Cy5-tetrazine derivatives is a multifaceted issue, influenced by the chemical environment (pH), temperature, and exposure to light. Both the cyanine dye and the tetrazine moiety have distinct stability profiles.
Factors Influencing Stability:
-
pH Stability:
-
Cyanine Dyes: Cy5 dyes are generally stable over a broad pH range, typically from pH 4 to 10[5][6].
-
Tetrazine Moiety: The tetrazine ring can be susceptible to degradation, particularly under strongly acidic or basic conditions. Some studies indicate that tetrazines with electron-withdrawing substituents are less stable in aqueous media due to an increased susceptibility to nucleophilic attack[7][8][9]. One study reported that dipyridyl-s-tetrazines were quite unstable, with 60-85% degradation after 12 hours in a DMSO/PBS mixture[10]. In contrast, more electron-rich tetrazines showed greater stability[10].
-
-
Thermal Stability:
-
Photostability:
-
A significant limitation of cyanine dyes, including Cy5, is their susceptibility to photobleaching upon extended exposure to excitation light[3]. This can be a critical factor in time-lapse microscopy experiments.
-
Studies have shown that Cy5 is less photostable than other spectrally similar dyes, such as Alexa Fluor 647[1][2][4][12]. One comparative study noted that after continuous illumination, Alexa Fluor 647 retained about 80% of its initial fluorescence, while Cy5 retained only 55%[12].
-
Quantitative Stability Data:
Quantitative data on the degradation kinetics of specific Cy5-tetrazine derivatives is limited. However, studies on the tetrazine moiety itself provide some insights.
| Condition | Observation |
| pH | A sulfonated Cy5 Tetrazine is reported to be pH-insensitive in the range of pH 4 to 10[5][6]. However, tetrazine degradation can occur in basic solutions[10]. |
| Temperature | Generally good thermal stability, with a recommendation for storage at -20°C[3][11]. |
| Light Exposure | Susceptible to photobleaching, less photostable than spectrally similar dyes like Alexa Fluor 647[1][2][4][12]. |
| Aqueous Media | Tetrazines with electron-withdrawing groups can be more prone to degradation in aqueous solutions[7][8][9][13]. Dimethyltetrazine was reported to have a half-life of approximately 14 hours in PBS, while dipyridyl-tetrazine had a half-life of 9.6 hours[14]. |
Experimental Protocols
The following sections provide detailed methodologies for assessing the water solubility and stability of Cy5-tetrazine derivatives.
Protocol 1: Determination of Aqueous Solubility
This protocol uses UV-Vis spectroscopy to determine the saturation concentration of a Cy5-tetrazine derivative in an aqueous buffer.
Methodology:
-
Preparation of a Stock Solution:
-
Accurately weigh a small amount (e.g., 1 mg) of the Cy5-tetrazine derivative.
-
Dissolve the compound in a minimal volume of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO) to create a concentrated stock solution.
-
-
Generation of a Calibration Curve:
-
Prepare a series of dilutions of the stock solution in the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS).
-
Measure the absorbance of each dilution at the maximum absorbance wavelength (λmax) of Cy5 (approximately 649 nm) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Saturation Experiment:
-
Add an excess amount of the solid Cy5-tetrazine derivative to a known volume of the aqueous buffer.
-
Stir the suspension at a constant temperature for a sufficient time (e.g., 24 hours) to allow it to reach equilibrium.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
-
Concentration Determination:
-
Measure the absorbance of the filtered supernatant at the λmax of Cy5.
-
Use the previously generated calibration curve to determine the concentration of the dissolved Cy5-tetrazine derivative. This concentration represents the aqueous solubility under the tested conditions.
-
Protocol 2: Assessment of Aqueous Stability
This protocol evaluates the stability of a Cy5-tetrazine derivative in an aqueous buffer over time by monitoring changes in its absorbance spectrum.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the Cy5-tetrazine derivative in the aqueous buffer of interest at a known concentration.
-
Divide the solution into multiple aliquots for testing at different time points and under various conditions.
-
-
Incubation under Defined Conditions:
-
pH Stability: Prepare solutions in buffers with a range of pH values (e.g., pH 4, 7.4, 9).
-
Thermal Stability: Incubate aliquots at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Photostability: Expose samples to a controlled light source (e.g., in a fluorescence microscope's light path) while keeping a control sample in the dark.
-
-
Data Collection:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition.
-
Measure the full absorbance spectrum (e.g., from 300 to 800 nm) of each aliquot using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Monitor the change in absorbance at the λmax of Cy5 (~649 nm) over time. A decrease in absorbance indicates degradation of the Cy5 chromophore.
-
Simultaneously, monitor the change in absorbance at the λmax of the tetrazine moiety (typically between 510-550 nm). A decrease in this peak indicates degradation of the tetrazine.
-
Calculate the percentage of the remaining compound at each time point relative to the initial concentration (time zero).
-
The appearance of new peaks in the spectrum may suggest the formation of degradation products.
-
Visualizations
Workflow for Solubility Determination
Caption: Workflow for determining the aqueous solubility of a Cy5-tetrazine derivative.
Workflow for Stability Assessment
Caption: Experimental workflow for assessing the stability of Cy5-tetrazine derivatives.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Pathway
Caption: The IEDDA "click chemistry" reaction between Cy5-tetrazine and a TCO-biomolecule.
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of the Tetrazine Moiety in Cy5 Probes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function and application of the tetrazine moiety when conjugated to Cyanine 5 (Cy5) fluorescent dyes. It details the core principles of the bioorthogonal chemistry involved, the critical role of tetrazine as both a reactive handle and a fluorescence quencher, and the practical application of these probes in biological research.
Core Principles: Bioorthogonal Chemistry and the Tetrazine-TCO Ligation
Bioorthogonal chemistry encompasses a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] A leading example of such a reaction is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a 1,2,4,5-tetrazine (B1199680) (Tz) and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[1][2] This reaction is prized for its exceptionally fast kinetics, high specificity, and the ability to proceed under physiological conditions without the need for cytotoxic catalysts like copper.[1][3]
Cy5-tetrazine probes are modular constructs designed to leverage this powerful chemistry. They consist of three key components:
-
Cy5 (Cyanine 5): A bright, far-red fluorescent dye with excitation and emission maxima around 650 nm and 670 nm, respectively.[1] This spectral range is ideal for biological imaging as it minimizes background autofluorescence from cells and tissues.[1]
-
Linker: Often a polyethylene (B3416737) glycol (PEG) chain, which enhances the probe's aqueous solubility and reduces steric hindrance.[4]
-
Tetrazine: The bioorthogonal reactive group that enables the probe to selectively and rapidly "click" onto any biomolecule functionalized with a TCO group.[1]
The reaction between the tetrazine and TCO proceeds via a two-step mechanism: a [4+2] cycloaddition to form an unstable intermediate, followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen gas (N₂) and forms a stable, fluorescently labeled dihydropyridazine (B8628806) conjugate.[1][2][5]
The Dual Role of the Tetrazine Moiety
The tetrazine ring serves two critical functions in the context of Cy5 probes: it acts as the bioorthogonal coupling agent and as a fluorescence quencher, enabling a "turn-on" detection strategy.
2.1. Bioorthogonal Reactive Handle The primary role of the tetrazine is to serve as one half of the iEDDA reaction pair.[6] Its high reactivity and selectivity for strained alkenes like TCO allow for the precise and efficient labeling of target biomolecules (e.g., proteins, glycans, or nucleic acids) that have been pre-functionalized with the TCO group.[2][7] The reaction's speed is a significant advantage, allowing for effective labeling even at low, micromolar concentrations, which is crucial for live-cell applications.[1][8]
2.2. Fluorescence Quencher A key feature of many tetrazine-dye conjugates is the ability of the tetrazine moiety to quench the fluorescence of the attached dye.[9][10] This fluorogenic property is highly advantageous for imaging applications, as it results in low background signal from unreacted probes, leading to a high signal-to-noise ratio upon reaction with the target.[4][11] Several quenching mechanisms have been identified:
-
Photoinduced Electron Transfer (PET): The tetrazine's high electron affinity allows it to accept an electron from the excited-state fluorophore, leading to non-radiative decay.[9] This is a primary quenching mechanism for red-absorbing dyes.[9]
-
Förster Resonance Energy Transfer (FRET): This mechanism is active when the emission spectrum of the fluorophore (the donor) overlaps with the absorption spectrum of the tetrazine (the acceptor, ~515-540 nm).[9][12] Energy is transferred non-radiatively from the dye to the tetrazine.[10]
-
Through-Bond Energy Transfer (TBET): In probes where the tetrazine is rigidly conjugated to the fluorophore, energy can be transferred through the covalent bonds, resulting in highly efficient quenching.[13]
Upon completion of the iEDDA reaction, the electronic structure of the tetrazine is destroyed as it is converted to a dihydropyridazine.[11] This conversion eliminates the quenching pathway, causing the Cy5 dye to fluoresce brightly—a "turn-on" response.[8][10]
Quantitative Data
The performance of Cy5-tetrazine probes is defined by their photophysical properties and reaction kinetics. The following tables summarize key quantitative data.
Table 1: Photophysical Properties of Cy5-Tetrazine Probes
| Parameter | Value | Reference / Note |
| Excitation Maximum (λex) | ~650 nm | [1] |
| Emission Maximum (λem) | ~670 nm | [1] |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | [1] |
| Photostability | Good | [2] |
| pH Sensitivity | Insensitive from pH 4 to pH 10 | [14] |
Table 2: Reaction Kinetics and Fluorogenic Properties
| Parameter | Value | Reference / Note |
| Reaction Pair | Tetrazine + trans-cyclooctene (TCO) | [1] |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | [2][5] Dependent on tetrazine substitution, TCO strain, and solvent.[1][15] |
| Fluorescence Turn-On Ratio | Can be >100-fold | [8] Varies significantly based on the specific dye, linker, and tetrazine structure.[16] |
| Quantum Yield (Φ) of Product | Varies | For some tetrazine-fluorophore pairs, quantum yields of the final product can be high (e.g., >0.9).[16] |
Mandatory Visualizations
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction.
Caption: Fluorogenic "turn-on" mechanism of Cy5-tetrazine probes.
Caption: Pre-targeting workflow for live-cell imaging.
Experimental Protocols
The following are generalized protocols that should be optimized for specific cell types, antibodies, and experimental conditions.
Protocol 1: Staining of TCO-labeled Cells for Flow Cytometry
This protocol outlines the direct labeling of cells that have been metabolically or genetically engineered to express TCO groups on their surface.
-
Materials:
-
TCO-expressing cells
-
Cy5-PEG8-Tetrazine
-
Anhydrous DMSO
-
FACS Buffer (e.g., PBS with 1% BSA)
-
-
Procedure:
-
Cell Preparation: Harvest TCO-expressing cells and wash them once with ice-cold FACS buffer. Resuspend the cells at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL in FACS buffer.[4]
-
Staining Solution Preparation: Prepare a 1 mM stock solution of Cy5-PEG8-Tetrazine in anhydrous DMSO. Dilute this stock solution in FACS buffer to the desired final staining concentration (typically 1-10 µM).[2] The optimal concentration should be determined empirically.
-
Staining: Add the diluted Cy5-PEG8-Tetrazine solution to the cell suspension.[2]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.[2]
-
Washing: Wash the cells two to three times with ice-cold FACS buffer to remove unreacted probe.[2]
-
Analysis: Resuspend the cells in FACS buffer and analyze on a flow cytometer using the appropriate laser (e.g., 640 nm) and filter set (e.g., 670/30 nm bandpass) for Cy5.[2]
-
Protocol 2: Live-Cell Imaging using a Pre-targeting Strategy
This method involves a two-step labeling process for imaging specific targets on live cells.
-
Materials:
-
Live cells cultured in appropriate imaging dishes
-
TCO-conjugated antibody specific to a cell surface target
-
Cy5-PEG8-Tetrazine
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
PBS
-
-
Procedure:
-
Antibody Incubation: Incubate the live cells with the TCO-conjugated antibody in imaging medium at a predetermined optimal concentration and duration (e.g., 30-60 minutes at 37°C).
-
Washing: Gently wash the cells three times with warm PBS or imaging medium to remove any unbound antibody.[17]
-
Probe Incubation & Imaging: Prepare the Cy5-PEG8-Tetrazine staining solution in imaging medium at a final concentration of 1-5 µM.[2] Add this solution to the cells.
-
Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope equipped with appropriate filter sets for Cy5. The fluorescent signal should develop rapidly as the ligation occurs.[2] Time-lapse imaging can be used to monitor the labeling process in real-time.[2]
-
Protocol 3: Labeling of Proteins/Antibodies with a TCO-NHS Ester
This protocol describes how to functionalize a protein or antibody with TCO groups, making it ready for reaction with a Cy5-tetrazine probe.
-
Materials:
-
Purified protein/antibody (in amine-free buffer, e.g., PBS)
-
TCO-NHS Ester
-
Anhydrous DMSO
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
-
-
Procedure:
-
Reagent Preparation: Prepare a stock solution of the TCO-NHS ester in anhydrous DMSO (e.g., 10 mg/mL).
-
Reaction Setup: Adjust the protein/antibody solution to a concentration of 1-5 mg/mL in a reaction buffer with a pH of 7.2-8.5 (e.g., PBS). Ensure the buffer is free of primary amines.
-
Conjugation: Slowly add the TCO-NHS ester solution to the protein/antibody solution. The molar ratio of TCO to protein should be optimized but is typically between 5:1 and 20:1.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[2]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 10 minutes.[2]
-
Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[2] The TCO-labeled protein is now ready for conjugation with Cy5-tetrazine.
-
Conclusion
The tetrazine moiety is a cornerstone of modern bioorthogonal chemistry, providing Cy5 probes with two indispensable features: a highly efficient and specific reactive handle for biomolecular conjugation and a mechanism for fluorescence quenching that enables fluorogenic, high-contrast imaging.[2][4] The combination of rapid kinetics, biocompatibility, and a "turn-on" signal makes Cy5-tetrazine probes powerful tools for a wide array of applications, including live-cell imaging, flow cytometry, super-resolution microscopy, and in vivo pre-targeted imaging, driving innovation in fundamental biology and drug development.[9][18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cy5.5 tetrazine | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cy5 trans-cyclooctene [Cy5 TCO] | AAT Bioquest [aatbio.com]
- 8. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Quenching Effects of Tetrazines and Their Diels-Alder Products: Mechanistic Insight Toward Fluorogenic Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes [mdpi.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. conju-probe.com [conju-probe.com]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Cyanine5-Tetrazine Reaction with Trans-Cyclooctene (TCO)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioorthogonal reaction between Cyanine5 (Cy5) tetrazine and trans-cyclooctene (B1233481) (TCO). This reaction, a cornerstone of "click chemistry," has gained significant traction in various scientific disciplines due to its exceptional speed, specificity, and biocompatibility. The guide details the core mechanism, presents key quantitative data, outlines experimental protocols for common applications, and provides visual representations of the reaction and workflows.
Core Mechanism: The Inverse-Electron-Demand Diels-Alder Reaction
The conjugation of a tetrazine moiety with a strained alkene, such as TCO, proceeds via an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition.[1] In this reaction, the electron-deficient tetrazine acts as the diene, while the electron-rich and strained TCO serves as the dienophile.[1] This initial cycloaddition forms an unstable tricyclic intermediate.[1] Subsequently, this intermediate undergoes a rapid retro-Diels-Alder reaction, irreversibly releasing dinitrogen (N₂) gas and forming a stable dihydropyridazine (B8628806) product.[1][2] This two-step mechanism is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst.[3][4]
A noteworthy characteristic of many tetrazine-dye conjugates, including Cy5-tetrazine, is a degree of fluorescence quenching by the tetrazine group.[3] Upon ligation with TCO, this quenching effect is alleviated, resulting in a significant increase in fluorescence intensity.[3][5] This "turn-on" fluorescence provides a useful mechanism for monitoring the reaction in real-time.[6]
Mechanism of the Tetrazine-TCO bioorthogonal reaction.
Quantitative Data
The reaction between tetrazines and TCO is renowned for its exceptionally high second-order rate constants (k₂), which are among the fastest reported for any bioorthogonal reaction.[1] This allows for efficient labeling at low micromolar or even nanomolar concentrations, which is critical for in vivo applications to minimize potential off-target effects and toxicity.[1]
| Reactant Pair | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions | Reference |
| Dipyridal Tetrazine & TCO | 2,000 ± 400 | 9:1 Methanol/Water | [7] |
| General Tetrazine-TCO | 10³ - 10⁶ | Aqueous Media | [1][2] |
| Highly Reactive Tetrazine & TCO | up to 10⁵ | Not specified | [7] |
| TCO Derivatives & Tetrazines | up to 3.3 x 10⁶ | Not specified | [8] |
Note: Specific kinetic data for Cy5-tetrazine conjugates can vary depending on the specific tetrazine and TCO structures, as well as the solvent and temperature conditions.[1][8] The reaction progress can be monitored spectrophotometrically by observing the disappearance of the tetrazine's characteristic absorbance peak, typically between 510 and 540 nm.[1][2]
Experimental Protocols
The Cy5-tetrazine and TCO reaction pair is versatile and can be employed in a variety of experimental contexts. Below are detailed protocols for common applications.
General Protein Labeling with TCO-NHS Ester
This protocol describes the initial step of modifying a protein with a TCO group using an N-hydroxysuccinimide (NHS) ester derivative, making it reactive towards a tetrazine-functionalized molecule like Cy5-tetrazine.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEGx-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free from primary amines (like Tris or glycine) as they will compete in the NHS ester reaction.[3]
-
TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[3]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[3]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[3]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 5-10 minutes at room temperature.[3]
-
Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[3]
-
Characterization: Determine the degree of labeling (DOL) by comparing the mass of the labeled and unlabeled protein using mass spectrometry (MALDI-TOF or ESI-MS). The TCO-labeled protein is now ready for ligation with Cy5-tetrazine.[3]
Fluorescent Labeling of TCO-Modified Proteins with Cy5-Tetrazine
This protocol details the reaction between a TCO-functionalized protein and Cy5-tetrazine.
Materials:
-
TCO-modified protein
-
Cy5-tetrazine
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the Cy5-tetrazine in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
Ligation Reaction: Mix the TCO-modified protein with the Cy5-tetrazine solution. A 1:1 molar ratio is often a good starting point, though this can be optimized.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Purification (Optional): If necessary, the final Cy5-labeled protein conjugate can be purified from any excess Cy5-tetrazine reagent by size exclusion chromatography or dialysis.
Live-Cell Imaging using a Pre-targeting Strategy
This protocol outlines a two-step approach for live-cell imaging, where cells are first targeted with a TCO-labeled antibody, followed by the addition of Cy5-tetrazine for fluorescent labeling.
Materials:
-
TCO-labeled antibody
-
Cy5-tetrazine
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Pre-targeting: Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C. This allows the antibody to bind to its target on the cell surface.[3]
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound antibody.[3]
-
Ligation and Imaging: Prepare a staining solution of Cy5-tetrazine in the imaging medium at a final concentration of 1-5 µM. Add this solution to the cells.[3]
-
Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope equipped with the appropriate filters for Cy5. The fluorescent signal should develop rapidly as the ligation occurs. Time-lapse imaging can be performed to monitor the labeling process in real-time.[3]
Pre-targeting strategy for live-cell imaging.
Applications in Drug Development and Research
The robustness and efficiency of the Cy5-tetrazine and TCO reaction have led to its widespread adoption in various research and development areas:
-
Targeted Drug Delivery: This chemistry enables the selective release of drugs at disease sites.[4] For instance, a TCO-caged prodrug can be activated by a tetrazine-functionalized targeting moiety, leading to localized drug release and minimizing systemic toxicity.[9]
-
Molecular Imaging: TCO-labeled probes, when combined with tetrazine-functionalized imaging agents like Cy5-tetrazine, allow for real-time tracking of biomolecules in living organisms. This is particularly valuable in cancer imaging and metabolic studies.[4][10]
-
Protein and Antibody Conjugation: The reaction allows for the precise labeling of antibodies and proteins without compromising their function, which is crucial for improving the efficacy of therapeutic antibodies and enhancing detection in various assays.[4][11]
-
Cell Surface Engineering: The surfaces of cells can be metabolically engineered to display tetrazine functionalities, which can then be targeted by TCO-caged prodrugs for highly selective cancer cell imaging and therapy.[9]
Conclusion
The inverse-electron-demand Diels-Alder reaction between Cyanine5-tetrazine and trans-cyclooctene is a powerful and versatile tool for chemical biology, drug discovery, and diagnostics. Its exceptionally fast kinetics, high specificity, and ability to proceed under mild, physiological conditions make it ideal for a wide range of applications where precision and efficiency are paramount.[1] The continued development of novel tetrazine and TCO derivatives promises to further expand the utility of this remarkable bioorthogonal reaction.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 9. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
Unlocking Cellular Dynamics: A Technical Guide to Cyanine5 Tetrazine for Live-Cell Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core features of Cyanine5 tetrazine (Cy5-Tz), a powerful bioorthogonal probe that is revolutionizing live-cell imaging and targeted therapies. We delve into its key characteristics, provide detailed experimental protocols, and present quantitative data to empower researchers in harnessing the full potential of this versatile tool.
Core Principles: The Power of Bioorthogonal Chemistry
At the heart of Cy5-Tz's utility lies the concept of bioorthogonal chemistry—chemical reactions that can occur within living systems without interfering with native biological processes.[1] Cy5-Tz participates in an exceptionally fast and specific reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[2][3] This "click chemistry" reaction is catalyst-free and forms a stable covalent bond, making it ideal for labeling and tracking biomolecules in real-time.[2][3]
The structure of Cy5-Tz is modular, contributing to its versatility:
-
Cyanine5 (Cy5): A far-red fluorescent dye with excitation and emission maxima around 650 nm and 670 nm, respectively.[4] This spectral range is advantageous for biological imaging as it minimizes background autofluorescence from cells and tissues, allowing for a high signal-to-noise ratio.[1][4]
-
Tetrazine: The bioorthogonal reactive group that rapidly and selectively "clicks" onto a TCO-modified molecule.[1][4]
-
Linker (e.g., PEG): Often, a polyethylene (B3416737) glycol (PEG) linker is incorporated to enhance aqueous solubility, improve biocompatibility, and reduce non-specific binding.[1][2]
Quantitative Data Summary
The performance of Cy5-tetrazine is defined by its photophysical properties and the kinetics of its reaction with TCO. The following tables summarize key quantitative parameters.
Table 1: Photophysical Properties of this compound
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~649 nm | [3] |
| Emission Maximum (λem) | ~662-671 nm | [3][5] |
| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 M⁻¹cm⁻¹ | [3][5] |
| Fluorescence Quantum Yield (Φ) | 0.28 | [5] |
| Water Solubility | Good | [5] |
| pH Sensitivity | Insensitive from pH 4 to 10 | [3] |
Table 2: Reaction Kinetics of Tetrazine-TCO Ligation
| Parameter | Value | Notes | Reference |
| Second-Order Rate Constant (k₂) | Up to 10⁶ M⁻¹s⁻¹ | Dependent on the specific tetrazine and TCO structures. Electron-withdrawing groups on the tetrazine and increased ring strain in the TCO can accelerate the reaction. | [2] |
Key Applications in Live-Cell Studies
The unique properties of Cy5-tetrazine have led to its widespread adoption in several advanced live-cell imaging applications.
Pre-targeted Imaging
A major application of Cy5-Tz is in pre-targeted imaging, a two-step strategy that significantly enhances signal-to-noise ratios.[2] First, a TCO-modified targeting molecule, such as an antibody, is administered and allowed to accumulate at the target site while unbound molecules are cleared from circulation.[1][2] Subsequently, the Cy5-tetrazine is introduced and rapidly reacts with the TCO-tagged molecules at the target, enabling highly specific imaging.[2]
Bioorthogonal Cleavage and Drug Delivery
Beyond imaging, the tetrazine-TCO reaction can be engineered for "click-to-release" applications.[6][7] In this strategy, a therapeutic agent is "caged" with a TCO moiety, rendering it inactive. Upon administration of a tetrazine, the bioorthogonal reaction triggers the release of the active drug specifically at the desired location.[7] This approach holds immense promise for targeted drug delivery, minimizing off-target effects.
Experimental Protocols
The following are generalized protocols for the use of Cy5-tetrazine in live-cell studies. Optimization may be required for specific cell types and experimental conditions.
Protocol 1: Labeling of TCO-Modified Antibodies
This protocol describes the conjugation of a trans-cyclooctene (TCO) moiety to an antibody for use in pre-targeting experiments.
Materials:
-
Antibody of interest in a primary amine-free buffer (e.g., PBS)
-
TCO-NHS ester
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS using a desalting column. Adjust the antibody concentration to 1-10 mg/mL.[1]
-
TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[1]
-
Conjugation: Add a 5-20 fold molar excess of the dissolved TCO-NHS ester to the antibody solution. Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.[1]
-
Purification: Remove unreacted TCO-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS.[1]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and using the manufacturer's specifications for the TCO group, or by mass spectrometry.[1]
Protocol 2: Live-Cell Imaging using a Pre-targeting Strategy
This protocol outlines the general steps for labeling and imaging live cells using a TCO-modified antibody and Cy5-tetrazine.
Materials:
-
Live cells expressing the target of interest
-
TCO-labeled antibody
-
Cy5-tetrazine
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm)
Procedure:
-
Pre-targeting: Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C.[8]
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound antibody.[8]
-
Labeling: Prepare a 1-5 µM solution of Cy5-tetrazine in imaging medium and add it to the cells.[8]
-
Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope.[8]
Controls are crucial for validating the specificity of the labeling:
-
Unlabeled Cells + Cy5-tetrazine: To assess non-specific binding of the tetrazine probe.[8]
-
TCO-labeled Cells (no tetrazine): To determine the background fluorescence from the TCO-modification.[8]
-
Unlabeled Cells (no TCO, no tetrazine): To determine cellular autofluorescence.[8]
Conclusion
This compound is a robust and versatile tool for live-cell imaging, offering high specificity, rapid kinetics, and excellent photophysical properties. Its application in pre-targeted imaging and bioorthogonal cleavage systems is paving the way for more precise diagnostics and targeted therapies. By understanding the core principles and following detailed experimental protocols, researchers can effectively leverage Cy5-tetrazine to gain deeper insights into complex biological processes.
References
An In-depth Technical Guide to the Chemical Structure and Synthesis of Cyanine5 Tetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5 Tetrazine (Cy5-tetrazine) is a fluorescent probe that has become an indispensable tool in the field of bioorthogonal chemistry. Its utility lies in the highly specific and rapid reaction between the tetrazine moiety and a trans-cyclooctene (B1233481) (TCO) group, a cornerstone of the inverse-electron-demand Diels-Alder (iEDDA) "click chemistry" reaction. This powerful ligation strategy allows for the precise labeling of biomolecules in complex biological systems, including living cells and in vivo models, without interfering with native biochemical processes. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Cy5-tetrazine for professionals in research and drug development.
Chemical Structure and Properties
Cy5-tetrazine consists of a Cyanine5 (Cy5) fluorophore covalently linked to a tetrazine molecule. The Cy5 core provides the desirable photophysical properties, including intense absorption in the far-red region of the spectrum and a high extinction coefficient, which minimizes background autofluorescence from biological samples. The tetrazine group serves as the bioorthogonal reactive handle.
The chemical structure of a common form of Cy5-tetrazine, specifically sulfo-Cy5-tetrazine, is characterized by the presence of sulfonate groups on the indolenine rings of the Cy5 dye. These modifications enhance the water solubility of the molecule, a critical feature for its application in aqueous biological environments.
Key Properties of Cy5-Tetrazine:
| Property | Value | Reference |
| Molecular Formula | C43H49N7O10S3 | [1] |
| Molecular Weight | ~919.27 - 920.09 g/mol | [1][2] |
| Appearance | Blue to pink/red solid | [1][2] |
| Solubility | Water, DMSO, DMF | [2] |
| Excitation Maximum (λex) | ~646 - 649 nm | [2][3] |
| Emission Maximum (λem) | ~662 - 671 nm | [2][4] |
| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 M⁻¹cm⁻¹ | [2][5] |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | [4][5] |
| Purity (Typical) | >95% (HPLC) | [2][3] |
Synthesis of this compound
The synthesis of Cy5-tetrazine is typically achieved through the covalent conjugation of a reactive Cy5 derivative with a functionalized tetrazine. A common and efficient method involves the reaction of a Cy5 N-hydroxysuccinimidyl (NHS) ester with an amine-functionalized tetrazine. The NHS ester is a highly reactive group that readily forms a stable amide bond with primary amines under mild conditions.
Experimental Protocol: Synthesis of Cy5-Tetrazine via NHS Ester Coupling
This protocol is adapted from the general principle of conjugating NHS esters to amino-containing molecules and a specific example of labeling with a structurally similar dye, AlexaFluor-750.
Materials:
-
Cy5-NHS ester
-
Amine-functionalized tetrazine (e.g., (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5
-
Purification: High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Preparation of Reactants:
-
Immediately before use, dissolve the Cy5-NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Dissolve the amine-functionalized tetrazine in the reaction buffer.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the amine-functionalized tetrazine to the dissolved Cy5-NHS ester.
-
Allow the reaction to proceed for at least 5 hours at room temperature, protected from light. Gentle stirring or mixing is recommended.
-
-
Purification:
-
The crude reaction mixture is purified by reverse-phase HPLC.
-
A gradient of acetonitrile (B52724) in water (often with 0.1% trifluoroacetic acid) is typically used to separate the Cy5-tetrazine conjugate from unreacted starting materials and byproducts.
-
The fractions containing the desired product, identifiable by its characteristic absorption at ~650 nm, are collected.
-
-
Characterization and Storage:
-
The purified Cy5-tetrazine can be characterized by mass spectrometry to confirm the molecular weight and by NMR for structural verification.
-
The concentration is determined spectrophotometrically using the extinction coefficient of Cy5.
-
The final product is typically lyophilized and stored at -20°C, desiccated and protected from light.
-
Synthesis Workflow
References
The Efficacy of Cyanine5 Tetrazine in Modern Molecular Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the study of biological processes within their native environments. Among the repertoire of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazine and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), has emerged as a particularly powerful tool. This technical guide delves into the core advantages of utilizing Cyanine5 tetrazine (Cy5-Tz), a far-red fluorescent probe, in molecular biology, providing a comprehensive resource for its application in research and drug development.
Cyanine5 (Cy5) is a bright, far-red fluorescent dye with excitation and emission maxima in the red spectrum (~650/670 nm), a region that minimizes background autofluorescence from cells and tissues, making it ideal for biological imaging.[1] When conjugated to a tetrazine moiety, it becomes a highly specific and reactive probe for biomolecules functionalized with a TCO group.[1] The iEDDA reaction between Cy5-Tz and TCO is exceptionally fast and selective, proceeding rapidly within living systems without interfering with native biochemical processes.[2][3] This high degree of specificity and biocompatibility has positioned Cy5-Tz as a valuable reagent for a multitude of applications, including live-cell imaging, flow cytometry, and in vivo studies.[4][5]
Core Advantages of this compound
The utility of Cy5-Tz in molecular biology is underpinned by several key advantages:
-
Exceptional Reaction Kinetics: The iEDDA reaction between tetrazine and TCO is one of the fastest known bioorthogonal reactions, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[6][7] This rapid kinetics allows for efficient labeling at low concentrations, minimizing potential off-target effects and cellular toxicity.[4][7]
-
High Specificity and Bioorthogonality: Tetrazines and TCOs are abiotic, meaning they are not naturally present in biological systems and therefore do not cross-react with endogenous molecules.[3] This ensures highly specific labeling of the target biomolecule.
-
Fluorogenic Nature: A significant advantage of many tetrazine-dye conjugates, including Cy5-Tz, is their fluorogenic property. The tetrazine moiety can quench the fluorescence of the Cy5 dye. Upon reaction with a TCO, this quenching effect is alleviated, leading to a substantial increase in fluorescence intensity.[8][9] This "turn-on" mechanism reduces background noise and enables no-wash imaging protocols, which are particularly beneficial for live-cell experiments.[9][10]
-
Favorable Photophysical Properties: Cy5 is a relatively photostable fluorophore suitable for various imaging applications.[8] Its emission in the far-red spectrum allows for deeper tissue penetration and reduced autofluorescence, enhancing signal-to-noise ratios in complex biological samples.[1]
-
Versatility in Applications: The modular nature of the Cy5-Tz probe, often incorporating a polyethylene (B3416737) glycol (PEG) linker to improve solubility and reduce steric hindrance, allows for its use in a wide range of applications, from labeling proteins and antibodies to tracking dynamic processes in living cells and organisms.[4][6]
Quantitative Data Summary
The performance of Cy5-tetrazine can be compared with other commonly used far-red fluorescent probes. The following tables summarize key quantitative parameters.
| Parameter | Cyanine5 (Cy5) | Reference |
| Maximum Excitation Wavelength (λex) | ~649 nm | [11] |
| Maximum Emission Wavelength (λem) | ~670 nm | [12] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [13] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | [11] |
Table 1: Photophysical Properties of Cyanine5. This table outlines the key spectral properties of the Cy5 fluorophore.
| Parameter | Cy5-PEG8-Tetrazine | Alexa Fluor 647-Tetrazine | Reference |
| Photostability | Good | Superior | [4] |
| Relative Quantum Yield | Moderate to High | High | [4] |
| Brightness | Good | Superior | [4] |
| Cost-Effectiveness | More cost-effective | - | [4] |
| Water Solubility (with PEG8 linker) | Enhanced | Good | [4] |
Table 2: Comparative Performance of Far-Red Tetrazine Probes. This table provides a head-to-head comparison of Cy5-PEG8-Tetrazine with the commonly used Alexa Fluor 647-Tetrazine, highlighting their respective strengths. Alexa Fluor 647 generally exhibits greater photostability and brightness, making it a preferred choice for demanding imaging applications like super-resolution microscopy.[4] However, Cy5-PEG8-Tetrazine offers a well-established and more economical option for many standard fluorescence microscopy applications.[4]
| Reaction | Second-Order Rate Constant (k₂) | Reference |
| Tetrazine-TCO iEDDA | 10³ - 10⁶ M⁻¹s⁻¹ | [4] |
| Tetrazine-Norbornene iEDDA | Slower than TCO | [14] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~1 M⁻¹s⁻¹ | [15] |
Table 3: Reaction Kinetics of Bioorthogonal Reactions. This table compares the reaction rates of the tetrazine-TCO ligation with other bioorthogonal reactions, illustrating its significantly faster kinetics.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. An Extended Approach for the Development of Fluorogenic trans‐Cyclooctene–Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism‐Based Fluorogenic trans‐Cyclooctene–Tetrazine Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cy5 tetrazine | AAT Bioquest [aatbio.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Tetrazine-based cycloadditions: application to pretargeted live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Bioorthogonal Chemistry and Advanced Imaging: A Technical Guide to Cyanine5 Tetrazine in Biomedical Research
For Immediate Release
In the rapidly evolving landscape of biomedical research, the demand for precise and non-invasive molecular tools is paramount. Cyanine5 tetrazine (Cy5-tetrazine), a far-red fluorescent probe, has emerged as a cornerstone of bioorthogonal chemistry, enabling researchers to visualize and track biological processes in living systems with unprecedented clarity. This technical guide provides an in-depth overview of the core principles, applications, and experimental protocols for utilizing Cy5-tetrazine, tailored for researchers, scientists, and drug development professionals.
At the heart of Cy5-tetrazine's utility lies the inverse-electron-demand Diels-Alder (iEDDA) reaction, a bioorthogonal "click chemistry" reaction.[1][2] This reaction occurs between a tetrazine moiety and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO), to form a stable covalent bond.[2] The reaction is exceptionally fast and highly specific, proceeding efficiently under physiological conditions without the need for a catalyst, thereby minimizing perturbation of the biological system.[1][3] A key advantage of many Cy5-tetrazine conjugates is their fluorogenic nature; the fluorescence of the Cy5 dye is often quenched by the tetrazine and significantly increases upon reaction with TCO, leading to a high signal-to-noise ratio.[3][4]
Core Applications in Biomedical Research
The unique properties of Cy5-tetrazine have led to its widespread adoption in several key areas of biomedical research:
-
Pre-targeted In Vivo Imaging: This powerful strategy involves a two-step approach for imaging specific targets, such as tumors, in living organisms.[5][6] First, a targeting molecule (e.g., an antibody) modified with a TCO group is administered and allowed to accumulate at the target site while unbound molecules are cleared from circulation.[5] Subsequently, the Cy5-tetrazine is injected and rapidly reacts with the TCO-modified targeting molecule at the site of interest, enabling highly specific and high-contrast fluorescence imaging.[5][7] This approach significantly reduces background signal and potential toxicity associated with directly labeled antibodies.[8]
-
Flow Cytometry: Cy5-tetrazine is an invaluable tool for the precise and sensitive detection of cells and biomolecules that have been modified with a TCO group.[3] This allows for the specific labeling and quantification of cell populations based on the presence of a particular target, facilitating studies in immunology, cancer biology, and cell signaling.
-
Live-Cell Imaging: The bioorthogonal nature of the tetrazine-TCO ligation allows for the labeling and tracking of specific biomolecules on the surface of or within living cells in real-time with minimal disruption to cellular processes.[4][9] This has opened new avenues for studying dynamic cellular events, such as receptor trafficking and protein-protein interactions.
-
Drug Delivery and Nanotechnology: The ability to specifically conjugate Cy5-tetrazine to TCO-modified nanoparticles or drug delivery systems allows for the visualization and tracking of these therapeutic and diagnostic agents in vivo.[1][10] This is crucial for understanding their biodistribution, target engagement, and therapeutic efficacy.
Quantitative Data Summary
The following tables summarize key quantitative data for Cy5-tetrazine and its reaction with TCO, providing a reference for experimental design.
| Parameter | Value | Notes |
| Excitation Maximum (Ex) | ~633 - 650 nm | Varies slightly depending on the specific conjugate and solvent.[2][11] |
| Emission Maximum (Em) | ~647 - 671 nm | Varies slightly depending on the specific conjugate and solvent.[11] |
| Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | For the Cy5 dye component.[2][12] |
| Reaction Kinetics (k₂) | Up to 3.3 x 10⁶ M⁻¹s⁻¹ | For the reaction between some tetrazines and TCOs.[13][14] The specific rate for a given Cy5-tetrazine and TCO pair may vary. |
| pH Sensitivity | Insensitive from pH 4 to pH 10 | [2] |
| Solubility | Water, DMSO, DMF |
Table 1: General Properties of Cy5-Tetrazine.
| Component | Absorbance Peak | Notes |
| Tetrazine | ~520-540 nm | This peak disappears upon successful conjugation with TCO.[12] |
| Cy5 | ~650 nm | This peak persists after conjugation.[12] |
Table 2: UV-Vis Spectroscopy Peaks for Monitoring Conjugation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization for specific applications.
Protocol 1: Labeling of Proteins/Antibodies with a TCO-NHS Ester
This protocol describes the initial step of modifying a protein or antibody with a TCO group for subsequent reaction with Cy5-tetrazine.[4]
Materials:
-
Protein/antibody of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
TCO-PEGx-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Ensure the protein/antibody is in an amine-free buffer.
-
Reagent Preparation: Dissolve the TCO-PEGx-NHS ester in DMF or DMSO immediately before use.
-
Conjugation: Add a 5-20 fold molar excess of the TCO-NHS ester to the protein/antibody solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Add quenching buffer to stop the reaction.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column.
Protocol 2: Conjugation of Cy5-Tetrazine to a TCO-Modified Antibody
This protocol outlines the reaction between a TCO-functionalized antibody and Cy5-tetrazine.[12]
Materials:
-
TCO-functionalized antibody (1-5 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)
-
Cy5-tetrazine
-
DMSO
-
Size-exclusion chromatography column
Procedure:
-
Reagent Preparation: Dissolve the Cy5-tetrazine in DMSO to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 3 to 5-fold molar excess of the Cy5-tetrazine stock solution to the TCO-functionalized antibody solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Separate the labeled antibody from unreacted Cy5-tetrazine using a size-exclusion chromatography column.
Protocol 3: Staining of TCO-labeled Cells for Flow Cytometry
This protocol details the labeling of cells expressing TCO groups with Cy5-tetrazine for flow cytometry analysis.[3][4]
Materials:
-
TCO-expressing cells
-
Cy5-tetrazine
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash TCO-expressing cells. Resuspend in FACS buffer.
-
Staining: Add Cy5-tetrazine to the cell suspension at a final concentration of 1-10 µM.
-
Incubation: Incubate for 15-60 minutes at room temperature or 37°C, protected from light.
-
Washing: Wash the cells two to three times with ice-cold FACS buffer to remove unbound dye.
-
Analysis: Resuspend the cells in FACS buffer and analyze on a flow cytometer with appropriate laser and filter settings for Cy5 (e.g., 640 nm excitation and a 670/30 nm bandpass filter).[4]
Protocol 4: In Vivo Pre-targeted Fluorescence Imaging
This protocol provides a general procedure for in vivo pre-targeted imaging in a tumor-bearing mouse model.[5][15]
Materials:
-
Tumor-bearing animal model
-
TCO-modified targeting antibody
-
Cy5-tetrazine
-
Sterile, pyrogen-free PBS
-
In vivo fluorescence imaging system
Procedure:
-
Administration of Targeting Antibody: Administer the TCO-modified antibody (typically 1-10 mg/kg) intravenously. Allow 24-72 hours for the antibody to accumulate at the target and for unbound antibody to clear.[5][15]
-
Administration of Cy5-Tetrazine: After the antibody circulation period, administer the Cy5-tetrazine solution intravenously.
-
In Vivo Imaging: At various time points (e.g., 1, 4, 8, 24 hours) post-Cy5-tetrazine injection, perform whole-body fluorescence imaging using an imaging system with appropriate filters for Cy5 (e.g., excitation ~640 nm, emission ~670 nm).[5][15]
-
Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the animals and excise the tumor and major organs for ex vivo imaging to confirm and quantify the biodistribution of the fluorescent probe.[5]
Visualizing the Workflow and Chemistry
To further elucidate the processes involved, the following diagrams illustrate the core chemical reaction and a typical experimental workflow.
References
- 1. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. eatris.cz [eatris.cz]
- 7. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 8. Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition: in vitro and in vivo evaluation in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 14. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Cyanine5 Tetrazine: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling guidelines for Cyanine5 (Cy5) tetrazine, a fluorescent probe widely utilized in bioconjugation and molecular imaging. Due to the limited availability of a specific Safety Data Sheet (SDS) for every Cy5 tetrazine derivative, this document consolidates information from various sources on related compounds to establish best practices for laboratory use. Researchers should treat this information as a precautionary guide and always consult the specific SDS provided by the supplier for the exact product in use.
Hazard Identification and Classification
While the hazards of Cyanine5 tetrazine have not been exhaustively investigated, the primary components—cyanine (B1664457) dyes and tetrazine compounds—present known risks. The compound should be handled with caution as a potentially hazardous substance.[1][2] Based on available data for similar compounds, the potential hazards are summarized below.
Table 1: Hazard Identification for this compound and Related Components
| Parameter | Cyanine5 (Cy5) Component | Tetrazine Component | General Guidance for this compound |
| GHS Hazard Classification | Hazards not thoroughly investigated. Handled with caution. | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3)[1] | Assume similar or compounded hazards. Treat as a hazardous substance.[1] |
| Potential Health Effects | Avoid contact and inhalation.[1][2] | May cause respiratory irritation, skin irritation, and serious eye irritation.[1] | Potential for skin, eye, and respiratory irritation.[1] |
First-Aid Measures
In the event of exposure to this compound, the following first-aid measures should be taken immediately.
Table 2: First-Aid Procedures for this compound Exposure
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers.[1][2] If contact lenses are present and easy to remove, do so.[1] Seek medical attention.[2] |
| Skin Contact | Wash the affected area with soap and plenty of water.[2] If irritation or other symptoms arise, seek medical advice.[2] |
| Inhalation | Move the individual to fresh air.[1][2] If breathing is difficult or symptoms persist, seek medical attention.[1][2] |
| Ingestion | If the person is conscious, wash out their mouth with water.[2] Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] Seek immediate medical advice.[2] |
Handling and Storage
Proper handling and storage are crucial to ensure the stability of this compound and the safety of laboratory personnel.
Handling:
-
Always handle this compound within a certified chemical fume hood.[1]
-
Avoid breathing vapors, mist, or gas.[2]
-
Prevent contact with skin and eyes through the use of appropriate personal protective equipment.[1]
-
Avoid prolonged or repeated exposure.[2]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Protect from light, as cyanine dyes are susceptible to photobleaching.[2][4][5]
-
For long-term storage, keep at -20°C in the dark; some suppliers recommend desiccating the product.[5][6][7]
-
Transportation can typically be done at room temperature for up to three weeks.[5][6][7]
Personal Protective Equipment (PPE) and Exposure Controls
To minimize exposure, the following PPE should be worn when handling this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Safety goggles with side shields or a face shield.[1][8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile gloves) and a buttoned lab coat.[1][8] |
| Respiratory Protection | If handling outside a fume hood or if dust is generated, use a NIOSH-approved respirator. |
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]
Accidental Release and Disposal
In the event of a spill, prompt and appropriate action is necessary to prevent contamination and exposure.
Spill Cleanup Protocol:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE as outlined in Table 3.[1]
-
Absorb the spill with an inert material, such as sand or vermiculite.[1]
-
Collect the absorbed material and any contaminated items (e.g., pipette tips) into a designated, clearly labeled hazardous waste container.[1]
-
Clean the spill area with a suitable solvent, followed by soap and water.[1]
-
Prevent the spilled material from entering drains or water courses.[1][2]
Waste Disposal:
-
All waste containing this compound should be collected in a designated hazardous waste container.[1]
-
The container must be clearly labeled as "Hazardous Waste" and include information about the contents.[1]
-
Do not mix this compound waste with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
Disposal of the waste must be in accordance with all local, state, and federal regulations.[2][8]
Physical and Chemical Properties
Table 4: Physicochemical and Spectral Properties of this compound
| Property | Value |
| Appearance | Dark blue solid[6] |
| Solubility | Good solubility in organic solvents like DMF and DMSO.[5][6] Water solubility is enhanced by the inclusion of a hydrophilic PEG linker in some derivatives.[4] |
| Excitation Maximum (λex) | ~646 nm[5] |
| Emission Maximum (λem) | ~662 nm[5] |
| Molar Extinction Coefficient (ε) | ~250,000 L⋅mol⁻¹⋅cm⁻¹[5] |
| Fluorescence Quantum Yield | ~0.2[5] |
Stability and Reactivity
-
pH Stability: this compound is generally stable in a pH range of 4 to 10.[9]
-
Photostability: As a cyanine dye, it is susceptible to photobleaching upon prolonged exposure to excitation light.[4]
-
Reactivity: The tetrazine moiety readily participates in inverse electron demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, such as trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is highly efficient and bioorthogonal, forming a stable covalent bond without the need for a copper catalyst or elevated temperatures.[9][10][]
Visualized Protocols and Workflows
Experimental Workflow: Bioorthogonal Labeling
The following diagram illustrates a generalized workflow for labeling a biomolecule modified with a trans-cyclooctene (TCO) group using this compound.
Caption: Generalized workflow for iEDDA reaction between Cy5 tetrazine and a TCO-modified biomolecule.
Logical Workflow: Spill Response
This diagram outlines the decision-making process and necessary actions in the event of a this compound spill.
Caption: Decision-making flowchart for responding to a this compound spill.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. kromnigon.com [kromnigon.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. lumiprobe.com [lumiprobe.com]
Methodological & Application
Application Notes: Precision Protein Labeling with Cyanine5 Tetrazine
Introduction
The site-specific labeling of proteins with fluorescent dyes is a cornerstone of modern biological research and drug development. Among the advanced methods available, the use of Cyanine5 (Cy5) tetrazine for bioorthogonal labeling offers exceptional specificity and efficiency. This technique relies on the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a tetrazine moiety on the fluorescent probe and a strained dienophile, typically a trans-cyclooctene (B1233481) (TCO), that has been incorporated into the protein of interest.[1][2] This reaction is characterized by its rapid kinetics, high selectivity, and ability to proceed under mild, physiological conditions without the need for a catalyst, making it ideal for labeling biomolecules in complex biological systems.[2][3]
Cy5 tetrazine is a far-red fluorescent probe with excitation and emission maxima around 650 nm and 670 nm, respectively, making it well-suited for applications requiring deep tissue penetration and minimal autofluorescence from biological samples.[2] The PEG8 linker often included in Cy5-PEG8-Tetrazine constructs enhances water solubility and reduces steric hindrance, further optimizing the labeling reaction.[2] A notable feature of many tetrazine-dye conjugates is a "turn-on" fluorescence upon reaction with a TCO group, where the tetrazine quenches the dye's fluorescence until the ligation occurs, leading to a significant increase in fluorescence intensity and improved signal-to-noise ratios.[2][4]
Principle of the Reaction
The labeling process is a two-step procedure. First, the protein of interest is functionalized with a TCO group. This is typically achieved by reacting the protein with a TCO-NHS ester, which targets primary amines (lysine residues and the N-terminus).[5] The second step is the bioorthogonal ligation, where the TCO-modified protein is reacted with Cy5 tetrazine. The iEDDA reaction proceeds via a [4+2] cycloaddition, forming a stable dihydropyridazine (B8628806) conjugate and releasing dinitrogen gas.[2] This highly specific and rapid reaction ensures that the Cy5 dye is covalently attached only to the TCO-modified sites on the protein.[6]
Quantitative Data Summary
The following table summarizes key quantitative data related to the Cy5 tetrazine labeling protocol.
| Parameter | Value | Remarks | Source |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition | Bioorthogonal click chemistry | [1][2] |
| Reactants | Cyanine5-Tetrazine and trans-cyclooctene (TCO)-modified protein | Highly specific and rapid reaction | [2][6] |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | Extremely fast kinetics, allowing for efficient labeling at low concentrations. The exact rate depends on the specific tetrazine and TCO structures. | [2] |
| Cy5 Excitation Maximum (λ_ex) | ~650 nm | Post-ligation with TCO | [2] |
| Cy5 Emission Maximum (λ_em) | ~670 nm | Post-ligation with TCO | [2] |
| Optimal pH Range | 4.0 - 10.0 | The reaction is pH-insensitive within this range. | [1] |
| TCO-NHS Ester to Protein Molar Excess | 10-20 fold | For initial protein modification with TCO. | [2][5] |
| Cy5-Tetrazine to TCO-Protein Molar Excess | 1.5 - 5 fold | For the final labeling step. | [5] |
| Typical Incubation Time (TCO-NHS reaction) | 30-60 minutes at room temperature or 2 hours on ice | For protein modification with TCO. | [5] |
| Typical Incubation Time (Tetrazine-TCO ligation) | 1-2 hours at room temperature (often complete within 30 minutes) | The reaction is very rapid. | [5] |
Experimental Protocols
Part 1: Modification of Protein with trans-cyclooctene (TCO)
This protocol describes the modification of a protein with a TCO group using a TCO-NHS ester.
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
TCO-NHS ester (e.g., TCO-PEGx-NHS ester)
-
Anhydrous DMF or DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL.[5] Ensure the buffer does not contain primary amines like Tris or glycine.[5]
-
TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[2]
-
Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.[2][5] The optimal ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[5]
-
Purification: Remove the excess TCO-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[5]
Part 2: Labeling of TCO-Modified Protein with Cy5 Tetrazine
This protocol describes the final labeling step of the TCO-modified protein with Cy5 tetrazine.
Materials:
-
TCO-modified protein from Part 1
-
Cy5-Tetrazine (e.g., Cy5-PEG8-Tetrazine)
-
Anhydrous DMSO
-
Appropriate reaction buffer (e.g., PBS)
Procedure:
-
Reactant Preparation: Prepare a stock solution of Cy5-Tetrazine in an appropriate solvent like DMSO.[5]
-
Ligation Reaction: Add a 1.5 to 5-fold molar excess of Cy5-Tetrazine to the TCO-modified protein solution.[5]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[5] Due to the fast kinetics, the reaction is often complete within 30 minutes.[5]
-
Purification (Optional): If necessary, remove excess Cy5-Tetrazine using a desalting column or dialysis. For many applications, the labeled protein can be used directly.
-
Analysis: The labeled protein is now ready for downstream applications such as SDS-PAGE, cellular imaging, or flow cytometry.[2] For SDS-PAGE analysis, mix the labeled protein solution with 4X SDS-PAGE loading buffer and heat at 95°C for 5 minutes.[5]
Mandatory Visualizations
Caption: Experimental workflow for labeling a protein with Cy5 tetrazine.
Caption: The iEDDA reaction between a TCO-modified protein and Cy5-tetrazine.
References
Application Notes and Protocols: Cyanine5 Tetrazine for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5 (Cy5) tetrazine is a fluorescent probe that combines the bright, far-red emitting Cy5 dye with a highly reactive tetrazine moiety.[1] This combination makes it an invaluable tool for bioorthogonal labeling, allowing for the precise and sensitive detection of cells and biomolecules modified with a trans-cyclooctene (B1233481) (TCO) group. The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazine and TCO is exceptionally fast, specific, and occurs efficiently under physiological conditions without the need for a catalyst.[2][3] This enables the labeling of live cells with minimal disruption.[1] A key feature of many tetrazine-based labeling systems is their fluorogenic nature; the fluorescence of the dye is partially quenched by the tetrazine and significantly increases upon reaction with a TCO group, leading to a high signal-to-noise ratio.[1][2]
The far-red emission of Cy5 is well-suited for flow cytometry, minimizing interference from cellular autofluorescence.[4] This allows for its inclusion in multicolor flow cytometry panels alongside other common fluorophores like FITC and PE, facilitating the simultaneous analysis of multiple cellular markers.[1] Applications of Cy5 tetrazine in flow cytometry are diverse, including the detection of site-specifically labeled proteins and the tracking of metabolically labeled cell populations.[1]
Quantitative Data Summary
The following tables summarize the key spectral and performance characteristics of Cyanine5 tetrazine, providing a basis for experimental design and instrument setup.
Table 1: Spectral Properties of this compound
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~646 - 650 nm | Ideally suited for excitation by a 633 nm or 647 nm laser line.[3][4][5][6] |
| Emission Maximum (λem) | ~662 - 670 nm | Compatible with standard Cy5 filter sets (e.g., 670/30 nm bandpass filter).[2][4][5] |
| Extinction Coefficient (ε) | ~250,000 L·mol⁻¹·cm⁻¹ | Indicates a high ability to absorb light.[3][5] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | A measure of the efficiency of fluorescence emission.[5] |
| Recommended Laser Line | 633 nm or 647 nm | Commonly available on most flow cytometers.[3][6] |
Table 2: Stability and Storage of this compound
| Parameter | Condition | Recommendation |
| pH Stability | pH 4 - 10 | The fluorophore is stable across a broad pH range.[3][7] |
| Thermal Stability | -20°C (long-term) | Store desiccated and protected from light for up to 24 months.[5] |
| Room Temperature | Stable for up to 3 weeks for transportation purposes.[5] | |
| Photostability | Susceptible to photobleaching | Minimize light exposure during staining and acquisition. The use of antifade reagents in imaging applications is recommended.[7] |
| Stock Solution Storage | -20°C or -80°C | Prepare aliquots in anhydrous DMSO and store protected from light and moisture.[1][8] |
Experimental Protocols
Protocol 1: Labeling of TCO-Modified Live Cells for Flow Cytometry
This protocol describes the direct labeling of live cells that have been metabolically or genetically engineered to express TCO groups on their surface.
Materials:
-
TCO-modified cells
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Complete cell culture medium
Procedure:
-
Prepare Cy5-Tetrazine Stock Solution: Dissolve the Cy5 tetrazine in anhydrous DMSO to create a 1-10 mM stock solution. Store unused stock solution in aliquots at -20°C, protected from light and moisture.[1]
-
Cell Preparation: Harvest TCO-expressing cells and wash them once with PBS. Resuspend the cells in complete cell culture medium at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.[1]
-
Staining: Add the Cy5-tetrazine stock solution to the cell suspension to achieve a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and level of TCO expression.[1]
-
Incubation: Incubate the cells for 15-60 minutes at either room temperature or 37°C, protected from light. Incubation at 37°C may enhance reaction kinetics.[1]
-
Washing: After incubation, wash the cells twice with 2 mL of PBS to remove unbound dye. Centrifuge at 300-500 x g for 5 minutes for each wash.[1]
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer.[1]
-
Analysis: Analyze the labeled cells on a flow cytometer using the appropriate laser (e.g., 633 nm or 640 nm) and emission filter (e.g., 670/30 nm bandpass filter) for Cy5.[2]
Controls for Flow Cytometry:
-
Unlabeled Cells: To determine the autofluorescence of the cells.[2]
-
TCO-labeled Cells (no tetrazine): To determine the background fluorescence of the TCO-modified cells.[2]
-
Unlabeled Cells + Cy5-tetrazine: To assess non-specific binding of the tetrazine probe.[2]
Protocol 2: Conjugation of this compound to an Antibody
This protocol outlines the conjugation of an NHS-ester functionalized Cy5 tetrazine to a primary antibody for use in indirect flow cytometry staining.
Materials:
-
Purified antibody (1-5 mg/mL in an amine-free buffer like PBS)
-
This compound, NHS Ester
-
Anhydrous DMSO
-
Sodium bicarbonate buffer (1 M, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
PBS, pH 7.4
Procedure:
-
Prepare Antibody: Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris will compete with the conjugation reaction. The antibody concentration should ideally be 1-5 mg/mL.[1]
-
Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to approximately 8.3.[1]
-
Prepare Dye Solution: Immediately before use, dissolve the Cy5 tetrazine, NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL.[1]
-
Conjugation Reaction: While gently vortexing the antibody solution, slowly add the calculated amount of the dye solution. The recommended molar ratio of dye to antibody is typically between 5:1 and 15:1.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle mixing.[1]
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.[1]
Visualizations
Caption: Experimental workflow for labeling TCO-modified cells with Cy5 tetrazine.
Caption: The inverse electron demand Diels-Alder (iEDDA) reaction pathway.
References
Application Notes and Protocols for Cyanine5 Tetrazine Antibody Labeling for Immunofluorescence
Audience: Researchers, scientists, and drug development professionals.
Introduction
Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization of proteins and other antigens within cells and tissues. The specificity of this technique relies on the highly selective binding of an antibody to its target antigen. Direct immunofluorescence, where the primary antibody is covalently labeled with a fluorophore, offers a streamlined workflow by eliminating the need for a secondary antibody, thereby reducing potential cross-reactivity and background signal.
This application note details a robust and efficient method for labeling antibodies with Cyanine5 (Cy5), a bright and photostable far-red fluorescent dye, using bioorthogonal click chemistry. Specifically, it describes the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO)-modified antibody and a Cyanine5-tetrazine conjugate. This copper-free click chemistry approach is characterized by its exceptionally fast reaction kinetics, high specificity, and biocompatibility, making it an ideal method for conjugating sensitive biomolecules like antibodies under mild conditions.[1][2][3]
The described two-step protocol first involves the modification of the primary antibody with a TCO-NHS ester, which reacts with primary amines on lysine (B10760008) residues. Following purification, the TCO-functionalized antibody is then rapidly and selectively labeled with Cyanine5-tetrazine. This document provides detailed experimental protocols, quantitative data for reaction optimization, and a general immunofluorescence staining procedure using the resulting Cy5-labeled antibody.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical reaction for antibody labeling and the general experimental workflow for immunofluorescence using the directly labeled antibody.
References
- 1. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Antibody Functionalization Using Tetrazine–Styrene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
Visualizing Nucleic Acids in Cells Using Cyanine5 Tetrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of nucleic acids within the complex intracellular environment is fundamental to understanding gene expression, regulation, and the pathogenesis of various diseases. This document provides detailed application notes and protocols for the fluorescent labeling of nucleic acids in cells using Cyanine5 (Cy5) tetrazine probes. This method leverages the power of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene or alkyne. This "click chemistry" approach offers high specificity and biocompatibility, enabling the precise labeling of DNA and RNA in both fixed and living cells with minimal perturbation to cellular processes.[1][2]
A key advantage of the Cy5-tetrazine system is its fluorogenic nature. The tetrazine moiety effectively quenches the fluorescence of the Cy5 dye. Upon reaction with a dienophile-modified nucleoside incorporated into nascent nucleic acids, the quenching is relieved, leading to a significant "turn-on" of the fluorescent signal.[3][4] This results in a high signal-to-noise ratio, crucial for sensitive imaging applications. This technique has been successfully employed to visualize newly synthesized RNA and DNA, track their localization, and study their dynamics within the cellular milieu.[1][5][6]
Principle of the Method
The visualization of nucleic acids using Cy5-tetrazine is a two-step process:
-
Metabolic Labeling: Cells are incubated with a modified nucleoside analog containing a dienophile, such as a trans-cyclooctene (B1233481) (TCO) or cyclopropene (B1174273) (cp) group. These analogs are incorporated into newly synthesized DNA or RNA by the cell's natural metabolic pathways.
-
Bioorthogonal Ligation: A cell-permeable Cyanine5-tetrazine (Cy5-Tet) probe is introduced. The tetrazine rapidly and specifically reacts with the incorporated dienophile via an iEDDA cycloaddition, covalently attaching the Cy5 fluorophore to the target nucleic acids. The subsequent fluorescence enhancement allows for visualization by microscopy.
Below is a diagram illustrating the general workflow for this labeling strategy.
The underlying chemical reaction is the bioorthogonal inverse-electron-demand Diels-Alder cycloaddition, as depicted below.
Data Presentation
The following table summarizes key quantitative data from various studies utilizing cyanine (B1664457) dye-tetrazine systems for nucleic acid labeling.
| Parameter | Value | Cell Type | Target | Reference |
| Fluorescence Turn-On Ratio | Up to 400-fold | HeLa | Dienophile-modified cell surface markers | [3] |
| Fluorescence Turn-On Ratio | >100-fold | N/A | DNA/RNA templates | [7] |
| cpA Concentration for RNA labeling | 10 µM - 1 mM | HeLa | RNA | [5] |
| Cy3-tetrazine Concentration | 20 µM | HeLa | RNA | [5] |
| Labeling Time (Cy3-tetrazine) | Not specified | HeLa | RNA | [5] |
| Second-order rate constant (TCO-tetrazine) | 1.6 - 1.9 M⁻¹s⁻¹ | SKBR3 | Norbornene-modified antibody | [8] |
Experimental Protocols
Protocol 1: Labeling of Newly Synthesized RNA in Live Cells
This protocol is adapted from studies involving the metabolic labeling of RNA with cyclopropene-modified adenosine (B11128) (cpA) followed by ligation with a Cy3-tetrazine dye.[5] A similar approach can be used with Cy5-tetrazine.
Materials:
-
HeLa cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
N6-cyclopropane-modified adenosine (cpA)
-
Cyanine5-tetrazine (Cy5-Tet)
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Fluorescence microscope with appropriate filter sets for Cy5 and DAPI/Hoechst
Procedure:
-
Cell Seeding: Seed HeLa cells on glass-bottom dishes or coverslips at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Metabolic Labeling:
-
Prepare a stock solution of cpA in DMSO.
-
Add cpA to the cell culture medium to a final concentration of 100 µM to 1 mM.
-
Incubate the cells for 12 hours under standard cell culture conditions (37°C, 5% CO₂).
-
-
Washing:
-
Gently aspirate the medium containing cpA.
-
Wash the cells twice with pre-warmed PBS.
-
-
Bioorthogonal Ligation:
-
Prepare a solution of Cy5-Tet in complete cell culture medium at a final concentration of 10-20 µM.
-
Add the Cy5-Tet solution to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Aspirate the Cy5-Tet solution.
-
Wash the cells three times with PBS to remove unbound probe.
-
-
Nuclear Counterstaining (Optional):
-
Incubate cells with Hoechst 33342 (1 µg/mL) or DAPI (300 nM) in PBS for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Add fresh imaging medium (e.g., phenol (B47542) red-free medium) to the cells.
-
Image the cells using a fluorescence microscope. Use appropriate excitation and emission filters for Cy5 (e.g., Ex: ~650 nm, Em: ~670 nm) and the nuclear stain.
-
Protocol 2: Labeling of Newly Synthesized DNA in Fixed Cells
This protocol describes a general method for labeling newly synthesized DNA using an alkyne-modified nucleoside (e.g., EdU), followed by a click reaction. While the original click chemistry for EdU involves a copper-catalyzed reaction with an azide, the principle can be adapted for iEDDA by using a dienophile-modified nucleoside and a tetrazine probe.
Materials:
-
Cells of interest cultured on coverslips
-
Complete cell culture medium
-
5-ethynyl-2'-deoxyuridine (EdU) or a dienophile-modified deoxyuridine
-
Cyanine5-tetrazine (if using a dienophile-modified nucleoside)
-
PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Incubate cells with 10 µM EdU (or a dienophile-modified analog) in complete culture medium for a duration appropriate to label the desired cell population (e.g., 1-2 hours for S-phase cells).
-
-
Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
-
Permeabilization:
-
Incubate cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash twice with wash buffer.
-
-
Bioorthogonal Ligation:
-
Prepare the click reaction cocktail. For a tetrazine-dienophile reaction, this would involve diluting the Cy5-tetrazine probe in PBS to a final concentration of 5-10 µM.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with wash buffer.
-
-
Nuclear Counterstaining:
-
Incubate the cells with DAPI or Hoechst solution for 10-15 minutes.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the slides using a fluorescence microscope with the appropriate filter sets for Cy5 and DAPI/Hoechst.
-
The logical relationship for selecting the appropriate labeling strategy is outlined in the diagram below.
Concluding Remarks
The use of Cyanine5-tetrazine probes in conjunction with metabolic labeling offers a robust and highly sensitive method for visualizing nucleic acids in cells. The bioorthogonal nature of the iEDDA reaction ensures minimal off-target effects, while the fluorogenic properties of the probes provide excellent signal-to-noise ratios. These protocols provide a foundation for researchers to explore the dynamic world of nucleic acids within their cellular context, with broad applications in basic research and drug development.
References
- 1. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labelling of DNA and RNA in the cellular environment by means of bioorthogonal cycloaddition chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Convenient In-Situ Synthesis of Alkenyl Tetrazines for Highly Fluorogenic Bioorthogonal Live-Cell Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal Tetrazine-Mediated Transfer Reactions Facilitate Reaction Turnover in Nucleic Acid-Templated Detection of MicroRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Studying Protein-Protein Interactions using Cyanine5 Tetrazine Bioorthogonal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, signaling pathways, and disease mechanisms. While traditional methods like co-immunoprecipitation and yeast two-hybrid screens are powerful, they often lack spatial and temporal resolution and can disrupt the native cellular environment. Bioorthogonal chemistry offers a robust alternative, enabling the precise labeling of biomolecules in living systems without interfering with endogenous processes.
This document details the application of Cyanine5 (Cy5) tetrazine, a fluorescent probe, for studying PPIs through the inverse-electron-demand Diels-Alder (iEDDA) reaction. This bioorthogonal reaction occurs between a tetrazine moiety and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), and is noted for its exceptionally fast kinetics and high specificity.[1][2] By incorporating a TCO-bearing non-canonical amino acid (ncAA) into a protein of interest, it can be site-specifically and covalently labeled with Cy5-tetrazine.[3] This strategy is particularly powerful when applied to Förster Resonance Energy Transfer (FRET), a technique used to measure the proximity of two molecules, thereby providing quantitative insights into dynamic PPIs in live cells.[4][5]
A key advantage of many tetrazine-dye conjugates is their fluorogenic nature; the tetrazine quenches the dye's fluorescence until it reacts with the TCO, leading to a significant increase in signal and a reduction in background from unreacted probes.[6][7]
Principle of the Method
The methodology is a two-stage process that leverages genetic code expansion and bioorthogonal click chemistry.
-
Site-Specific TCO Incorporation: A TCO-functionalized non-canonical amino acid (e.g., TCO*-Lysine) is incorporated into a target protein ("Protein B") at a specific site. This is achieved by engineering the protein's gene to contain an amber stop codon (TAG) at the desired location and expressing it in cells containing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the TAG codon and inserts the TCO-ncAA.[6][8]
-
Bioorthogonal Labeling: The cells are then treated with Cy5-tetrazine. The tetrazine moiety rapidly and specifically reacts with the TCO group on Protein B via the iEDDA reaction, covalently attaching the Cy5 fluorophore.[1]
For PPI studies using FRET, a second interacting protein ("Protein A") is fused to a suitable donor fluorophore (e.g., GFP, Cy3). When Protein A and the Cy5-labeled Protein B interact, the donor and acceptor fluorophores are brought into close proximity (<10 nm), enabling energy transfer.[4] This results in a measurable decrease in the donor's fluorescence lifetime and/or an increase in the sensitized emission of the Cy5 acceptor.
Data Presentation
Successful application of this technique relies on understanding the reaction kinetics and optimizing labeling conditions.
Table 1: Reaction Kinetics of Tetrazine-Dienophile Pairs
| Dienophile | Tetrazine Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
|---|---|---|---|
| trans-cyclooctene (TCO) | 3,6-dipyridal-s-tetrazine | 2000 ± 400 | Measured in 9:1 methanol/water; demonstrates rapid kinetics.[1] |
| TCO | Methyl-tetrazine (MT) | 800 - 30,000 | Range depends on specific TCO and tetrazine structures and solvent.[2] |
| Terminal Alkene | Tetrazine | Very Slow | Not suitable for standard labeling but can be used for proximity-induced crosslinking.[9] |
Table 2: Recommended Experimental Parameters for Protein Labeling
| Parameter | Recommended Value | Application Context | Reference |
|---|---|---|---|
| TCO-NHS Ester Molar Excess | 20-fold | Non-specific labeling of primary amines on a purified protein. | [8] |
| Cy5-tetrazine Concentration | 1 - 10 µM | Labeling of TCO-modified proteins on live cells. | [10] |
| Optimal Cy5-tetrazine Conc. | 1.5 µM | Optimized for labeling TNFR1 receptor on live HEK293T cells. | [6] |
| Incubation Time | 10 - 30 minutes | Standard incubation for live-cell labeling at room temperature or 37°C. | [6][10] |
| Cy5 Excitation / Emission | ~647 nm / ~670 nm | Typical wavelengths for microscopy and flow cytometry. |[10][11] |
Detailed Experimental Protocols
Protocol 1: Site-Specific Protein Labeling via Genetic Code Expansion
This protocol describes the most precise method for labeling a protein of interest (POI) at a single, defined site within a live cell.
Materials:
-
Mammalian expression vector for POI.
-
Plasmid encoding the orthogonal TCO*-Lysyl-tRNA synthetase/tRNA(PylT) pair.
-
TCO*-L-Lysine (ncAA).
-
Cy5-tetrazine conjugate.
-
Standard cell culture reagents and transfection reagents.
-
Phosphate-Buffered Saline (PBS) and cell imaging medium.
Methodology:
-
Plasmid Preparation: Using site-directed mutagenesis, introduce an amber stop codon (TAG) into the gene of your POI at the desired labeling site. The site should ideally be on the protein surface and not interfere with function or interaction domains.
-
Cell Transfection: Co-transfect mammalian cells (e.g., HEK293T) with the POI-TAG plasmid and the synthetase/tRNA plasmid using a standard transfection protocol.
-
ncAA Incorporation & Expression:
-
Following transfection, culture the cells in medium supplemented with 100-500 µM TCO*-L-Lysine.
-
Allow the cells to express the TCO-modified protein for 24-48 hours.
-
-
Cy5-tetrazine Labeling:
-
Prepare a 1-10 µM working solution of Cy5-tetrazine in fresh, serum-free cell culture medium or imaging buffer (e.g., HBSS). The optimal concentration should be determined empirically but 1.5 µM is a good starting point.[6]
-
Wash the cells twice with warm PBS to remove residual media and ncAA.
-
Add the Cy5-tetrazine solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[6][10]
-
-
Washing and Imaging:
-
Wash the cells three times with imaging buffer to remove unreacted Cy5-tetrazine.
-
The cells are now ready for downstream analysis, such as FRET microscopy.
-
Protocol 2: FRET Microscopy for PPI Detection via Acceptor Photobleaching
This protocol quantifies FRET efficiency by measuring the increase in donor fluorescence after the Cy5 acceptor is destroyed by photobleaching.
Materials:
-
Cells prepared as in Protocol 1, co-expressing a donor-fused partner protein (e.g., POI-A-GFP).
-
A fluorescence microscope (confocal or wide-field) equipped with appropriate filter sets for the donor (e.g., GFP) and acceptor (Cy5), and a high-intensity laser for photobleaching.[5]
Methodology:
-
Sample Preparation: Mount the coverslip with the labeled cells onto the microscope stage in a suitable imaging chamber.
-
Pre-Bleach Image Acquisition:
-
Identify a cell co-expressing both the donor-tagged protein and the Cy5-labeled protein.
-
Acquire an image of the donor fluorescence using the donor excitation/emission filter set. This is the "Pre-Bleach Donor" image.
-
Acquire an image of the Cy5 fluorescence to confirm labeling.
-
-
Acceptor Photobleaching:
-
Define a region of interest (ROI) within the cell where the interaction is expected.
-
Repeatedly scan the ROI with a high-intensity laser at the Cy5 excitation wavelength (e.g., 640 nm) until the Cy5 fluorescence signal is reduced by >95%. Monitor the bleaching process to avoid damaging the cell.
-
-
Post-Bleach Image Acquisition:
-
Immediately after photobleaching, acquire a second image of the donor fluorescence using the identical settings as the pre-bleach image. This is the "Post-Bleach Donor" image.
-
-
Data Analysis:
-
Measure the average donor fluorescence intensity within the ROI for both the pre-bleach and post-bleach images.
-
Calculate the FRET efficiency (E) using the following formula:
-
E (%) = [ 1 - (Pre-Bleach Donor Intensity / Post-Bleach Donor Intensity) ] * 100
-
-
A significant increase in donor intensity after bleaching indicates that FRET was occurring, confirming the proximity and likely interaction of the two proteins.[5][12]
-
References
- 1. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Proximity-enhanced protein crosslinking through an alkene-tetrazine reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protein Micropatterning Assay - Quantitative analysis of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling of Cells with TCO and Cyanine5 Tetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique to study a wide range of biological processes by introducing subtle modifications into biomolecules. This approach, coupled with bioorthogonal chemistry, allows for the visualization and tracking of these molecules in their native environment without perturbing cellular processes. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is a premier bioorthogonal reaction, renowned for its exceptional kinetics and selectivity in living systems.[1][2][3] This catalyst-free "click chemistry" reaction is ideal for live-cell imaging due to its biocompatibility and rapid covalent bond formation.[2][4]
This document provides detailed protocols for the metabolic incorporation of a TCO-modified precursor into cellular biomolecules, followed by fluorescent labeling with a Cyanine5 (Cy5) tetrazine probe. Cy5 is a bright, far-red fluorescent dye, which is advantageous for biological imaging as it minimizes background autofluorescence from cells.[5]
Principle of the Method
The workflow involves a two-step process. First, cells are cultured in a medium supplemented with a metabolic precursor that has been chemically modified with a TCO group. This precursor is taken up by the cells and incorporated into nascent biomolecules, such as glycans, proteins, or lipids. Once the TCO moiety is displayed on the cell surface or within the cell, it can be specifically targeted with a Cy5-functionalized tetrazine. The rapid and irreversible iEDDA reaction results in the covalent attachment of the Cy5 fluorophore to the metabolically labeled biomolecules, enabling their visualization by fluorescence microscopy or quantification by flow cytometry.
Data Presentation
Quantitative Data for TCO-Tetrazine Ligation
| Parameter | Value | Notes |
| Reaction Type | Inverse-electron-demand Diels-Alder (iEDDA) Cycloaddition | A bioorthogonal click chemistry reaction. |
| Reactants | trans-cyclooctene (TCO) and Tetrazine | TCO is the dienophile and tetrazine is the diene. |
| Second-Order Rate Constant (k₂) | 800 - 30,000 M⁻¹s⁻¹[5] | The rate is dependent on the specific structures of the TCO and tetrazine derivatives.[5] |
| Reaction pH Range | 6.0 - 9.0[1][4] | The reaction is robust across a range of physiological pH values. |
| Reaction Temperature | Room Temperature to 37°C[4][6] | The reaction proceeds efficiently at temperatures compatible with live cells. |
| Catalyst Requirement | None[2][4] | The reaction is catalyst-free, avoiding the cytotoxicity associated with copper-catalyzed click chemistry.[2] |
| Byproducts | Nitrogen gas (N₂)[7][8] | The release of N₂ gas makes the reaction irreversible.[7] |
Typical Reagent Concentrations for Cell Labeling
| Reagent | Typical Stock Concentration | Typical Working Concentration |
| TCO-modified metabolic precursor | 10-50 mM in DMSO | 25-100 µM in culture medium |
| Cyanine5-Tetrazine | 1-5 mM in DMSO[5] | 1-10 µM in imaging buffer or media[5][6] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with a TCO-Modified Precursor
This protocol describes the incorporation of a TCO-modified precursor into cellular biomolecules. The choice of precursor will depend on the biological process being studied (e.g., TCO-modified sugars for glycan labeling).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
TCO-modified metabolic precursor (e.g., TCO-modified sugar)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, tissue culture-treated plates or flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of labeling. Allow cells to adhere and recover overnight.
-
Prepare TCO-Precursor Stock Solution: Prepare a 10-50 mM stock solution of the TCO-modified metabolic precursor in anhydrous DMSO.
-
Metabolic Labeling: Dilute the TCO-precursor stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration (typically 25-100 µM).
-
Incubation: Remove the existing medium from the cells and replace it with the medium containing the TCO-precursor. Incubate the cells for 1-3 days at 37°C in a humidified incubator. The optimal incubation time should be determined empirically for the specific cell type and precursor.
-
Control: As a negative control, culture a separate batch of cells in a medium containing an equivalent amount of DMSO without the TCO-precursor.
Protocol 2: Fluorescent Labeling with Cyanine5 Tetrazine
This protocol outlines the bioorthogonal reaction between the metabolically incorporated TCO groups and the Cy5-tetrazine probe.
Materials:
-
TCO-labeled cells (from Protocol 1)
-
Unlabeled control cells
-
Cyanine5-tetrazine
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS) or other appropriate imaging buffer (e.g., HBSS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare Cy5-Tetrazine Stock Solution: Prepare a 1-5 mM stock solution of Cy5-tetrazine in anhydrous DMSO.[5] Store this solution at -20°C, protected from light.
-
Prepare Working Solution: Immediately before use, dilute the Cy5-tetrazine stock solution to the desired final working concentration (typically 1-10 µM) in pre-warmed imaging buffer or cell culture medium.[5][6] The optimal concentration should be titrated to maximize signal-to-noise.
-
Cell Preparation:
-
For adherent cells, gently wash the TCO-labeled and control cells twice with pre-warmed PBS to remove any un-incorporated precursor.
-
For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend in pre-warmed PBS. Repeat the wash step.
-
-
Labeling Reaction (Incubation): Add the Cy5-tetrazine working solution to the cells. Incubate for 15-60 minutes at 37°C, protected from light.[5] The reaction is often rapid, and the signal may be detectable within minutes.[6]
-
Washing: Remove the labeling solution and wash the cells three times with the imaging buffer to remove any unbound Cy5-tetrazine probe.[5] Thorough washing is crucial to minimize background fluorescence.
-
Imaging and Analysis:
-
For fluorescence microscopy, add fresh imaging buffer to the cells and proceed with imaging. Use appropriate filter sets for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).
-
For flow cytometry, resuspend the final cell pellet in a suitable buffer (e.g., FACS buffer) and analyze using the appropriate laser and filter combination for Cy5.
-
Mandatory Visualizations
Caption: Experimental workflow for metabolic labeling and fluorescent detection.
Caption: The iEDDA bioorthogonal reaction between TCO and Tetrazine.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
Application Note: In Vivo Tumor Imaging Protocol Using Cyanine5 Tetrazine
Audience: Researchers, scientists, and drug development professionals.
Principle
This protocol details a pre-targeting strategy for in vivo tumor imaging that leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][2] The method involves two steps. First, a targeting moiety, typically an antibody modified with a trans-cyclooctene (B1233481) (TCO) group, is administered.[2][3] This TCO-antibody conjugate is allowed to circulate, accumulate at the tumor site, and clear from non-target tissues.[2][4] In the second step, a Cyanine5 (Cy5) fluorescent dye conjugated to a tetrazine (Tz) molecule is injected. The Cy5-tetrazine rapidly and specifically reacts ("clicks") with the TCO-modified antibody at the tumor, creating a stable, fluorescently labeled conjugate in vivo.[1][5] This approach enhances the tumor-to-background signal ratio by uncoupling the slow pharmacokinetics of the antibody from the rapid clearance of the small-molecule imaging agent.[6][7]
Materials and Reagents
-
Targeting Moiety: TCO-conjugated antibody (specific to a tumor antigen).
-
Imaging Agent: Cyanine5-tetrazine (e.g., Cy5-PEG-Tetrazine for improved solubility and pharmacokinetics).[3]
-
Animal Model: Tumor-bearing mice (e.g., subcutaneous xenograft model).
-
Buffers: Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4.
-
Instrumentation: In vivo fluorescence imaging system (IVIS) with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670-680 nm).[3][8]
-
Anesthesia: Isoflurane or other appropriate anesthetic for animal handling.
Experimental Protocols
This protocol outlines the modification of a targeting antibody with a TCO-NHS ester.
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) using a desalting column. Adjust the antibody concentration to 1-10 mg/mL.[3]
-
TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.[3]
-
Conjugation: Add a 5-20 fold molar excess of the dissolved TCO-NHS ester to the antibody solution. The optimal ratio should be determined empirically for each antibody.[3]
-
Incubation: Gently mix and incubate for 1-2 hours at room temperature, protected from light.[3]
-
Purification: Remove unreacted TCO-NHS ester using a desalting column (e.g., PD-10) equilibrated with sterile PBS. Collect fractions containing the purified TCO-conjugated antibody.[3]
-
Characterization: Determine the degree of labeling (DOL) via mass spectrometry or UV-Vis spectrophotometry. Store the conjugate as recommended for the specific antibody.
This protocol describes the sequential administration of the TCO-antibody and Cy5-tetrazine for tumor imaging.
-
Baseline Imaging: Anesthetize the tumor-bearing mouse and acquire a baseline whole-body fluorescence image to assess autofluorescence.[8]
-
TCO-Antibody Administration (Step 1): Administer the TCO-conjugated antibody to the mice, typically via intravenous (tail vein) injection.[4] The dose will depend on the specific antibody but is often in the range of 1-10 mg/kg.[3]
-
Incubation Period: Allow the antibody to circulate and accumulate at the target site for 24-72 hours. This period is crucial for maximizing tumor accumulation and minimizing background signal from unbound circulating antibody.[3][4]
-
Cy5-Tetrazine Administration (Step 2): Prepare the Cy5-tetrazine solution in sterile PBS, protecting it from light. Administer the solution to the mice, typically via intravenous injection. A common dose is 1-5 molar equivalents relative to the injected antibody.[3]
-
Fluorescence Imaging (Step 3): Perform whole-body fluorescence imaging at various time points after Cy5-tetrazine administration (e.g., 1, 4, 8, 24 hours).[3][4] Use an imaging system with the appropriate excitation (~640 nm) and emission (~670 nm) filters for Cy5.[3]
-
Data Analysis: Quantify the fluorescence intensity by drawing regions of interest (ROIs) over the tumor and a contralateral background area (e.g., muscle). Calculate the tumor-to-background ratio (TBR) to assess targeting specificity.[9]
This optional protocol confirms in vivo findings and provides more sensitive quantification.
-
Tissue Harvest: At the final imaging time point, euthanize the mice.[3]
-
Perfusion: Perfuse the circulatory system with saline to remove blood from the organs.[8]
-
Organ Excision: Carefully dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart, muscle).[3][4]
-
Ex Vivo Imaging: Image the excised organs using the in vivo imaging system to visualize the biodistribution of the fluorescent signal.[3]
-
Quantification (Optional): For precise quantification, weigh and homogenize tissue samples. Measure fluorescence using a plate reader or similar instrument.
Data Presentation
The following table summarizes typical quantitative parameters for in vivo imaging experiments using a Cy5-tetrazine pre-targeting strategy. These values serve as a starting point and should be optimized for each specific antibody, tumor model, and imaging system.[3]
| Parameter | Typical Range | Notes |
| TCO-Antibody Dose | 1 - 10 mg/kg | Dependent on antibody affinity and target expression.[3] |
| Pre-targeting Interval | 24 - 72 hours | Time between antibody and tetrazine injection. Optimization is key to maximize TBR.[1][4] |
| Cy5-Tetrazine Dose | 1 - 5 molar equivalents | Relative to the TCO-antibody dose.[3] |
| Imaging Time Points | 1, 4, 8, 24 hours | Post-injection of Cy5-tetrazine. Peak signal depends on clearance rate.[3][4] |
| Cy5 Filter Set | Ex: ~640 nm / Em: ~670 nm | Confirm specifications of the imaging system.[3] |
| Tumor-to-Background Ratio (TBR) | > 3.0 | A TBR of 3.0 or higher is generally considered effective for clear tumor delineation.[9] |
References
- 1. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 6. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Bioorthogonally activatable cyanine dye with torsion-induced disaggregation for in vivo tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyanine5 Tetrazine for Monitoring Dynamic Processes in Living Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanine5 (Cy5) tetrazine is a powerful tool for monitoring dynamic cellular processes in living systems. This near-infrared (NIR) fluorescent probe utilizes bioorthogonal chemistry, specifically the inverse electron demand Diels-Alder (iEDDA) reaction, to achieve highly specific and rapid labeling of target biomolecules.[1][2] The reaction occurs between the tetrazine moiety and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), which can be genetically or metabolically incorporated into a protein or other molecule of interest. This "click chemistry" reaction is exceptionally fast, selective, and occurs efficiently under physiological conditions without the need for a catalyst, making it ideal for live-cell imaging.[1][2][3][4]
A key feature of many tetrazine-dye conjugates, including Cy5 tetrazine, is their fluorogenic nature. The tetrazine group often quenches the fluorescence of the Cy5 dye.[3][4][5] Upon reaction with a TCO-modified target, this quenching is relieved, leading to a significant increase in fluorescence intensity.[3][5] This "turn-on" mechanism provides a high signal-to-noise ratio and often eliminates the need for washing steps to remove unbound probe, minimizing background fluorescence and simplifying experimental workflows.[3][5][6]
These characteristics make Cy5 tetrazine an excellent choice for a variety of live-cell imaging applications, including tracking proteins, lipids, and glycans, as well as for pretargeted imaging strategies in vivo.[2][7][8]
Data Presentation
Photophysical and Kinetic Properties of Cyanine5 Tetrazine
The following table summarizes the key quantitative data for this compound and its reaction with TCO. Please note that specific values may vary slightly depending on the experimental conditions (e.g., solvent, pH, temperature) and the specific isomer of the tetrazine and TCO used.
| Parameter | Value | Reference |
| Excitation Maximum (λ_abs.max_) | ~640 - 650 nm | [1][9] |
| Emission Maximum (λ_em.max_) | ~660 - 670 nm | [1][9] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [9] |
| Quantum Yield (QY) | Varies significantly pre- and post-reaction | [9] |
| Second-Order Rate Constant (k₂) with TCO | Up to 10⁵ M⁻¹s⁻¹ | [4] |
| Fluorescence Turn-on Ratio | Can be >100-fold | [3] |
Experimental Protocols
Protocol 1: General Live-Cell Labeling of TCO-Modified Proteins
This protocol describes the general procedure for labeling living cells expressing a protein of interest tagged with a TCO derivative using Cy5 tetrazine.
Materials:
-
Live cells expressing the TCO-modified protein of interest
-
Cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live Cell Imaging Solution or appropriate buffer
-
Fluorescence microscope with appropriate filter sets for Cy5 (e.g., Excitation: 620/60 nm, Emission: 700/75 nm)
Procedure:
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or chamber slide suitable for microscopy.
-
Culture cells to the desired confluency (typically 50-70%).
-
Ensure expression of the TCO-modified protein of interest.
-
-
Probe Preparation:
-
Prepare a fresh working solution of Cy5 tetrazine in pre-warmed cell culture medium or Live Cell Imaging Solution.
-
The final concentration of Cy5 tetrazine should be optimized for each cell line and protein, but a starting concentration of 1-10 µM is recommended.[6]
-
-
Labeling:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the Cy5 tetrazine working solution to the cells.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.[6] The optimal incubation time depends on the reaction kinetics and the concentration of the reactants.
-
-
Washing (Optional):
-
Imaging:
-
Replace the labeling solution with fresh, pre-warmed Live Cell Imaging Solution.
-
Image the cells using a fluorescence microscope equipped with a Cy5 filter set.
-
Acquire images at various time points to monitor the dynamic process of interest.
-
Protocol 2: Pretargeted Live-Cell Imaging
This protocol outlines a two-step pretargeting strategy where a TCO-modified antibody is first administered to target a specific cell surface receptor, followed by the addition of Cy5 tetrazine for visualization.[8]
Materials:
-
Live cells expressing the target cell surface receptor
-
TCO-conjugated antibody specific to the target receptor
-
This compound
-
Cell culture medium, PBS, and imaging solution as in Protocol 1
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Antibody Incubation:
-
Prepare a solution of the TCO-conjugated antibody in cell culture medium at a concentration optimized for your target (typically in the low µg/mL range).
-
Incubate the cells with the antibody solution for a predetermined period (e.g., 1-4 hours) to allow for binding to the target receptor.
-
Wash the cells thoroughly with warm PBS (3-5 times) to remove unbound antibody.
-
-
Cy5 Tetrazine Labeling:
-
Prepare a working solution of Cy5 tetrazine as described in Protocol 1.
-
Add the Cy5 tetrazine solution to the antibody-labeled cells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Washing and Imaging:
-
Wash the cells once with warm PBS.
-
Add fresh imaging solution and proceed with fluorescence microscopy as described in Protocol 1.
-
Mandatory Visualizations
Signaling Pathway: Bioorthogonal Labeling via iEDDA Reaction
Caption: The inverse electron demand Diels-Alder (iEDDA) reaction between a TCO-modified biomolecule and Cy5 tetrazine.
Experimental Workflow: Live-Cell Labeling
Caption: A step-by-step workflow for labeling and imaging live cells using Cy5 tetrazine.
Logical Relationship: Pretargeting Strategy
Caption: The two-step process of a pretargeting strategy for specific cell labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 3. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Light-activated tetrazines enable live-cell spatiotemporal control of bioorthogonal reactions | Semantic Scholar [semanticscholar.org]
- 8. Tetrazine-based cycloadditions: application to pretargeted live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Pre-targeting Strategies for In Vivo Imaging with Cyanine5 Tetrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-targeting strategies represent a significant advancement in in vivo molecular imaging, offering a method to enhance signal-to-background ratios and reduce the radiation burden on non-target tissues. This is achieved by decoupling the targeting molecule's long circulation time from the imaging agent's rapid clearance. This application note provides a detailed overview and protocols for utilizing the bioorthogonal reaction between a trans-cyclooctene (B1233481) (TCO)-modified targeting moiety, such as an antibody, and a Cyanine5 (Cy5)-labeled tetrazine for in vivo fluorescence imaging.
The core of this strategy lies in the inverse electron demand Diels-Alder (iEDDA) cycloaddition, a highly rapid and specific bioorthogonal "click" reaction between a tetrazine and a strained alkene like TCO.[1] In a typical pre-targeting workflow, the TCO-conjugated antibody is first administered and allowed to accumulate at the target site while unbound antibodies clear from circulation. Subsequently, the small, rapidly clearing Cy5-tetrazine molecule is injected, which then specifically reacts with the TCO-tagged antibody at the target, leading to a high-contrast fluorescent signal.[2][3]
Principle of the Method
The pre-targeting approach for in vivo imaging with Cyanine5 tetrazine is a two-step process designed to maximize target-specific signal while minimizing background fluorescence.
-
Step 1: Targeting. A monoclonal antibody (mAb) or another targeting vector conjugated with trans-cyclooctene (TCO) is administered to the subject. This TCO-mAb conjugate circulates and binds specifically to its target antigen on the cell surface. A crucial "clearing" period follows, allowing for the unbound TCO-mAb to be eliminated from the bloodstream and non-target tissues, which is essential for reducing background signal.[2]
-
Step 2: Imaging. After the clearing period, a Cyanine5-tetrazine (Cy5-Tz) probe is administered. This small, fluorescently labeled molecule rapidly distributes throughout the body and undergoes a highly specific and fast bioorthogonal click reaction with the TCO moiety of the antibody that has accumulated at the target site.[1] The unreacted Cy5-Tz is quickly cleared from the body through renal and/or hepatobiliary routes, resulting in a high signal-to-background ratio at the target location.[4][5]
Key Advantages
-
Improved Signal-to-Background Ratios: By allowing unbound antibody to clear before introducing the imaging agent, background signal is significantly reduced.[3]
-
Reduced Non-Target Exposure: The rapid clearance of the small Cy5-tetrazine molecule minimizes the exposure of healthy tissues to the fluorescent probe.[6]
-
Versatility: The modular nature of this system allows for the use of various targeting vectors and different tetrazine-based imaging agents (e.g., for PET, SPECT, or fluorescence imaging) without re-optimizing the targeting molecule.[7]
Quantitative Data Summary
The following tables summarize representative quantitative data from pre-targeting studies. It is important to note that specific values can vary depending on the antibody, antigen target, tumor model, and specific imaging parameters used.
Table 1: Representative Biodistribution of a ⁶⁴Cu-Labeled Tetrazine in a Pre-targeting Mouse Model of Colorectal Cancer
| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) at 4h | %ID/g at 12h | %ID/g at 24h |
| Blood | 1.0 ± 0.2 | 0.3 ± 0.1 | 0.2 ± 0.1 |
| Heart | 0.5 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 |
| Lungs | 1.1 ± 0.3 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Liver | 1.4 ± 0.2 | 0.8 ± 0.2 | 0.6 ± 0.1 |
| Spleen | 0.6 ± 0.2 | 0.3 ± 0.1 | 0.2 ± 0.1 |
| Kidneys | 1.5 ± 0.3 | 0.6 ± 0.1 | 0.4 ± 0.1 |
| Muscle | 0.4 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 |
| Bone | 0.6 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 |
| Tumor | 6.4 ± 1.1 | 4.1 ± 0.3 | 3.5 ± 0.7 |
Data synthesized from a study using a ⁶⁴Cu-NOTA-tetrazine with a TCO-modified A33 antibody in mice with SW1222 colorectal cancer xenografts. A 24-hour clearing period was used between antibody and tetrazine injection.[6][8]
Table 2: Tumor-to-Background Ratios in a Pre-targeting Mouse Model
| Time Post-Tetrazine Injection | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Tumor-to-Liver Ratio |
| 1 hour | 14.9 ± 2.9 | 2.5 ± 0.5 | 4.6 ± 0.8 |
| 4 hours | 25.1 ± 5.3 | 6.4 ± 1.3 | 4.6 ± 0.7 |
| 12 hours | 45.1 ± 8.5 | 13.7 ± 2.8 | 5.1 ± 0.9 |
| 24 hours | 37.4 ± 16.1 | 17.5 ± 7.5 | 5.8 ± 2.3 |
Data represents ratios calculated from the biodistribution of a ⁶⁴Cu-labeled tetrazine in a colorectal cancer model.[5]
Experimental Protocols
Protocol 1: Conjugation of TCO-NHS Ester to an Antibody
This protocol describes the general procedure for labeling an antibody with a TCO-NHS ester.
Materials:
-
Monoclonal antibody (mAb) in a primary amine-free buffer (e.g., PBS)
-
TCO-NHS ester (e.g., TCO-PEGn-NHS)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Desalting columns (e.g., spin columns)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If necessary, exchange the antibody into the reaction buffer using a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL.[2]
-
-
TCO-NHS Ester Preparation:
-
Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[2]
-
-
Conjugation Reaction:
-
Purification:
-
Remove unreacted TCO-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the TCO-conjugated antibody.
-
-
Characterization:
-
Determine the antibody concentration by measuring the absorbance at 280 nm.
-
Determine the degree of labeling (DOL) by mass spectrometry.
-
Protocol 2: Pre-targeted In Vivo Imaging in a Tumor-Bearing Mouse Model
This protocol outlines a general procedure for a pre-targeted imaging study in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice
-
TCO-conjugated antibody (from Protocol 1)
-
Cyanine5-tetrazine (Cy5-Tz)
-
Sterile PBS, pH 7.4
-
In vivo fluorescence imaging system
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Administration of TCO-Antibody:
-
Administer the TCO-conjugated antibody to the mice via an appropriate route (e.g., intravenous injection). The typical dose is in the range of 1-10 mg/kg.[2]
-
-
Clearing Period:
-
Allow the antibody to circulate and accumulate at the target site for a predetermined period, typically 24-72 hours.[2] This allows for the clearance of unbound antibody, which is crucial for reducing background signal.
-
-
Administration of Cyanine5-Tetrazine:
-
Dissolve the Cy5-Tz in sterile PBS to the desired concentration.
-
Administer the Cy5-Tz solution to the mice, typically via intravenous injection. The dose will depend on the specific probe and should be optimized.
-
-
In Vivo Imaging:
-
At various time points after the administration of Cy5-Tz (e.g., 1, 4, 24 hours), perform whole-body fluorescence imaging using an in vivo imaging system.[2]
-
Use appropriate excitation and emission filters for Cyanine5 (Excitation: ~640 nm, Emission: ~670 nm).[2]
-
Acquire images and quantify the fluorescence intensity in the region of interest (e.g., tumor) and a background region (e.g., muscle) to determine the target-to-background ratio.
-
-
Ex Vivo Biodistribution (Optional):
-
At the end of the imaging study, euthanize the mice.
-
Harvest the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Image the excised organs ex vivo to quantify the biodistribution of the fluorescent probe.
-
Mandatory Visualizations
Caption: Workflow of the two-step pre-targeting strategy for in vivo imaging.
Caption: The inverse electron demand Diels-Alder (iEDDA) reaction.
Conclusion
Pre-targeting strategies utilizing Cyanine5-tetrazine and TCO-modified targeting vectors offer a robust and versatile platform for high-contrast in vivo imaging. The principles of bioorthogonal chemistry enable the specific labeling of targets in a complex biological environment, overcoming many of the limitations associated with directly labeled antibodies. The protocols and data presented herein provide a foundation for researchers to design and implement this powerful imaging modality in their own studies. Further optimization of antibody-TCO conjugation, clearing times, and Cy5-tetrazine dosing will ensure the successful application of this technique across a wide range of preclinical research and drug development applications.
References
- 1. Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition: in vitro and in vivo evaluation in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of a Pretargeted Strategy for the PET Imaging of Colorectal Carcinoma via the Modulation of Radioligand Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 8. A pretargeted PET imaging strategy based on bioorthogonal Diels-Alder click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling Cell Surface Glycans with Cyanine5 Tetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cell surface glycosylation is fundamental to understanding a vast array of biological processes, including cell-cell recognition, signaling, immune responses, and the pathogenesis of diseases.[1] Metabolic glycoengineering (MGE) has become a powerful technique for the specific labeling and visualization of glycans.[1][2][3][4] This method involves introducing a chemically modified monosaccharide into the glycan structures of living cells, which is then followed by a bioorthogonal chemical ligation to attach a probe of interest.[1][2]
This document provides detailed protocols for labeling cell surface glycans using a two-step strategy. First, an unnatural sugar bearing a bioorthogonal functional group is metabolically incorporated into the cell's glycans. Second, a Cyanine5 (Cy5) tetrazine fluorescent probe is attached to this functional group via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a reaction known for its rapid kinetics and high specificity in biological systems.[1][5][6][7] This powerful "click chemistry" approach allows for the sensitive and specific detection of cell surface glycans through methods like flow cytometry and fluorescence microscopy.[1][8]
Principle of the Method
The labeling strategy is based on two key steps:
-
Metabolic Incorporation of a Bioorthogonal Handle: A cell-permeable, peracetylated unnatural monosaccharide analog, such as N-azidoacetylmannosamine (Ac4ManNAz) or a trans-cyclooctene (B1233481) (TCO) modified sugar, is added to the cell culture medium.[1][5] Cellular esterases remove the acetyl groups, and the modified sugar is then processed by the cell's biosynthetic pathway.[1] For instance, ManNAz is converted to the corresponding azido-sialic acid (SiaNAz), which is then incorporated into nascent glycans on the cell surface by sialyltransferases.[1]
-
Bioorthogonal Ligation with Cyanine5 Tetrazine: The incorporated bioorthogonal handle (e.g., TCO or an azide (B81097) that has been modified to present a TCO group) is then covalently labeled with this compound. The tetrazine moiety of the probe rapidly and specifically reacts with the TCO group in a catalyst-free iEDDA cycloaddition.[5][9] This reaction is highly efficient even at low concentrations, making it ideal for live-cell applications.[7][10] The Cy5 fluorophore provides a strong signal in the far-red spectrum, which helps to minimize autofluorescence from biological samples.[9][11]
Metabolic Incorporation of an Unnatural Sugar
Caption: Metabolic incorporation of Ac4ManNAz into cell surface glycans.
Experimental Workflow for Cell Surface Glycan Labeling
Caption: General experimental workflow for labeling cell surface glycans.
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Concentration/Time | Notes |
| Metabolic Labeling | ||
| Ac4ManNAz Final Concentration | 25-50 µM[1] | Optimal concentration may vary by cell type. |
| TCO-modified Sugar Concentration | 25-100 µM | Empirically determine the optimal concentration. |
| Incubation Time | 2-3 days[1] | Allows for sufficient incorporation into glycans. |
| This compound Labeling | ||
| Cy5-Tetrazine Working Concentration | 1-50 µM[1][9] | Higher concentrations may increase background. |
| Incubation Time | 15-60 minutes[1][9] | The reaction is typically rapid. |
| Incubation Temperature | Room temperature or 37°C[9] | Protect from light during incubation. |
Table 2: Properties of Cyanine5 Fluorophore
| Property | Value |
| Excitation Maximum (Ex) | ~650 nm[1][11] |
| Emission Maximum (Em) | ~670 nm[1][11] |
| Molar Extinction Coefficient | ~250,000 M⁻¹cm⁻¹[11] |
| Recommended Laser Line | 633 nm or 647 nm[11] |
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans
This protocol describes the metabolic incorporation of an azide handle using Ac4ManNAz. A similar procedure can be followed for TCO-modified sugars.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Culture vessels (e.g., 6-well plates, T-25 flasks)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Cell dissociation reagent (for adherent cells)
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel at a density that will result in 70-80% confluency at the time of labeling.[1]
-
Preparation of Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.[1]
-
Metabolic Labeling:
-
Cell Harvesting:
Protocol 2: Labeling with this compound for Flow Cytometry Analysis
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Unlabeled control cells
-
Staining Buffer (DPBS with 1% BSA)
-
Cyanine5-PEG8-Tetrazine
-
Anhydrous DMSO
-
Flow cytometry tubes
Procedure:
-
Preparation of Cy5-Tetrazine Stock Solution: Prepare a 1 mM stock solution of Cy5-PEG8-Tetrazine in anhydrous DMSO.[1][9]
-
Cell Resuspension: Resuspend the harvested cells in staining buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Preparation of Cy5-Tetrazine Working Solution: Dilute the stock solution in staining buffer to a final working concentration of 10-50 µM.[1] The optimal concentration should be determined empirically.
-
Staining:
-
Add the diluted Cy5-PEG8-Tetrazine solution to the cell suspension.
-
Incubate for 30-60 minutes at room temperature, protected from light.[1]
-
-
Washing:
-
After incubation, wash the cells three times with 1 mL of staining buffer.
-
Centrifuge at 300 x g for 5 minutes between each wash to pellet the cells.[1]
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of staining buffer and transfer to flow cytometry tubes.[1]
-
Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for Cy5 (e.g., 640 nm excitation and a 670/30 nm bandpass filter).[1][9]
-
Record the fluorescence intensity of the labeled cells and the unlabeled control cells.
-
Protocol 3: Labeling with this compound for Fluorescence Microscopy
Materials:
-
Metabolically labeled cells grown on imaging-suitable plates (e.g., glass-bottom dishes)
-
Unlabeled control cells
-
Live-cell imaging medium
-
Cyanine5-PEG8-Tetrazine
-
Anhydrous DMSO
-
Fluorescence microscope with appropriate filter sets for Cy5 and DAPI (optional)
Procedure:
-
Cell Preparation: Culture cells on a suitable imaging dish to ~70-80% confluency and perform metabolic labeling as described in Protocol 1.
-
Washing: Gently wash the cells three times with warm live-cell imaging medium.
-
Ligation and Imaging:
-
Prepare the Cy5-PEG8-Tetrazine staining solution in imaging medium at a final concentration of 1-5 µM.[9]
-
Add the staining solution to the cells.
-
Immediately begin imaging the cells using a fluorescence microscope equipped with appropriate filters for Cy5.[9] The signal should develop rapidly.
-
Time-lapse imaging can be performed to monitor the labeling process in real-time.[9]
-
-
(Optional) Nuclear Staining: After live-cell imaging, cells can be fixed, permeabilized, and stained with a nuclear counterstain like DAPI for reference.
Protocol 4: Cell Viability Assay
It is important to assess whether the metabolic labeling and click chemistry procedures affect cell viability.
Materials:
-
Cells cultured under different conditions (unlabeled, metabolically labeled, fully labeled)
-
Cell viability assay kit (e.g., MTT, XTT, WST-1, or ATP-based assays)[12]
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and perform the labeling procedures as described above in triplicate for each condition.
-
Perform Viability Assay: Follow the manufacturer's instructions for the chosen cell viability assay kit.
-
For metabolic assays (MTT, XTT, WST-1), this typically involves adding the reagent and incubating for a specific time, followed by measuring the absorbance.[12]
-
For ATP-based assays, a reagent that lyses the cells and measures luminescence is added.
-
-
Data Analysis: Compare the viability of the labeled cells to the unlabeled control cells to determine if the labeling process is cytotoxic.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no fluorescence signal | Inefficient metabolic incorporation of the unnatural sugar. | Increase the concentration of the unnatural sugar or the incubation time. Ensure the cell line is capable of metabolizing the sugar analog. |
| Incomplete click reaction. | Optimize the concentration of Cy5-tetrazine and the incubation time. Ensure the tetrazine reagent is not degraded. | |
| Inappropriate filter set on the microscope or flow cytometer. | Use filters optimized for Cy5 excitation and emission wavelengths. | |
| High background fluorescence | Non-specific binding of the Cy5-tetrazine probe. | Decrease the concentration of the probe. Increase the number of washing steps after labeling. Include a blocking step with BSA. |
| High cellular autofluorescence. | Use a spectral flow cytometer to unmix the Cy5 signal from the autofluorescence. For microscopy, use appropriate background subtraction. | |
| High cell death | Cytotoxicity of the unnatural sugar or the labeling reagents. | Perform a dose-response curve to find the optimal, non-toxic concentration of the unnatural sugar. Reduce the concentration of the Cy5-tetrazine or the incubation time. |
| Harsh cell handling. | Handle cells gently during harvesting and washing steps. Use a gentle cell dissociation reagent for adherent cells. |
References
- 1. benchchem.com [benchchem.com]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. Advances in cell surface glycoengineering reveal biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Applications of Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Biomedical Applications of Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. abpbio.com [abpbio.com]
Troubleshooting & Optimization
Troubleshooting low labeling efficiency with Cyanine5 tetrazine.
Welcome to the technical support center for Cyanine5 (Cy5) tetrazine labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding low labeling efficiency and other common issues encountered during bioconjugation experiments using Cy5 tetrazine.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical principle of Cyanine5 tetrazine labeling?
The labeling reaction is based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry".[1] In this reaction, the tetrazine moiety on the Cyanine5 molecule rapidly and selectively reacts with a strained alkene or alkyne, most commonly a trans-cyclooctene (B1233481) (TCO) group, which has been pre-attached to the biomolecule of interest.[1][2] This reaction is known for its high speed, specificity, and biocompatibility, as it proceeds efficiently under mild, catalyst-free conditions and is orthogonal to most biological functional groups.[1][3][4] The process involves a cycloaddition followed by a retro-Diels-Alder reaction, which releases nitrogen gas and forms a stable covalent bond.[5]
Q2: What are the critical factors that influence the efficiency of the tetrazine-TCO ligation?
Several factors can significantly impact the kinetics and overall efficiency of the labeling reaction:
-
Reactant Reactivity: The reaction rate is influenced by the electronic properties of the reactants. Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile (e.g., TCO) can accelerate the reaction.[1] Highly strained dienophiles, such as certain TCO derivatives, exhibit significantly faster reaction kinetics.[1]
-
Steric Hindrance: Bulky substituents on either the tetrazine or the TCO can sterically hinder the reaction, leading to lower efficiency.[1][6] Using a flexible spacer, such as a PEG linker, can help to overcome steric hindrance.[6]
-
Reactant Concentration: As a bimolecular reaction, the rate is directly proportional to the concentrations of both the this compound and the TCO-modified molecule.[1][6]
-
Reaction Buffer and pH: The reaction is robust and can proceed in various aqueous and organic solvents.[1] However, the choice of solvent can influence the reaction rate and the stability of the reactants.[1] The optimal pH range is typically between 7 and 8.5.[1] It is crucial to avoid buffers containing primary amines (e.g., Tris) if your TCO-molecule was functionalized via an NHS ester, as these can compete with the desired reaction.[1][7]
-
Presence of Thiols: High concentrations of thiols (e.g., DTT, BME) can sometimes affect the stability of TCOs.[1] It is advisable to perform a purification step to remove high levels of reducing agents before labeling.[1]
Q3: How should I properly store and handle this compound and TCO-modified molecules?
For optimal stability, both this compound and TCO-modified molecules should be stored in a cool, dark, and dry environment, typically at -20°C or -80°C for long-term storage.[1][8][9][10] It is crucial to protect the reagents from light to prevent photobleaching of the Cy5 dye.[1][11] Upon receipt, it is recommended to aliquot the reagents to avoid multiple freeze-thaw cycles.[1] Some highly reactive tetrazines and TCOs may have limited stability in aqueous solutions over extended periods.[1][6] Therefore, it is best to prepare fresh solutions for each experiment.[8]
Troubleshooting Guide: Low Labeling Efficiency
This guide will help you diagnose and resolve common issues leading to low or no labeling with this compound.
Problem: Low or no fluorescence signal, indicating poor labeling efficiency.
Below is a systematic approach to troubleshooting this issue.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (Cy5-tetrazine:TCO-molecule) | 1.5 to 5-fold molar excess of tetrazine | A good starting point for optimization.[1] |
| Reaction Buffer pH | 7.0 - 8.5 | Optimal range for the ligation reaction.[1] |
| Reaction Temperature | Room temperature (20-25°C) or 37°C | Reaction is typically fast at room temperature.[5][7] |
| Reaction Time | 15 - 60 minutes | The reaction is generally rapid.[5] |
| Cy5 Tetrazine Stock Solution Concentration | 1 - 10 mM in DMSO or DMF | Prepare fresh before use.[1] |
| TCO-modified Protein Concentration | 1 - 10 mg/mL | In a suitable buffer like PBS.[1] |
| Storage Temperature (Reagents) | -20°C or -80°C | Protect from light and moisture.[1][8][9] |
Experimental Protocols
Protocol 1: General Labeling of a TCO-Modified Protein
This protocol provides a general workflow for labeling a protein that has been previously modified to contain a TCO group.
Detailed Steps:
-
Reagent Preparation:
-
Labeling Reaction:
-
Purification:
-
Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with your desired storage buffer.[1]
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[1]
-
Protocol 2: Troubleshooting High Background or Non-Specific Binding
High background fluorescence can obscure the specific signal from your labeled molecule.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Excess Unreacted Dye | Ensure complete removal of unreacted this compound after the labeling reaction through appropriate purification methods like size-exclusion chromatography or dialysis.[1] |
| Hydrophobic Interactions | The Cy5 dye is relatively hydrophobic and can non-specifically associate with proteins or other biomolecules.[1] Including a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers can help reduce this background.[1] |
| Long Incubation Times or High Dye Concentration | Reduce the incubation time and/or the concentration of the this compound to minimize non-specific binding.[1] |
| Fluorescence Quenching | The fluorescence of cyanine (B1664457) dyes can be quenched by certain substances. For example, the phosphine (B1218219) TCEP can reversibly quench Cy5 fluorescence.[12] Ensure your buffers do not contain quenching agents. The tetrazine moiety itself can quench the fluorescence of the Cy5 dye, and this quenching is relieved upon reaction with TCO, leading to a "turn-on" fluorescence.[13][14][15] |
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. medkoo.com [medkoo.com]
- 11. benchchem.com [benchchem.com]
- 12. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The fluorescence quenching mechanism of tetrazine-functionalized fluorogenic labels with integrated π-conjugations: internal conversion to a dark state - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
How to reduce high background fluorescence in Cyanine5 tetrazine imaging.
Welcome to the technical support center for Cyanine5 (Cy5) tetrazine imaging. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to high background fluorescence in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
High background fluorescence can significantly impact the quality and interpretation of imaging data. This section addresses common issues and provides actionable solutions to improve your signal-to-noise ratio.
Q1: What are the primary causes of high background fluorescence in my Cy5 tetrazine imaging experiments?
High background fluorescence in Cy5 tetrazine imaging can stem from several sources:
-
Non-specific binding of the Cy5-tetrazine probe: The probe may bind to cellular components or tissues other than the intended target, leading to a generalized increase in background signal.[1]
-
Tissue Autofluorescence: Many biological tissues naturally fluoresce, especially in the green and yellow spectral regions, but this can also extend into the red and far-red where Cy5 emits.[2][3]
-
Incomplete clearance of unbound probe: If excess, unreacted Cy5-tetrazine probe is not sufficiently washed away, it will contribute to a high background signal.[1]
-
Suboptimal imaging parameters: Incorrectly set excitation and emission filters, or excessive laser power can exacerbate background noise.
-
Degradation of the probe: Over time or due to improper storage, the Cy5-tetrazine probe can degrade, potentially leading to increased non-specific binding or altered fluorescent properties.
Q2: I'm observing high non-specific binding of my Cy5-tetrazine probe. How can I reduce it?
Reducing non-specific binding is critical for achieving a clear signal. Here are several strategies:
-
Optimize Blocking Steps: Use a blocking buffer to saturate non-specific binding sites before introducing your probe. The choice of blocking agent and incubation time is crucial.[4][5]
-
Incorporate a PEG Linker: Using a Cy5-tetrazine probe with a polyethylene (B3416737) glycol (PEG) linker can significantly increase hydrophilicity, which in turn reduces non-specific binding to proteins and cells.[1][6]
-
Titrate Your Probe Concentration: Using an excessively high concentration of the Cy5-tetrazine probe can lead to increased non-specific binding. Perform a titration to determine the optimal concentration that provides a strong signal with minimal background.[2]
-
Optimize Washing Steps: Increase the number and duration of wash steps after probe incubation to more effectively remove unbound molecules.[7] The composition of the wash buffer can also be optimized.
Q3: My tissue sample has high autofluorescence in the Cy5 channel. What can I do to mitigate this?
Tissue autofluorescence can be a significant challenge. Here are some approaches to address it:
-
Use a Fluorogenic Probe: Fluorogenic tetrazine probes are designed to have their fluorescence "quenched" until they react with their target (e.g., a trans-cyclooctene (B1233481) or TCO-modified molecule). This "turn-on" mechanism significantly reduces background from unreacted probes.[8][9]
-
Spectral Unmixing: If your imaging system has this capability, spectral unmixing algorithms can be used to differentiate the specific Cy5 signal from the broad emission spectrum of autofluorescence.[1]
-
Use a Red-Shifted Dye: While Cy5 is in the far-red, for tissues with particularly high autofluorescence, consider if a dye with an even longer emission wavelength would be beneficial, as autofluorescence tends to decrease at longer wavelengths.[10]
-
Tissue Clearing: For thick tissue samples, tissue clearing techniques can reduce light scattering and, in some cases, autofluorescence, leading to improved signal-to-noise.[11][12][13]
Q4: How can I ensure complete reaction and removal of my unbound Cy5-tetrazine probe?
Efficient reaction and subsequent removal of unbound probe are key to a low background.
-
Optimize Reaction Conditions: The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine and its dienophile (like TCO) is generally fast. Ensure you are using an appropriate buffer (typically PBS at a pH between 6 and 9) and allow sufficient incubation time.[14]
-
Implement a Pre-targeting Strategy: In this approach, a TCO-modified targeting molecule (e.g., an antibody) is first administered and allowed to accumulate at the target site and clear from circulation. Subsequently, the Cy5-tetrazine probe is injected, which rapidly reacts with the TCO-modified molecule at the target. This allows for the clearance of the unbound targeting molecule before the introduction of the fluorescent probe, significantly reducing background.[15][16][17]
-
Thorough Washing: As mentioned previously, rigorous washing after the reaction is crucial. Consider using a wash buffer containing a mild detergent like Tween-20 to help remove non-specifically bound probe.[7] For in vitro experiments, methods like size exclusion chromatography can also be effective for removing unbound dye.[18]
Quantitative Data Summary
The following tables provide quantitative data to aid in the optimization of your experiments.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Incubation Time (at RT) | Notes |
| Bovine Serum Albumin (BSA) | 1-5% in PBS | 30-60 minutes | A commonly used and effective blocking agent.[4][19] |
| Normal Serum | 5-10% in PBS | 30-60 minutes | Serum should be from the same species as the secondary antibody host (if applicable) to prevent cross-reactivity.[4][5] |
| Non-fat Dry Milk | 1-5% in PBS | 30-60 minutes | Can be effective but may contain endogenous biotin (B1667282) and phosphoproteins that can interfere with certain assays.[4] |
| Commercial Blocking Buffers | Varies | Varies | Often contain proprietary formulations of proteins and polymers designed for low background. |
Table 2: Fluorescence Turn-On Ratios of Selected Fluorogenic Tetrazine Probes
| Fluorophore-Tetrazine Conjugate | Turn-On Ratio (approx.) | Emission Max (nm) | Reference |
| H-Tet-Cy5 | ~1.2 | 664 | [8] |
| Me-Tet-ATTO655 | ~13 | 676 | [8] |
| Me-Tet-ATTO680 | ~6 | 694 | [8] |
| Tetrazine-BODIPY FL | ~20-fold | ~512 | [9] |
Note: Turn-on ratios can vary depending on the specific tetrazine derivative, the dienophile, and the reaction conditions.
Experimental Protocols
Protocol 1: General Staining Protocol to Reduce Non-Specific Binding
This protocol provides a general workflow for staining cells or tissue sections with a Cy5-tetrazine probe, with an emphasis on minimizing background.
-
Sample Preparation: Prepare your cells or tissue sections on slides or coverslips as per your standard protocol (including fixation and permeabilization if necessary).
-
Washing: Wash the samples 2-3 times with Phosphate Buffered Saline (PBS) for 5 minutes each.
-
Blocking: Incubate the samples in a blocking buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.[4][14]
-
Primary Antibody Incubation (if applicable for pre-targeting): If using a TCO-modified primary antibody, incubate the samples with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the samples 3 times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
Cy5-Tetrazine Probe Incubation: Incubate the samples with the Cy5-tetrazine probe diluted in blocking buffer at the optimized concentration for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the samples 3-4 times with PBST for 5 minutes each to remove unbound probe.
-
Counterstaining and Mounting: If desired, counterstain nuclei with a suitable dye (e.g., DAPI). Mount the coverslips using an anti-fade mounting medium.
-
Imaging: Image the samples using a fluorescence microscope with appropriate filter sets for Cy5.
Protocol 2: Pre-targeting Strategy for In Vivo Imaging
This protocol outlines a two-step pre-targeting approach for in vivo imaging to enhance target-to-background ratios.
-
Step 1: Administration of TCO-modified Targeting Molecule:
-
Administer the TCO-conjugated targeting molecule (e.g., antibody) to the animal model via an appropriate route (e.g., intravenous injection).
-
Allow the targeting molecule to circulate and accumulate at the target site while the unbound fraction clears from the bloodstream. The optimal circulation time (typically 24-72 hours) should be determined empirically.[20]
-
-
Step 2: Administration of Cy5-Tetrazine Probe:
-
After the predetermined clearance time, administer the Cy5-tetrazine probe.
-
The tetrazine probe will rapidly react with the TCO-modified targeting molecule that has accumulated at the target site via the iEDDA reaction.[1]
-
-
Imaging:
-
Image the animal at various time points after the administration of the Cy5-tetrazine probe using an in vivo imaging system equipped with the appropriate excitation and emission filters for Cy5.[20]
-
Protocol 3: Organic Solvent-Based Tissue Clearing (General Workflow)
This protocol provides a general overview of a common organic solvent-based tissue clearing method, such as 3DISCO, which can be adapted for various tissue types. Caution: Organic solvents are hazardous and should be handled in a fume hood with appropriate personal protective equipment.
-
Fixation: Perfuse and fix the tissue with 4% paraformaldehyde (PFA).
-
Dehydration: Dehydrate the tissue through a graded series of ethanol (B145695) or tetrahydrofuran (B95107) (THF) solutions (e.g., 50%, 70%, 80%, 96%, 100%).[11][21]
-
Delipidation: Immerse the dehydrated tissue in a delipidation solvent such as dichloromethane (B109758) (DCM) or a mixture of solvents until the tissue becomes translucent.[21]
-
Refractive Index Matching: Immerse the delipidated tissue in a refractive index matching solution, such as benzyl (B1604629) alcohol-benzyl benzoate (B1203000) (BABB) or dibenzyl ether (DBE), until the tissue is transparent.[13][22]
-
Imaging: Image the cleared tissue using a confocal or light-sheet microscope with an objective suitable for the refractive index of the clearing medium.
Visualizations
Caption: A logical workflow for troubleshooting high background fluorescence.
Caption: Principle of fluorescence turn-on with a fluorogenic Cy5-tetrazine probe.
Caption: A simplified workflow for a pre-targeting imaging experiment.
Caption: A generalized workflow for organic solvent-based tissue clearing.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 5. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. csb.mgh.harvard.edu [csb.mgh.harvard.edu]
- 10. Cy5 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Tutorial: practical considerations for tissue clearing and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CLARITY protocol and tissue clearing | Abcam [abcam.com]
- 13. Tissue Clearing Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. TPC - Pretargeted PET imaging [turkupetcentre.net]
- 16. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 18. Site-Specific Antibody Functionalization Using Tetrazine–Styrene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. health.uconn.edu [health.uconn.edu]
- 22. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Cyanine5-Tetrazine Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (SNR) in their Cyanine5 (Cy5) tetrazine experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during Cy5-tetrazine labeling experiments, offering potential causes and solutions to enhance your experimental outcomes.
Q1: Why is my fluorescent signal weak or absent?
A weak or nonexistent signal can be frustrating. Several factors related to the bioorthogonal reaction, target abundance, or imaging setup could be the cause.
Potential Causes and Solutions:
-
Inefficient Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: The click reaction between the tetrazine and its dienophile partner (e.g., trans-cyclooctene, TCO) may be incomplete.
-
Verify Reagent Integrity: Ensure your Cy5-tetrazine and TCO-modified molecules have been stored correctly (typically at -20°C or -80°C, protected from light and moisture) and have not expired.[1] Avoid repeated freeze-thaw cycles.[2]
-
Optimize Reaction Conditions: The IEDDA reaction is bimolecular, so its rate depends on the concentration of both reactants.[2] Consider increasing the concentration of the Cy5-tetrazine probe if background fluorescence is not an issue.[3]
-
Ensure Sufficient Incubation Time: While the TCO-tetrazine reaction is exceptionally fast, allow for adequate incubation time (e.g., 15-60 minutes) for the reaction to proceed to completion, especially at low reactant concentrations.[3][4]
-
Check Dienophile Reactivity: Highly strained dienophiles like TCO derivatives offer the fastest reaction kinetics.[2][5] Ensure your dienophile is sufficiently reactive and has not degraded.[2]
-
-
Low Target Expression: The biomolecule you are trying to label may be present at very low levels.[3]
-
Validate Target Presence: Confirm the expression of your target molecule using an alternative method, such as western blotting or qPCR.
-
-
Probe Degradation or Photobleaching:
-
Suboptimal pH: The reaction is generally efficient over a wide pH range, but optimal conditions are typically between pH 7 and 9.[3] Ensure your buffer is within this range.[1]
-
Incorrect Imaging Settings:
Q2: I'm observing high background fluorescence. What are the potential causes and how can I reduce it?
High background can obscure your specific signal, leading to a poor signal-to-noise ratio.
Potential Causes and Solutions:
-
Non-specific Binding of Cy5-Tetrazine: The hydrophobic nature of the Cy5 dye can lead to its non-specific association with cellular components or surfaces.[1]
-
Increase Washing Steps: Thoroughly wash your cells or tissue two to three times with a suitable buffer (e.g., PBS) after incubation with the Cy5-tetrazine probe to remove unbound dye.[4][6]
-
Include a Blocking Step: Pre-incubating your sample with a blocking agent like Bovine Serum Albumin (BSA) can help to reduce non-specific binding.[2] A common staining buffer is PBS with 1% BSA.[7]
-
Optimize Probe Concentration and Incubation Time: Using an excessively high concentration of Cy5-tetrazine or a very long incubation time can increase non-specific binding.[1] Perform a titration to find the lowest effective concentration.
-
Use PEGylated Probes: The polyethylene (B3416737) glycol (PEG) linker in probes like Cy5-PEG8-Tetrazine enhances hydrophilicity and minimizes non-specific binding.[4][8]
-
-
Cellular Autofluorescence: Many cell types exhibit endogenous fluorescence, which can contribute to background noise, particularly in the green and blue channels.[2][9]
-
Include an Unstained Control: Always image a control sample that has not been labeled with Cy5-tetrazine to assess the level of autofluorescence.[2][9]
-
Use Spectral Unmixing: If your imaging system allows, use spectral unmixing algorithms to differentiate the specific Cy5 signal from the broad autofluorescence spectrum.[8]
-
-
Fluorogenic Probes for Inherent Background Reduction:
-
Many tetrazine-dye conjugates are "fluorogenic," meaning the tetrazine quenches the dye's fluorescence.[10][11] The fluorescence is significantly enhanced upon reaction with a dienophile like TCO.[10][12] This property inherently leads to a higher signal-to-noise ratio as unreacted probes contribute minimally to the background.[10][13]
-
Quantitative Data Summary
The following tables provide recommended starting concentrations and incubation times for typical Cy5-tetrazine experiments. Note that optimal conditions should be determined empirically for each specific application.
Table 1: Recommended Concentrations for Cy5-Tetrazine Labeling
| Application | Reagent | Recommended Concentration | Notes |
| Live Cell Imaging | Cy5-PEG8-Tetrazine | 1 - 5 µM | Start with a lower concentration to minimize background.[6] |
| Flow Cytometry | Cy5-PEG8-Tetrazine | 1 - 10 µM | Optimal concentration depends on cell type and target expression.[4] |
| Metabolic Labeling (Flow) | Cy5-PEG8-Tetrazine | 10 - 50 µM | For labeling metabolically incorporated azido-sugars.[7] |
| Antibody Conjugation | Cy5-Tetrazine NHS Ester | 5:1 to 15:1 molar ratio (dye:antibody) | The optimal ratio should be determined empirically.[4] |
| Protein Labeling | Cy5-PEG8-Tetrazine | 1.5 to 5-fold molar excess (tetrazine:protein) | To label a TCO-modified protein.[1] |
Table 2: Recommended Incubation Parameters
| Application | Temperature | Incubation Time | Notes |
| Live Cell Imaging / Flow Cytometry | Room Temp or 37°C | 15 - 60 minutes | Protect from light during incubation.[4][6] |
| Metabolic Labeling (Flow) | Room Temperature | 30 - 60 minutes | Protect from light during incubation.[7] |
| Antibody Conjugation | Room Temperature | 1 - 2 hours | Gentle mixing is recommended.[4] |
| Protein Labeling | Room Temperature | 30 - 60 minutes | Gentle mixing is recommended.[6] |
Experimental Protocols
Protocol 1: Labeling of TCO-Modified Proteins with Cy5-Tetrazine
This protocol describes the labeling of a protein that has been previously modified to contain a TCO group.
Materials:
-
TCO-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
Cy5-PEG8-Tetrazine
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
Procedure:
-
Reagent Preparation:
-
Labeling Reaction:
-
Purification:
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[1]
-
Protocol 2: Staining of TCO-Labeled Live Cells for Flow Cytometry
This protocol outlines the labeling of live cells that have been engineered to express TCO groups on their surface.
Materials:
-
TCO-labeled cells
-
Cy5-PEG8-Tetrazine
-
Anhydrous DMSO
-
FACS Buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Staining:
-
Prepare a working solution of Cy5-PEG8-Tetrazine in FACS buffer at the desired final concentration (typically 1-10 µM).[4]
-
Add the staining solution to the cell suspension.
-
-
Incubation:
-
Incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light.[4]
-
-
Washing:
-
Analysis:
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer and analyze on a flow cytometer using the appropriate laser (~640 nm) and filter set (~670 nm) for Cy5.[6]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design Strategies for Bioorthogonal Smart Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
Common problems and solutions for tetrazine-TCO ligation.
Welcome to the Technical Support Center for Tetrazine-TCO Ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?
A1: For efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is generally recommended. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1][2] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically for your system.[1]
Q2: What are the recommended reaction buffers and pH range?
A2: The Tetrazine-TCO ligation is robust and proceeds efficiently in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice.[1] The reaction is typically performed in a pH range of 6 to 9.[1][3][4] For labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, to prevent unwanted side reactions with the buffer components.[1][2] While the ligation itself is largely insensitive to pH in the physiological range, "click-to-release" applications can be pH-dependent, with acidic conditions often favoring the release step.[5][6]
Q3: How does temperature and reaction time affect the ligation?
A3: The reaction is exceptionally fast and can often be completed at room temperature.[1] Incubation times can range from 30 minutes to 2 hours, depending on the reactants and their concentrations.[2][4] For protein-protein conjugations, a common protocol involves incubation for 60 minutes at room temperature.[1][2][3][4] The reaction can also be performed at 4°C, which may require a longer incubation time.[4]
Q4: Is a catalyst required for the TCO-tetrazine click reaction?
A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[1][7] This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.[7]
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored spectroscopically by following the disappearance of the characteristic absorbance of the tetrazine at 510-550 nm.[3][4] Alternatively, techniques like LC-MS can be used to analyze aliquots of the reaction mixture at different time points to determine the concentration of reactants and the formation of the product.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during Tetrazine-TCO reactions.
Problem 1: Slow or Incomplete Reaction
| Possible Cause | Recommended Solution(s) |
| Low Reactivity of Tetrazine/TCO Pair | Select a more reactive pairing. Hydrogen-substituted tetrazines are significantly more reactive than methyl-substituted ones, and more strained TCOs (sTCO) exhibit faster kinetics. Use tetrazines with electron-withdrawing groups and TCOs with electron-donating groups to accelerate the reaction.[8] |
| Suboptimal Reaction Conditions | Optimize the reaction pH, although the reaction is generally pH-insensitive. Ensure adequate solubility of reactants, potentially using a small percentage of an organic co-solvent like DMSO or DMF, or using PEGylated reagents. |
| Degradation of Reactants | Use freshly prepared solutions. Tetrazines, particularly those with electron-withdrawing groups, can degrade in aqueous media.[9] TCOs can also degrade, especially in the presence of thiols or under UV light. Store reagents under appropriate conditions (e.g., desiccated, protected from light). |
| Steric Hindrance | If the tetrazine and TCO moieties are attached to bulky molecules, consider incorporating a flexible spacer, such as PEG, to improve accessibility.[10] |
| Incorrect Stoichiometry | While a 1:1 stoichiometry is theoretical, using a slight excess (1.5-2 fold) of one reactant can help drive the reaction to completion. |
Problem 2: Low Product Yield
| Possible Cause | Recommended Solution(s) |
| Side Reactions | Ensure the purity of your starting materials to avoid competing side reactions. If your molecules are oxygen-sensitive, degassing the reaction buffer can prevent oxidation. |
| Precipitation of Reactants or Product | To enhance aqueous solubility, use PEGylated linkers on your tetrazine or TCO. A small amount of an organic co-solvent (e.g., DMSO, DMF) can also be added, but its compatibility with your system must be verified. |
| Inaccurate Quantification of Reactants | Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your tetrazine and TCO stock solutions before starting the reaction. |
| Hydrolysis of NHS Ester | If using NHS esters for labeling, ensure they are handled in anhydrous conditions before use and that the reaction buffer is free of primary amines.[2] |
Reaction Kinetics Data
The rate of the Tetrazine-TCO ligation is highly dependent on the specific structures of the tetrazine and TCO used. The following table provides a summary of second-order rate constants for various reactant pairs.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous Media |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS |
| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS |
Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Conjugation
This protocol outlines the steps for conjugating two proteins using TCO-tetrazine ligation, starting with the activation of the proteins.
1. Protein Activation:
-
Protein 1 (TCO activation): Dissolve 100 µg of Protein 1 in a suitable buffer (e.g., PBS). Add 5 µl of 1M NaHCO₃. Add 20 nmol of TCO-NHS ester. Incubate at room temperature for 60 minutes.[3]
-
Protein 2 (Tetrazine activation): Dissolve 100 µg of Protein 2 in a suitable buffer. Add 5 µl of 1M NaHCO₃. Add 20 nmol of methyl-tetrazine-NHS ester. Incubate at room temperature for 60 minutes.[3]
2. Purification of Activated Proteins:
-
Remove unreacted NHS esters using a spin desalting column.[3]
3. Ligation:
-
Mix the TCO-activated Protein 1 with the tetrazine-activated Protein 2 in a 1:1 molar ratio.[3]
-
Rotate the reaction mixture for 1 hour at room temperature.[3]
4. Purification of the Conjugate:
-
If necessary, purify the final conjugate from unreacted starting materials using size-exclusion chromatography.[1]
Protocol 2: Monitoring Reaction Progress by UV-Vis Spectroscopy
This protocol describes how to monitor the reaction kinetics by observing the decrease in tetrazine absorbance.
1. Prepare Stock Solutions:
-
Prepare stock solutions of the tetrazine and TCO in a suitable solvent like DMSO or DMF.
2. Determine Molar Extinction Coefficient:
-
Accurately determine the molar extinction coefficient of the tetrazine at its λmax (typically 510-550 nm) in the reaction buffer.
3. Initiate the Reaction:
-
In a cuvette, add the reaction buffer and the TCO solution.
-
Start the spectrophotometer measurement and then add the tetrazine solution to initiate the reaction, ensuring rapid mixing.
4. Monitor Absorbance:
-
Record the decrease in absorbance at the tetrazine's λmax over time.
5. Calculate Reaction Rate:
-
The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a pseudo-first-order or second-order rate equation.
Visual Guides
Caption: The inverse electron-demand Diels-Alder (IEDDA) reaction mechanism.
Caption: A decision tree for troubleshooting common ligation problems.
Caption: A typical experimental workflow for Tetrazine-TCO ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Non-Specific Binding of Cyanine5 Tetrazine Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding associated with Cyanine5 (Cy5) tetrazine probes in bioorthogonal labeling and imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with Cy5-tetrazine probes?
Non-specific binding of Cy5-tetrazine probes is primarily driven by two molecular characteristics: the hydrophobicity of the Cy5 dye and electrostatic interactions.
-
Hydrophobic Interactions : The Cy5 core structure is strongly hydrophobic, leading it to associate with lipid-rich structures like cell membranes and other hydrophobic pockets in proteins, independent of the specific tetrazine-dienophile reaction.[1][2][3][4] This is a major contributor to background signal.
-
Ionic Interactions : Both the probe and cellular components can possess charges. Electrostatic attraction between oppositely charged entities can cause the probe to bind to unintended targets.[5][6]
-
Probe Aggregation : At higher concentrations, hydrophobic probes can form aggregates that may bind non-specifically to various cellular structures.[5]
Q2: How does the tetrazine moiety contribute to binding, and can it be a source of non-specific signal?
The tetrazine ring is the bioorthogonal reactive partner in the Inverse Electron Demand Diels-Alder (IEDDA) "click" reaction.[7][8] While highly specific for its dienophile partner (like TCO or norbornene), the tetrazine itself has some notable properties:
-
Fluorescence Quenching : The tetrazine moiety can act as a fluorescence quencher for the attached Cy5 dye.[8][9][10] The fluorescence is "turned on" or significantly increased upon successful ligation with its target dienophile.[10][11] This fluorogenic property is highly advantageous as it means unreacted probes contribute less to background fluorescence.[11][12]
-
Intrinsic Reactivity : While the IEDDA reaction is highly selective, the stability of the tetrazine ring can be influenced by its substituents. Electron-withdrawing groups can increase reaction speed but may decrease stability, whereas electron-donating groups can slow the reaction.[8][12][13] However, non-specific reactions with cellular components are generally considered minimal compared to the hydrophobic interactions of the Cy5 dye.[14]
Q3: What is the difference between background fluorescence and non-specific binding?
While often used interchangeably, these terms refer to distinct phenomena that both degrade signal-to-noise ratio.
-
Non-Specific Binding : This occurs when the fluorescent probe adheres to unintended molecular targets within the sample due to physicochemical interactions like hydrophobicity or charge.[5][15]
-
Autofluorescence : This is the natural fluorescence emitted by biological materials themselves, such as mitochondria, lysosomes, collagen, and elastin.[15] Aldehyde-based fixatives like formaldehyde (B43269) can also increase autofluorescence.[15]
-
Background Fluorescence : This is the total unwanted signal, which includes contributions from non-specific binding, autofluorescence, and unbound probes that were not removed by washing.[5][16]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments. A general workflow for troubleshooting is presented below.
Caption: Troubleshooting workflow for high background fluorescence.
Problem: High, uniform background across the entire sample.
This often points to issues with probe concentration, blocking, or washing steps.
| Potential Cause | Recommended Solution & Rationale |
| Excessive Probe Concentration | Solution : Perform a titration experiment to determine the optimal probe concentration (typically in the low µM to nM range).[15][17] Rationale : Using the lowest effective concentration minimizes the chances of unbound probes remaining after washes and reduces the driving force for low-affinity, non-specific interactions. |
| Inadequate Blocking | Solution : Increase the concentration or incubation time of your blocking agent. A common starting point is 1-5% Bovine Serum Albumin (BSA) or normal serum from the secondary antibody host species for 1 hour at room temperature.[18][19] Rationale : Blocking agents are proteins that occupy potential non-specific binding sites on the sample, preventing the fluorescent probe from adhering to them. |
| Insufficient Washing | Solution : Increase the number and duration of wash steps after probe incubation. Use a buffer containing a mild non-ionic detergent like 0.1% Tween® 20.[15] Rationale : Thorough washing is critical to remove unbound and loosely bound probes. Detergents help to disrupt weak, non-specific hydrophobic interactions. |
Problem: Punctate or localized non-specific staining (e.g., on cell membranes).
This is frequently caused by the physicochemical properties of the Cy5 dye itself.
| Potential Cause | Recommended Solution & Rationale |
| Hydrophobic Interactions | Solution : Include non-ionic surfactants (e.g., 0.05-0.1% Tween® 20 or Triton™ X-100) in your blocking and wash buffers.[18] Consider using a commercially available background suppressor.[16] Rationale : Surfactants help to solubilize the hydrophobic probe and disrupt its non-specific association with cellular lipids and proteins. |
| Ionic Interactions | Solution : Increase the salt concentration of your buffers (e.g., increase NaCl to 200-500 mM).[6][20][21] Rationale : Higher ionic strength can shield electrostatic charges on both the probe and cellular components, thereby reducing charge-based non-specific binding.[20][22] |
| Probe Aggregation | Solution : Briefly centrifuge or filter the probe solution before use. Ensure the probe is fully dissolved in an appropriate solvent (like anhydrous DMSO) before diluting into aqueous buffer. Rationale : This removes pre-formed aggregates that can bind non-specifically. |
Data Presentation: Comparison of Mitigation Strategies
The following table summarizes common additives and their effects on minimizing non-specific binding.
| Additive / Strategy | Mechanism of Action | Typical Working Concentration | Primary Target of Non-Specific Interaction |
| Bovine Serum Albumin (BSA) | Protein blocker; saturates non-specific protein-binding sites. | 1 - 5% (w/v) | Protein-protein |
| Normal Serum | Contains immunoglobulins that block Fc receptors and other protein sites. | 5 - 10% (v/v) | Protein-protein, Fc Receptors |
| Tween® 20 / Triton™ X-100 | Non-ionic detergent; disrupts weak hydrophobic interactions. | 0.05 - 0.1% (v/v) | Hydrophobic |
| Sodium Chloride (NaCl) | Shields electrostatic charges, reducing ionic interactions. | 150 - 500 mM | Ionic / Charge-based |
| Commercial Blockers (e.g., TrueBlack®) | Often contain a mix of polymers and detergents to block multiple interaction types. | Varies by manufacturer | Multiple (Hydrophobic, Ionic) |
Experimental Protocols
General Protocol for Staining with Cy5-Tetrazine Probes
This protocol provides a starting point for labeling TCO-modified targets in fixed, permeabilized cells. Optimization is critical for each specific application.
Caption: Experimental workflow for Cy5-tetrazine labeling of fixed cells.
Detailed Steps:
-
Sample Preparation :
-
Fix cells using 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature (RT).[15]
-
Wash cells three times with PBS for 5 minutes each.
-
Permeabilize cells with 0.1% Triton™ X-100 in PBS for 10 minutes at RT if the target is intracellular.
-
-
Blocking :
-
Labeling :
-
Washing :
-
Remove the probe solution.
-
Wash the sample three times with PBST for 5-10 minutes each wash, while gently agitating and protecting from light. This step is critical for removing unbound probe.
-
-
Mounting and Imaging :
-
(Optional) Counterstain with a nuclear stain like DAPI.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Image using appropriate laser lines and filters for Cy5 (e.g., Excitation: ~650 nm, Emission: ~670 nm).[15]
-
References
- 1. Is Cy5 hydrophobic? | AAT Bioquest [aatbio.com]
- 2. Membrane Interactions of Cy3 and Cy5 Fluorophores and Their Effects on Membrane-Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biomedical Applications of Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. biotium.com [biotium.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nicoyalife.com [nicoyalife.com]
- 21. Effect of salt concentration on TTF-1 HD binding to specific and non-specific DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of monovalent salt concentration and peptide secondary structure in peptide-micelle binding - PMC [pmc.ncbi.nlm.nih.gov]
Understanding and mitigating quenching effects in Cyanine5 tetrazine reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyanine5 (Cy5) and tetrazine in bioorthogonal ligation reactions.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why does it occur in Cy5-tetrazine reactions?
A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore like Cy5. In the context of Cy5-tetrazine probes, the tetrazine moiety acts as a quencher, reducing the fluorescence of the nearby Cy5 dye.[1][2] This is a desirable feature for "fluorogenic" probes, where a significant increase in fluorescence ("turn-on") is observed upon the reaction of the tetrazine with a dienophile (e.g., trans-cyclooctene, TCO), as the quenching effect is removed.[2][3]
Q2: What are the primary mechanisms of Cy5 quenching by tetrazine?
A2: Several mechanisms contribute to the quenching of Cy5 by tetrazine:
-
Förster Resonance Energy Transfer (FRET): This is a primary quenching mechanism when there is sufficient spectral overlap between the emission spectrum of Cy5 and the absorption spectrum of the tetrazine.[4][5][6] The tetrazine absorbs energy from the excited Cy5, preventing it from fluorescing.
-
Photoinduced Electron Transfer (PET): In this process, an electron is transferred from the excited Cy5 to the electron-deficient tetrazine, resulting in a non-fluorescent state.[4][5][7] The efficiency of PET is dependent on the electronic properties of both the dye and the tetrazine.[4][7]
-
Energy Transfer to a Dark State (ETDS): This generalized mechanism involves energy transfer from the fluorophore to a non-emissive state of the tetrazine.[8]
-
Formation of Non-emissive Ground-State Complexes: In some cases, Cy5 and tetrazine can form a non-fluorescent complex in the ground state. This is often influenced by hydrophobic interactions.[4]
Q3: What is a "fluorogenic" probe and what are its advantages?
A3: A fluorogenic probe is a molecule that is initially non-fluorescent or weakly fluorescent but becomes highly fluorescent upon reacting with its target. In the case of Cy5-tetrazine probes, the tetrazine quenches the Cy5 fluorescence.[2] Upon reaction with a dienophile like TCO in an inverse-electron-demand Diels-Alder (IEDDA) reaction, the tetrazine is consumed, the quenching is alleviated, and the Cy5 fluorescence is "turned on."[9][10] This property is highly advantageous for biological imaging as it allows for no-wash experiments, reducing background noise from unbound probes and improving the signal-to-noise ratio.[2][10]
Q4: Can other molecules in my experiment quench Cy5 fluorescence?
A4: Yes, other molecules can quench Cy5 fluorescence. For example, tris(2-carboxyethyl)phosphine (B1197953) (TCEP), a common reducing agent, is known to reversibly quench Cy5 by forming a covalent adduct.[11][12][13] It is crucial to be aware of all components in your reaction mixture and their potential to interfere with Cy5 fluorescence.
Troubleshooting Guide
Problem: Low or no fluorescence signal after the ligation reaction.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Ligation Reaction | Verify the reaction conditions. Ensure the use of a slight molar excess of the tetrazine-Cy5 probe (e.g., 1.05 to 1.5-fold) relative to the TCO-functionalized molecule.[14] Confirm that the pH of the reaction buffer is within the optimal range (typically pH 7-8.5) and that the buffer does not contain primary amines if an NHS ester was used for TCO functionalization.[15] |
| Suboptimal Probe Design | The distance and orientation between the Cy5 and tetrazine are critical for efficient quenching and subsequent turn-on.[7] If you are designing your own probes, consider using a shorter, more rigid linker to enforce a "face-to-face" stacking orientation, which can maximize the quenching effect and lead to a higher turn-on ratio.[7][8] |
| Presence of Quenching Agents | Ensure that your buffers and reagents are free of known Cy5 quenchers like TCEP.[13] If the presence of a reducing agent is necessary, consider alternative, non-quenching reagents. |
| Incorrect Instrument Settings | Verify the excitation and emission filter settings on your fluorescence microscope or plate reader. For Cy5, the excitation is typically around 630-650 nm, and the emission is captured with a long-pass filter starting from ~665 nm.[9][16] |
Problem: High background fluorescence (low turn-on ratio).
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Quenching in the Unreacted Probe | The choice of tetrazine derivative is crucial. Electron-withdrawing groups on the tetrazine can enhance quenching efficiency.[17] The turn-on ratios can decrease with increasing emission wavelength, so this is an important consideration for far-red dyes.[2] |
| Residual Quenching by the Reaction Product | The dihydropyridazine (B8628806) product formed after the reaction with a strained cyclooctene (B146475) can still exhibit some residual quenching.[5] Using a strained alkyne as the dienophile may result in a pyridazine (B1198779) product with less residual quenching, potentially leading to a higher contrast ratio.[5] |
| Non-specific Binding of the Probe | The Cy5 dye can be hydrophobic and may bind non-specifically to proteins or cell membranes.[15] Including a non-ionic detergent like Tween-20 (e.g., 0.05%) in your washing buffers can help to reduce this non-specific background.[15] |
| Excess Unreacted Probe | Thoroughly wash your sample after the labeling reaction to remove any unbound Cy5-tetrazine probe.[9] Purification methods like size-exclusion chromatography or dialysis are recommended for labeled biomolecules.[15] |
Quantitative Data Summary
Table 1: Reaction Kinetics of Tetrazine-TCO Ligation
| Parameter | Value | Notes | Reference(s) |
| Second-Order Rate Constant (k₂) | 800 - 30,000 M⁻¹s⁻¹ | Dependent on the specific tetrazine and TCO derivatives used. | [9] |
| Reaction Time | 15 - 60 minutes | Typically performed at room temperature or 37°C. | [9][14] |
Table 2: Factors Influencing Quenching and Turn-on Ratios
| Factor | Effect on Quenching/Turn-on Ratio | Reference(s) |
| Fluorophore-Tetrazine Distance | Shorter distances generally lead to more efficient quenching and higher turn-on ratios. | |
| Tetrazine Substituents | Electron-withdrawing groups on the tetrazine enhance reactivity and can improve quenching. | [17] |
| Dienophile Structure | Strained alkynes may result in less quenching by the final product compared to strained alkenes. | [5] |
| Emission Wavelength | Turn-on ratios tend to decrease with increasing emission wavelengths. | [2] |
Experimental Protocols
Protocol 1: General Live-Cell Labeling with Cy5-Tetrazine
This protocol provides a general workflow for labeling live cells expressing a TCO-modified biomolecule.
-
Cell Preparation: Culture cells expressing the TCO-modified target to an appropriate confluency on a suitable imaging plate.
-
Preparation of Labeling Solution: Prepare a working solution of the Cy5-tetrazine probe in a suitable buffer or cell culture medium. The final concentration will need to be optimized but is often in the low micromolar range.
-
Labeling: Remove the culture medium from the cells and add the Cy5-tetrazine working solution.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.[9] The optimal incubation time should be determined empirically.
-
Washing: Gently wash the cells two to three times with pre-warmed buffer (e.g., PBS) to remove any unbound probe.[9] For fluorogenic probes, this washing step may be optional.
-
Imaging: Add fresh buffer or media to the cells and proceed with fluorescence imaging using appropriate Cy5 filter sets (Excitation: ~630-650 nm; Emission: >665 nm).[9]
Protocol 2: In Vitro Protein Conjugation
This protocol outlines the general steps for conjugating a Cy5-tetrazine probe to a TCO-functionalized protein.
-
Reagent Preparation:
-
Labeling Reaction: Add a 1.5 to 5-fold molar excess of the Cy5-tetrazine stock solution to the TCO-functionalized protein solution.[15]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing, protected from light.[14][15]
-
Purification: Remove the unreacted Cy5-tetrazine probe using size-exclusion chromatography (e.g., a desalting column) equilibrated with the desired storage buffer.[15]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[15]
Visualizations
Caption: Quenching mechanisms of Cy5 by tetrazine.
Caption: Troubleshooting workflow for low fluorescence signal.
Caption: Workflow of fluorogenic labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Quenching Effects of Tetrazines and Their Diels-Alder Products: Mechanistic Insight Toward Fluorogenic Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A unified fluorescence quenching mechanism of tetrazine-based fluorogenic dyes: energy transfer to a dark state - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. support.nanotempertech.com [support.nanotempertech.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. dash.harvard.edu [dash.harvard.edu]
Buffer compatibility and pH optimization for Cyanine5 tetrazine labeling.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Cyanine5 (Cy5) tetrazine for bioorthogonal labeling.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of Cy5-tetrazine labeling?
A1: Cy5-tetrazine labeling utilizes a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2][3] This reaction occurs between the tetrazine moiety on the Cy5 probe and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) group, that has been incorporated into your molecule of interest.[1][3] This "click chemistry" reaction is highly specific, rapid, and does not require a catalyst, making it ideal for biological systems.[1][4][5] The reaction forms a stable covalent bond.[1][5]
Q2: What is the optimal pH for the Cy5-tetrazine labeling reaction?
A2: The optimal pH for the Cy5-tetrazine labeling reaction is generally between 7.0 and 8.5.[1][6] However, the reaction is robust and can proceed efficiently within a broader pH range of 6 to 9.[4][7] The Cy5 dye itself is stable in a pH range of 4 to 10.[5]
Q3: Which buffers are compatible with Cy5-tetrazine labeling?
A3: A variety of aqueous buffers are compatible with the tetrazine ligation. Phosphate-buffered saline (PBS) is a commonly used and recommended buffer.[4] Other suitable amine-free buffers include HEPES, carbonate/bicarbonate, and borate (B1201080) buffers.[8]
Q4: Are there any buffers I should avoid?
A4: Yes, you should avoid buffers that contain primary amines, such as Tris, especially if you have used N-hydroxysuccinimide (NHS) ester chemistry to attach the TCO or tetrazine group to your molecule.[1][6][8] Primary amines in the buffer can compete with the desired reaction, leading to lower labeling efficiency.[1][6]
Q5: How should I store the Cy5-tetrazine reagent?
A5: For optimal stability, Cy5-tetrazine should be stored in a cool, dark, and dry environment, typically at -20°C.[1][9] It is important to protect the reagent from light and moisture.[3] When preparing stock solutions in an organic solvent like DMSO or DMF, it is recommended to aliquot and store them at -20°C.[1][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Suboptimal pH | Ensure your reaction buffer is within the optimal pH range of 7.0-8.5.[1] |
| Degraded Reagents | Verify that the Cy5-tetrazine and TCO-modified molecule have been stored correctly and have not expired. Consider running a small-scale control reaction with fresh reagents.[1] | |
| Incorrect Stoichiometry | Optimize the molar ratio of Cy5-tetrazine to your TCO-modified molecule. A common starting point is a 1.5 to 5-fold molar excess of the tetrazine dye.[1] | |
| Presence of Thiols | High concentrations of reducing agents like DTT or BME can sometimes affect the stability of TCOs.[1] If your sample contains high levels of thiols, consider a purification step prior to labeling.[1] | |
| Incompatible Buffer | If using a molecule functionalized via NHS ester chemistry, ensure you are using an amine-free buffer (e.g., PBS) to avoid competition from primary amines in buffers like Tris.[1][4] | |
| High Background / Non-Specific Binding | Excess Unreacted Dye | It is crucial to remove any unreacted Cy5-tetrazine after the labeling reaction.[1] Use size-exclusion chromatography (e.g., NAP-5 or PD-10 desalting columns), dialysis, or HPLC for purification.[1][10] |
| Hydrophobic Interactions | The Cy5 dye is relatively hydrophobic and can non-specifically associate with biomolecules.[1] To mitigate this, you can include a small amount of a non-ionic detergent, such as 0.05% Tween-20, in your wash buffers.[1] | |
| Long Incubation with High Dye Concentration | Reduce the incubation time and/or the concentration of the Cy5-tetrazine to minimize non-specific binding.[1] | |
| Precipitation of Molecule During Labeling | Altered Molecular Properties | The addition of the bulky and hydrophobic Cy5 dye can alter the properties of your molecule, potentially leading to precipitation, especially with a high degree of labeling.[11] Try reducing the molar ratio of the dye to your molecule.[11] |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Cy5-Tetrazine Labeling
| Parameter | Recommended Range/Value | Notes |
| pH | 7.0 - 8.5[1][6] | The reaction can tolerate a wider range of 6-9.[4] |
| Temperature | Room Temperature (20-25°C)[6] | Can be performed at 4°C for extended incubation or at 37°C to accelerate the reaction.[4] |
| Reaction Time | 30 - 60 minutes[2][4] | Can be extended up to 2 hours or overnight at 4°C for less reactive partners.[4] |
| Molar Ratio (Tetrazine:TCO) | 1.5:1 to 5:1[1] | A slight molar excess of the tetrazine is generally recommended. The optimal ratio should be determined empirically.[4] |
Table 2: Buffer Compatibility
| Buffer Type | Recommendation | Examples |
| Amine-Free Buffers | Recommended | PBS, HEPES, Carbonate/Bicarbonate, Borate[4][8] |
| Amine-Containing Buffers | Avoid | Tris, Glycine[1][8] |
Experimental Protocols
Protocol 1: General Labeling of a TCO-Modified Protein
-
Reagent Preparation:
-
Labeling Reaction:
-
Purification:
-
Remove the unreacted Cy5-tetrazine using a size-exclusion chromatography column (e.g., a NAP-5 or PD-10 desalting column) equilibrated with your desired storage buffer.[1]
-
Collect the fractions containing the labeled protein.
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[1]
-
Protocol 2: Troubleshooting Low Labeling Efficiency
-
Verify Reagent Activity:
-
Run a small-scale control reaction with fresh Cy5-tetrazine and a known TCO-containing molecule to confirm the activity of both reagents.[1]
-
-
Optimize Molar Ratio:
-
Set up parallel reactions with varying molar ratios of Cy5-tetrazine to your TCO-modified molecule (e.g., 1.5:1, 3:1, 5:1, 10:1) to determine the optimal stoichiometry for your specific system.
-
-
Check pH of Reaction Buffer:
-
Measure the pH of your reaction buffer to ensure it is within the optimal range of 7.0-8.5. Adjust if necessary.
-
-
Pre-treat Sample for Thiols (if applicable):
-
If your sample contains a high concentration of reducing agents, consider a buffer exchange or dialysis step into a thiol-free buffer before initiating the labeling reaction.[1]
-
Visualizations
Caption: Experimental workflow for Cy5-tetrazine labeling of a TCO-modified protein.
Caption: Troubleshooting flowchart for low Cy5-tetrazine labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Best practices for handling and preparing Cyanine5 tetrazine reagents.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and preparing Cyanine5 (Cy5) tetrazine reagents. Find troubleshooting guidance and answers to frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the core principle behind Cyanine5 tetrazine labeling?
This compound labeling is based on a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2][3] This "click chemistry" reaction occurs between a tetrazine moiety on the Cy5 reagent and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) group that has been incorporated into a biomolecule of interest.[1][3][4][5][6][7][8] The reaction is exceptionally fast, highly specific, and occurs under mild, biocompatible conditions without the need for a catalyst.[2][3][4][5][7][9]
Q2: What are the main advantages of using Cy5-tetrazine for fluorescent labeling?
The primary advantages of using Cy5-tetrazine include:
-
High Specificity: The tetrazine-TCO reaction is highly selective, minimizing off-target labeling and background noise in complex biological samples.[1][2][9]
-
Fast Kinetics: The iEDDA reaction is one of the fastest bioorthogonal reactions known, allowing for rapid labeling even at low concentrations.[5][6][7][8][9][10]
-
Biocompatibility: The reaction proceeds efficiently in aqueous buffers and under physiological conditions, making it ideal for live-cell imaging and in vivo applications.[2][9]
-
Far-Red Fluorescence: Cy5 is a far-red fluorescent dye with excitation and emission maxima around 650 nm and 670 nm, respectively.[3] This spectral range minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio.[3]
Q3: How should I properly store and handle this compound reagents?
For optimal stability, this compound reagents should be stored at -20°C in the dark and protected from moisture.[2][3][7][10][11] Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can hydrolyze the reagent.[11] Stock solutions are typically prepared in anhydrous DMSO or DMF and can be stored at -20°C for several months if protected from light and moisture.[3][4][12]
Q4: What is the role of the PEG linker in some Cy5-tetrazine reagents?
The polyethylene (B3416737) glycol (PEG) linker, such as in Cy5-PEG8-Tetrazine, serves two main purposes. Firstly, it enhances the water solubility of the hydrophobic Cy5 dye, which is beneficial for reactions in aqueous biological systems.[3][13] Secondly, the flexible spacer extends the fluorophore away from the target biomolecule, which can reduce steric hindrance and minimize potential quenching of the fluorescent signal.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescent Signal | Inefficient Labeling: Incorrect stoichiometry, suboptimal reaction buffer, or presence of interfering substances. | Optimize the molar ratio of Cy5-tetrazine to the TCO-modified molecule (a 1.5 to 5-fold molar excess of tetrazine is a good starting point).[2] Ensure the reaction buffer pH is between 7 and 8.5 and is free of primary amines if an NHS ester was used for TCO functionalization.[2] If high concentrations of thiols are present, consider purifying the sample before labeling.[2] |
| Reagent Degradation: Improper storage or handling of the Cy5-tetrazine or TCO-modified molecule. | Always store reagents at -20°C, protected from light and moisture.[2][10] Allow vials to warm to room temperature before opening.[11] Prepare stock solutions in anhydrous solvents.[4][12] | |
| Photobleaching: Excessive exposure of the sample to excitation light. | Minimize light exposure during incubation and imaging steps.[13] Use appropriate filters and imaging settings to reduce phototoxicity. | |
| High Background Fluorescence | Excess Unreacted Dye: Insufficient removal of unbound Cy5-tetrazine after the labeling reaction. | Purify the labeled biomolecule using size-exclusion chromatography (e.g., desalting columns), dialysis, or other suitable methods to remove excess dye.[2][4] |
| Non-specific Binding: Hydrophobic interactions between the Cy5 dye and other biomolecules. | Include a small amount of a non-ionic detergent, such as 0.05% Tween-20, in your wash buffers to reduce non-specific binding.[2] Reduce the incubation time and/or the concentration of the Cy5-tetrazine reagent.[2] | |
| Inconsistent Labeling Results | Variable Reagent Concentrations: Inaccurate preparation of stock or working solutions. | Carefully prepare and validate the concentrations of your stock solutions. Use freshly prepared working solutions for each experiment. |
| Inconsistent Cell or Protein States: Variations in the expression of the TCO-modified target or the overall health of the cells. | Maintain consistent cell culture conditions and passage numbers. Ensure the purity and integrity of your protein samples. |
Experimental Protocols
Protocol 1: Labeling of TCO-Modified Proteins with Cy5-Tetrazine
This protocol describes the labeling of a protein that has been previously functionalized with a trans-cyclooctene (TCO) group.
Materials:
-
TCO-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
Cy5-tetrazine reagent
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column (e.g., desalting column) for purification
Procedure:
-
Reagent Preparation:
-
Labeling Reaction:
-
Purification:
-
Remove the unreacted Cy5-tetrazine by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.[2]
-
Collect the fractions containing the labeled protein.
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[2]
-
Protocol 2: Live-Cell Imaging using a Pre-targeting Strategy
This protocol outlines a two-step approach for imaging a specific cellular target. First, a TCO-labeled antibody is administered, followed by the addition of Cy5-tetrazine for visualization.
Materials:
-
TCO-labeled antibody
-
Cells expressing the target antigen
-
Cy5-tetrazine
-
Anhydrous DMSO
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Pre-targeting:
-
Incubate the cells with the TCO-labeled antibody in live-cell imaging medium (e.g., 10-100 nM) for 30-60 minutes at 37°C to allow for target binding.[4]
-
-
Washing:
-
Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound antibody.[4]
-
-
Ligation and Imaging:
Quantitative Data Summary
Table 1: Reaction Parameters for Cy5-Tetrazine Labeling
| Parameter | Recommended Value/Range | Notes |
| Molar Ratio (Tetrazine:TCO) | 1.5:1 to 5:1 | The optimal ratio should be determined empirically.[2] |
| Reaction Buffer | PBS or similar, pH 7.0-8.5 | Avoid buffers with primary amines if TCO was introduced via NHS ester chemistry.[2] |
| Reaction Time | 15 - 60 minutes | The reaction is typically rapid.[3][12] |
| Reaction Temperature | Room Temperature (20-25°C) or 37°C | 37°C may enhance reaction kinetics.[12] |
| Cy5-Tetrazine Concentration (for cells) | 1 - 10 µM | The optimal concentration depends on the cell type and TCO expression level.[12] |
Table 2: Photophysical Properties of Cyanine5
| Property | Value |
| Excitation Maximum (Ex) | ~647-650 nm |
| Emission Maximum (Em) | ~657-671 nm[5] |
| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹[7] |
Visualizations
Caption: Experimental workflow for labeling a TCO-modified protein with Cy5-tetrazine.
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Cy5 tetrazine | AAT Bioquest [aatbio.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. broadpharm.com [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
How to choose the right TCO derivative for Cyanine5 tetrazine reactions.
This technical support center provides guidance on selecting the appropriate trans-cyclooctene (B1233481) (TCO) derivative for reactions with Cyanine5-tetrazine, a common fluorophore used in bioorthogonal chemistry. Here you will find troubleshooting advice and frequently asked questions to help you optimize your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the core principle behind the Cyanine5-tetrazine reaction with TCO derivatives?
The reaction between Cyanine5-tetrazine and a TCO derivative is a bioorthogonal ligation, specifically an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is known for its exceptionally fast kinetics and high specificity, allowing for the precise labeling of biomolecules in complex biological systems. The tetrazine acts as the diene and the TCO as the dienophile.
Q2: What are the most critical factors to consider when choosing a TCO derivative?
There are two primary factors to consider when selecting a TCO derivative for your experiments:
-
Reaction Kinetics: The rate at which the TCO derivative reacts with the tetrazine is crucial, especially in dynamic biological systems or when low concentrations of reactants are used.
-
Stability: The TCO derivative must be stable enough to remain intact under your specific experimental conditions (e.g., temperature, pH, and duration) before reacting with the tetrazine. A trade-off often exists between reactivity and stability.
Q3: How does the structure of the TCO derivative influence its reactivity and stability?
The conformation of the TCO molecule significantly impacts its performance. Generally, more strained TCO derivatives exhibit faster reaction kinetics but are also less stable. For instance, the (S)-TCO isomer is known for its high reactivity due to its strained conformation. Other derivatives have been engineered to optimize this balance between speed and stability.
Troubleshooting Guide
Problem 1: Low Labeling Efficiency or No Signal
| Potential Cause | Recommended Solution |
| Degradation of TCO-modified molecule | TCO derivatives can be unstable over long periods or at elevated temperatures. Prepare TCO-modified reagents fresh if possible, and store them at the recommended temperature (typically -20°C or -80°C). Run a quality control check, such as mass spectrometry, to confirm the integrity of your TCO-modified molecule before the labeling experiment. |
| Degradation of Cyanine5-tetrazine | Tetrazines are susceptible to degradation, especially when exposed to light or certain nucleophiles. Store the Cyanine5-tetrazine protected from light and at the recommended temperature. Use freshly prepared solutions for labeling. |
| Suboptimal Reaction Conditions | Ensure the pH of your reaction buffer is within the optimal range for IEDDA reactions (typically pH 6.5-8.5). While the reaction is generally fast, consider increasing the incubation time or the concentration of the labeling reagent if your target is of low abundance. |
| Steric Hindrance | The TCO or tetrazine moiety might be inaccessible due to the local protein environment. Consider engineering a longer linker between your biomolecule and the TCO group to improve accessibility. |
Problem 2: High Background Signal or Non-Specific Labeling
| Potential Cause | Recommended Solution |
| Hydrophobic Interactions | Cyanine dyes like Cy5 can be "sticky" and prone to non-specific binding through hydrophobic interactions. Increase the number of wash steps after the labeling reaction. Consider adding a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to your washing buffer to reduce non-specific binding. |
| Excess Labeling Reagent | Using a large excess of Cyanine5-tetrazine can lead to increased background. Titrate the concentration of the tetrazine to find the optimal balance between labeling efficiency and background signal. |
| Reaction with Non-TCO Moieties | While highly specific, at very high concentrations and over long incubation times, some side reactions might occur. Ensure you are using the recommended concentration of reagents and incubation times. |
TCO Derivative Selection Guide
The choice of the TCO derivative is critical for the success of your experiment. The following diagram presents a decision-making workflow to help you select the most suitable TCO derivative based on your experimental priorities.
Caption: Decision workflow for selecting a TCO derivative.
Performance of TCO Derivatives with Tetrazines
The table below summarizes the second-order rate constants for the reaction of various TCO derivatives with a common tetrazine. Higher values indicate faster reaction kinetics.
| TCO Derivative | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Key Characteristics |
| (s)-TCO | ~30,000 | Extremely fast kinetics, but lower stability. Ideal for rapid labeling. |
| axial-TCO | ~13,000 | A good balance between high reactivity and improved stability. |
| d-TCO | ~2,000 | Highly stable, making it suitable for experiments requiring long pre-incubation steps. |
Note: Reaction rates are dependent on the specific tetrazine, solvent, and temperature. The values presented are for comparison purposes.
General Experimental Protocol for Labeling Proteins
This protocol provides a general workflow for labeling a TCO-modified protein with Cyanine5-tetrazine.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS pH 7.4)
-
Cyanine5-tetrazine stock solution (e.g., 10 mM in DMSO)
-
Reaction buffer (e.g., PBS pH 7.4)
-
Quenching reagent (optional, e.g., excess TCO-amine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Dilute the TCO-modified protein to the desired concentration in the reaction buffer.
-
Prepare a working solution of Cyanine5-tetrazine by diluting the stock solution in the reaction buffer. A 5- to 10-fold molar excess of the tetrazine over the protein is a good starting point.
-
-
Labeling Reaction:
-
Add the Cyanine5-tetrazine solution to the TCO-modified protein solution.
-
Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C). The incubation time will depend on the TCO derivative and the concentration of reactants. For fast-reacting TCOs, 30-60 minutes is often sufficient.
-
-
Quenching (Optional):
-
If you need to stop the reaction at a specific time point, add a quenching reagent that will react with the excess Cyanine5-tetrazine.
-
-
Purification:
-
Remove the unreacted Cyanine5-tetrazine from the labeled protein using a suitable purification method, such as size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm the successful labeling of your protein using techniques such as SDS-PAGE with in-gel fluorescence scanning, UV-Vis spectroscopy (to determine the degree of labeling), or mass spectrometry.
-
Disclaimer: This is a general guide. The optimal conditions for your specific experiment, including reagent concentrations, incubation times, and temperatures, should be determined empirically.
Technical Support Center: Validating the Reactivity of Degraded Cyanine5 Tetrazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when validating the reactivity of potentially degraded Cyanine5 (Cy5) tetrazine conjugates.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during the validation of Cy5-tetrazine reactivity, particularly in inverse-electron-demand Diels-Alder (iEDDA) click chemistry reactions with trans-cyclooctene (B1233481) (TCO) dienophiles.
Question 1: Why is my Cy5-tetrazine conjugate showing low or no reactivity with its TCO partner?
Possible Causes and Solutions:
| Possible Cause | Recommended Solutions |
| Degradation of Tetrazine Moiety | Tetrazines, especially those with electron-withdrawing groups, can be susceptible to degradation in aqueous media.[1] Ensure proper storage at -20°C in the dark and desiccated.[2][3][4][5] Consider preparing fresh stock solutions. To check for degradation, you can monitor the characteristic absorbance of the tetrazine moiety (around 520-540 nm).[6][7] A decrease in this absorbance indicates degradation. |
| Suboptimal Reaction Conditions | While the tetrazine-TCO ligation is generally pH-insensitive (pH 4-10), extreme pH values can affect the stability of your biomolecules.[1][5] The reaction can be performed in various solvents, with aprotic polar solvents like DMSO or DMF often used for stock solutions.[1] For aqueous reactions, ensure adequate solubility of reactants.[1] |
| Inaccurate Quantification of Reactants | Use UV-Vis spectroscopy to accurately determine the concentration of your Cy5-tetrazine and TCO stock solutions before setting up the reaction.[1] The extinction coefficient for Cy5 is approximately 250,000 L⋅mol⁻¹⋅cm⁻¹ at around 646 nm.[2][5] |
| Steric Hindrance | Bulky substituents on the tetrazine or near the TCO can reduce reaction rates.[8][9] If possible, choose reagents with less steric hindrance. |
| TCO Instability | TCOs can degrade in the presence of thiols or under UV light.[1] Ensure your buffers are free of high concentrations of thiols unless part of the experimental design.[8] |
Question 2: My reaction is proceeding, but the fluorescence signal of Cy5 is not increasing as expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Solutions |
| Inefficient Fluorescence Quenching in the Starting Material | The "turn-on" fluorescence effect relies on the tetrazine moiety quenching the Cy5 fluorescence, which is then relieved upon reaction.[6][10] If the initial conjugate is not properly quenched, the fluorescence increase will be minimal. This could be due to the linker between Cy5 and tetrazine. |
| Presence of Quenching Impurities | Ensure your purified Cy5-tetrazine conjugate is free from other quenching species. Purification by HPLC is recommended.[2][4] |
| Incorrect Stoichiometry | An excess of the TCO-modified molecule is often used to ensure complete reaction of the Cy5-tetrazine.[8] A common starting point is a 1.5 to 5-fold molar excess of the TCO reagent.[11] |
| Photobleaching of Cy5 | Protect your reaction from light, especially if it is a long incubation, to prevent photobleaching of the Cy5 dye.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of validating Cy5-tetrazine reactivity?
The validation is based on the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry."[8] The tetrazine moiety on the Cy5 conjugate reacts specifically and rapidly with a strained dienophile, most commonly a trans-cyclooctene (TCO), to form a stable covalent bond.[13][14][15] A key feature of many tetrazine-dye conjugates is the fluorescence quenching of the dye by the tetrazine.[6][10] Upon successful reaction with TCO, this quenching is relieved, resulting in a significant increase in the dye's fluorescence, which can be monitored to validate reactivity.[7][16]
Q2: How should I properly store my Cy5-tetrazine conjugate to prevent degradation?
For optimal stability, Cy5-tetrazine should be stored at -20°C in the dark and in a desiccated environment.[2][3][4][5] Some suppliers recommend that once a stock solution is made (e.g., in DMSO), it should be used within a month if stored at -20°C.[13] Avoid prolonged exposure to light.[2][3][4]
Q3: What are the typical second-order rate constants for tetrazine-TCO reactions?
The tetrazine-TCO ligation is known for its exceptionally fast kinetics, with second-order rate constants that can reach up to 10⁶ M⁻¹s⁻¹.[12] These rapid kinetics allow for efficient labeling even at low concentrations.[16] The exact rate depends on the specific structures of the tetrazine and TCO derivatives.[17][18]
Q4: Can I monitor the reaction progress by means other than fluorescence?
Yes, the reaction can also be monitored spectroscopically by following the disappearance of the tetrazine's absorbance peak, which is typically between 510 and 550 nm.[19] Additionally, you can use techniques like LC-MS to analyze aliquots of the reaction mixture at different time points to determine the concentrations of reactants and the product.[1]
Experimental Protocols
Protocol 1: Spectrophotometric Validation of Cy5-Tetrazine Reactivity
This protocol allows for the quantitative determination of the reaction kinetics by monitoring the change in absorbance of the tetrazine.
-
Reagent Preparation:
-
Prepare a stock solution of your Cy5-tetrazine conjugate in an appropriate solvent (e.g., DMSO or DMF) at a concentration of 1-10 mM.[8]
-
Prepare a stock solution of a TCO-containing molecule in a compatible solvent.
-
Accurately determine the concentration of both stock solutions using UV-Vis spectroscopy.[1]
-
-
Reaction Setup:
-
In a cuvette, add the reaction buffer (e.g., PBS, pH 7.4) and the TCO solution.
-
Initiate the reaction by adding the Cy5-tetrazine solution and mix rapidly.[1]
-
-
Data Acquisition:
-
Immediately begin recording the absorbance at the λmax of the tetrazine (around 520-540 nm) over time.[1]
-
-
Data Analysis:
-
Fit the absorbance decay curve to a pseudo-first-order or second-order rate equation to determine the observed rate constant (k_obs).[1]
-
Protocol 2: Fluorometric Validation of Cy5-Tetrazine Reactivity
This protocol validates reactivity by measuring the "turn-on" fluorescence of the Cy5 dye.
-
Reagent Preparation:
-
Prepare stock solutions of Cy5-tetrazine and the TCO-containing molecule as described in Protocol 1.
-
-
Reaction Setup:
-
In a fluorescence microplate or cuvette, add the reaction buffer and the Cy5-tetrazine solution.
-
Measure the baseline fluorescence of the Cy5-tetrazine conjugate (Excitation: ~646 nm, Emission: ~662 nm).
-
-
Reaction Initiation and Monitoring:
-
Add the TCO solution to the Cy5-tetrazine solution. A molar excess of TCO (e.g., 5-10 fold) is recommended.
-
Monitor the increase in fluorescence intensity over time until the signal plateaus.
-
-
Data Analysis:
-
Calculate the fluorescence enhancement (turn-on ratio) by dividing the final fluorescence intensity by the initial baseline fluorescence. A significant increase confirms the reactivity of the Cy5-tetrazine.
-
Quantitative Data Summary
Table 1: Typical Reaction Parameters for Tetrazine-TCO Ligations
| Parameter | Typical Value/Range | Notes |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | Highly dependent on the specific tetrazine and TCO derivatives.[12] |
| Optimal pH Range | 6 - 9 | Generally insensitive, but optimal for biomolecule stability.[19] |
| Reaction Temperature | Room Temperature | Can be performed at 4°C, but with slower kinetics.[11] |
| Molar Excess of TCO | 1.5 - 5 fold | A slight excess of the TCO reagent is often recommended.[11] |
Table 2: Spectral Properties of Cy5-Tetrazine
| Property | Wavelength (nm) | Notes |
| Cy5 Absorbance Maximum (λ_abs) | ~646 nm | Used for concentration determination.[2] |
| Cy5 Emission Maximum (λ_em) | ~662 nm | Used for fluorescence measurements. |
| Tetrazine Absorbance Maximum (λ_abs) | ~520-540 nm | Disappears upon reaction with TCO.[6][7] |
Visualizations
Caption: Experimental workflow for validating Cy5-tetrazine reactivity.
Caption: Logical relationship of the Cy5-tetrazine and TCO reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. broadpharm.com [broadpharm.com]
Validation & Comparative
A Comparative Guide to Confirming Successful Cyanine5 Tetrazine Conjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the successful attachment of a fluorescent probe like Cyanine5 (Cy5) tetrazine to a target biomolecule is a critical step. This guide provides a comprehensive comparison of various analytical techniques to confirm this conjugation, complete with experimental protocols and supporting data. The primary reaction mechanism is the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of bioorthogonal click chemistry, where the tetrazine moiety on Cy5 reacts with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), on the target molecule.[1][2][3][][5]
Comparison of Analytical Techniques
Several methods can be employed to verify the successful conjugation of Cy5 tetrazine. The choice of technique often depends on the required level of detail, the available instrumentation, and the nature of the biomolecule. The following table summarizes the key characteristics of the most common methods.
| Analytical Technique | Information Provided | Quantitation Capability | Throughput | Cost per Sample | Key Advantages | Limitations |
| UV-Vis Spectroscopy | Qualitative and quantitative assessment of dye incorporation. | Quantitative | High | Low | Rapid, simple, and relies on the distinct absorbance spectra of Cy5 and tetrazine.[6][7] | Indirect method; does not confirm the site of conjugation or the integrity of the biomolecule. |
| Mass Spectrometry (MALDI-TOF, LC-ESI-MS) | Precise molecular weight of the conjugate, confirming covalent modification.[1] | Semi-quantitative (relative peak intensities) | High (MALDI-TOF), Medium (LC-ESI-MS) | Low to Medium | Provides direct and definitive evidence of conjugation by measuring the mass increase.[1][6] | Can be sensitive to buffer components and salts; may require sample desalting.[1] |
| High-Performance Liquid Chromatography (HPLC) | Purity of the conjugate, separation of labeled and unlabeled species.[8][9] | Quantitative | Medium | Medium | Robust method for quantifying labeling efficiency and assessing purity by observing changes in retention time.[1][6] | Can be challenging to resolve species with similar retention times.[8] |
| In-Gel Fluorescence | Qualitative confirmation of labeling of proteins. | Semi-quantitative (densitometry) | High | Low | Simple and rapid qualitative method to visualize fluorescently labeled proteins separated by size.[1] | Does not provide precise quantification or information on the site of labeling. |
Experimental Protocols and Workflows
Detailed methodologies for each of the key confirmation techniques are provided below, accompanied by visual workflows.
UV-Vis Spectroscopy
This technique is used to monitor the change in the absorbance spectrum upon conjugation. The characteristic absorbance peak of the tetrazine group (around 305 nm or 520-540 nm depending on the derivative) will decrease or disappear, while the absorbance peak of the Cy5 dye (around 650 nm) will be present in the final conjugate.[6][10][11]
Experimental Protocol:
-
Sample Preparation: Prepare solutions of the unconjugated biomolecule, the Cy5 tetrazine reagent, and the purified conjugate in a suitable buffer.
-
Blank Measurement: Use the buffer to zero the spectrophotometer.
-
Spectral Acquisition: Measure the absorbance spectra of each sample from approximately 300 nm to 750 nm.[6]
-
Data Analysis: Overlay the spectra. Successful conjugation is indicated by the disappearance of the tetrazine absorbance peak and the presence of the Cy5 absorbance peak in the conjugate's spectrum.[6] The degree of labeling can be calculated using the Beer-Lambert law with the extinction coefficient of Cy5 (~250,000 M⁻¹cm⁻¹).[6][12]
Workflow for UV-Vis Spectroscopy Analysis:
Mass Spectrometry
Mass spectrometry directly measures the molecular weight of the biomolecule before and after conjugation, providing definitive evidence of the covalent attachment of the Cy5 tetrazine moiety.
Experimental Protocol (MALDI-TOF):
-
Sample Preparation: Desalt the labeled protein sample. Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid). On a MALDI target plate, spot 1 µL of the matrix solution, followed by 1 µL of the desalted, labeled protein solution. Allow the spot to air dry completely.[1]
-
Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire data in a mass range appropriate for the expected molecular weight of the protein.[1]
-
Data Analysis: Process the spectrum to identify the peaks corresponding to the unlabeled protein and the Cy5 tetrazine-labeled protein. The mass shift should correspond to the molecular weight of the Cy5 tetrazine.[1]
Workflow for Mass Spectrometry Analysis:
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) separates molecules based on hydrophobicity. The addition of the relatively hydrophobic Cy5 tetrazine will alter the retention time of the biomolecule.
Experimental Protocol:
-
Sample Preparation: Prepare samples of the unconjugated biomolecule and the purified conjugate at a known concentration in the mobile phase starting buffer.[6]
-
HPLC Separation: Inject the sample onto a reverse-phase column (e.g., C4 or C18). Use a gradient of an organic solvent (e.g., acetonitrile) in water to separate the components.[1][6]
-
Detection: Monitor the eluent using a UV detector at the protein's absorbance wavelength (e.g., 280 nm) and a fluorescence detector with excitation and emission wavelengths appropriate for Cy5 (e.g., ~647 nm excitation and ~667 nm emission).[1]
-
Data Analysis: Compare the chromatograms of the unconjugated and conjugated samples. A new peak with a different retention time and fluorescence signal in the conjugate sample confirms successful labeling. Integrate the peak areas to quantify the labeling efficiency.[1]
Workflow for HPLC Analysis:
In-Gel Fluorescence
This is a straightforward method for visualizing the successful labeling of proteins.
Experimental Protocol:
-
Sample Preparation: Mix the labeled protein with SDS-PAGE sample buffer.
-
Electrophoresis: Load the sample onto a polyacrylamide gel and perform electrophoresis to separate proteins by molecular weight.[1]
-
Imaging: Place the gel into a fluorescence gel imager with the appropriate laser and filters for Cy5 excitation and emission.[1]
-
Data Analysis: A fluorescent band at the expected molecular weight of the target protein confirms conjugation. Densitometry can provide a semi-quantitative estimation of labeling.[1]
Workflow for In-Gel Fluorescence Analysis:
Conclusion
Confirming the successful conjugation of Cy5 tetrazine is essential for the reliability of downstream applications. While UV-Vis spectroscopy and in-gel fluorescence offer rapid and straightforward qualitative confirmation, HPLC and mass spectrometry provide more detailed quantitative and definitive evidence.[1] For comprehensive validation, a combination of these techniques is often recommended. For instance, HPLC can be used for an initial assessment of purity and quantification, followed by mass spectrometry to confirm the precise molecular identity of the labeled species.[1] This multi-faceted approach ensures the quality and reproducibility of your fluorescently labeled biomolecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Cy5 tetrazine | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 5. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cyanine5 Tetrazine vs. Alexa Fluor 647 Tetrazine for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals navigating the choices for bioorthogonal labeling, the selection of a fluorescent probe is a critical decision that directly impacts experimental outcomes. This guide provides an objective comparison of two popular far-red tetrazine-conjugated fluorophores: Cyanine5 (Cy5) Tetrazine and Alexa Fluor 647 (AF647) Tetrazine. We will delve into their performance characteristics, supported by experimental data, to empower you to make an informed choice for your specific application.
Both Cy5-tetrazine and Alexa Fluor 647-tetrazine are excellent choices for the highly specific and rapid labeling of trans-cyclooctene (B1233481) (TCO)-modified biomolecules via the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1] This "click chemistry" reaction is renowned for its fast kinetics and biocompatibility, making it ideal for live-cell imaging and in vivo studies.[1][2] While both probes share similar spectral properties, key differences in their photostability, brightness, and susceptibility to environmental factors can influence their suitability for different experimental setups.[1]
Generally, Alexa Fluor 647-tetrazine exhibits superior photostability and brightness, making it a preferred choice for demanding imaging applications.[1][3][4] In contrast, Cy5-tetrazine offers a well-established and more cost-effective option suitable for standard fluorescence microscopy applications.[1]
Quantitative Data Summary
The performance of a fluorophore is primarily determined by its photophysical properties. The following tables summarize the key quantitative parameters for Cy5 and Alexa Fluor 647.
Table 1: Photophysical Properties
| Property | Cyanine5 (Cy5) | Alexa Fluor 647 |
| Excitation Maximum (nm) | ~649 | ~650 |
| Emission Maximum (nm) | ~666 | ~668 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000[5] | ~270,000[5][6] |
| Quantum Yield (Φ) | ~0.20 - 0.27[5][7] | Significantly higher than Cy5 conjugates[5][8] |
| Photostability | Less photostable[1][3][4][5] | Significantly more photostable[1][3][4][5] |
| Brightness of Conjugates | Prone to self-quenching at high degrees of labeling[4][5] | Less self-quenching, resulting in brighter conjugates[4][5][8] |
Note: The performance of fluorescent dyes can be influenced by their local environment, including the solvent and the biomolecule to which they are conjugated.[5]
Table 2: Bioorthogonal Reaction Characteristics
| Property | Cy5-Tetrazine & AF647-Tetrazine with TCO |
| Reaction Type | Inverse-electron-demand Diels-Alder (IEDDA) Cycloaddition |
| Second-Order Rate Constant (k₂) | 10³ to 10⁶ M⁻¹s⁻¹[1][9] |
| Biocompatibility | High; no cytotoxic copper catalyst required[1][2] |
Performance Comparison
Photostability
A critical factor for fluorescence microscopy, particularly in experiments requiring long exposure times or high-intensity light sources, is the photostability of the fluorophore. In direct comparisons, Alexa Fluor 647 has demonstrated significantly greater resistance to photobleaching than Cy5.[1][3][4] One study showed that after continuous illumination, Alexa Fluor 647 retained a higher percentage of its initial fluorescence compared to Cy5.[1] This superior photostability makes Alexa Fluor 647-tetrazine the preferred choice for demanding imaging applications such as super-resolution microscopy.[1]
Brightness
The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While both Cy5 and AF647 have high extinction coefficients, AF647 conjugates are generally brighter.[1][5] This is largely due to the fact that Cy5 is more prone to self-quenching when multiple dye molecules are conjugated to a single biomolecule.[4][5] Alexa Fluor 647 exhibits less self-quenching, leading to brighter conjugates, which is especially advantageous at high degrees of labeling.[4][5][8]
Reaction Kinetics
The bioorthogonal reaction between tetrazine and TCO is exceptionally fast, with second-order rate constants reported to be in the range of 10³ to 10⁶ M⁻¹s⁻¹.[1][9] This rapid reactivity allows for efficient labeling at low concentrations of reactants, minimizing potential cellular toxicity.[2] While specific, directly comparable rate constants for Cy5-tetrazine and Alexa Fluor 647-tetrazine with a standardized TCO derivative are not always available, both are expected to exhibit the fast kinetics characteristic of this chemistry.[1]
Experimental Workflows and Logical Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Extinction Coefficient [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 7. Quantum Yield [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
A Head-to-Head Comparison: Cyanine5 Tetrazine vs. Traditional NHS Ester Labeling for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. The choice of conjugation chemistry can significantly impact the outcome of an experiment, influencing everything from labeling efficiency and specificity to the biological activity of the final conjugate. This guide provides an objective comparison of two prominent labeling methodologies: the bioorthogonal Cyanine5 (Cy5) tetrazine ligation and the traditional N-hydroxysuccinimide (NHS) ester-based amine labeling.
This comparison will delve into the core principles of each technique, present a quantitative analysis of their performance, and provide detailed experimental protocols to aid in the selection of the optimal labeling strategy for your specific research needs.
At a Glance: Key Differences
Cyanine5 tetrazine labeling is a bioorthogonal reaction, meaning it occurs with high specificity and efficiency in complex biological environments without interfering with native biochemical processes.[1] This method involves a two-step process: first, the biomolecule of interest is modified with a trans-cyclooctene (B1233481) (TCO) group. Subsequently, the TCO-modified molecule is reacted with a Cy5-tetrazine derivative via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2]
In contrast, traditional NHS ester labeling targets primary amines, such as the N-terminus of proteins and the epsilon-amino group of lysine (B10760008) residues.[3][4] This method is a one-step process where the Cy5 NHS ester directly reacts with the amine groups on the biomolecule to form a stable amide bond.[4]
Quantitative Performance Comparison
The choice between these two powerful techniques often comes down to the specific requirements of the experiment. The following table summarizes the key performance characteristics of Cy5 tetrazine and Cy5 NHS ester labeling based on available experimental data.
| Feature | This compound Labeling | Traditional NHS Ester Labeling | Key Considerations |
| Labeling Chemistry | Bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition[2] | Amine-reactive N-hydroxysuccinimide ester chemistry[2] | Tetrazine-TCO ligation offers high specificity and avoids off-target reactions. NHS ester chemistry is less specific, targeting all accessible primary amines.[2] |
| Specificity | Site-specific (at the location of the TCO group)[2] | Non-specific (targets all accessible lysine residues and the N-terminus)[2] | Site-specific labeling with tetrazine ensures a homogenous population of labeled proteins, which is crucial for quantitative and structural studies.[2] |
| Reaction Kinetics | Extremely rapid (k₂ ≈ 10³ - 10⁶ M⁻¹s⁻¹)[1][5] | Slower and pH-dependent[3][4] | The fast kinetics of the tetrazine-TCO reaction can lead to higher labeling yields in shorter reaction times, even at low concentrations.[1][2] |
| Labeling Efficiency | High and predictable[2] | Variable, dependent on the number and accessibility of lysine residues[2] | Tetrazine labeling provides better control over the degree of labeling (DOL). NHS ester labeling can result in a heterogeneous mixture of molecules with varying DOLs.[2] |
| Effect on Biomolecule | Minimal, due to site-specificity | Can potentially alter the charge and structure, potentially affecting function[6] | Non-specific labeling with NHS esters can lead to a loss of biological activity if primary amines are located in active or binding sites. |
| Stability of Linkage | Stable dihydropyridazine (B8628806) bond | Very stable amide bond[7] | Both linkages are generally stable under physiological conditions. The amide bond is known for its exceptional stability.[8][9][10][11] |
Visualizing the Chemistry and Workflow
To better understand the underlying principles and experimental steps, the following diagrams illustrate the reaction mechanisms and a typical workflow for protein labeling using both methods.
Caption: Workflow for this compound Labeling.
Caption: Workflow for Traditional NHS Ester Labeling.
Detailed Experimental Protocols
Here, we provide detailed methodologies for labeling a protein with Cyanine5 using both tetrazine ligation and NHS ester chemistry. These protocols are intended as a starting point and may require optimization for specific proteins and applications.
Protocol 1: this compound Labeling of a Protein
This protocol is a two-step process involving the initial modification of the protein with a TCO group, followed by the bioorthogonal ligation with Cy5-tetrazine.
Step 1: TCO-Modification of the Protein
-
Protein Preparation:
-
Dissolve the protein of interest in an amine-free buffer (e.g., 1x PBS, pH 7.4) to a final concentration of 1-10 mg/mL.[5]
-
If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.
-
-
TCO-NHS Ester Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of a TCO-PEG-NHS ester in anhydrous DMSO or DMF.[5] The PEG linker can help to improve solubility and reduce steric hindrance.
-
-
Labeling Reaction:
-
Quenching:
-
Purification:
-
Remove the excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column or dialysis against an appropriate buffer (e.g., 1x PBS, pH 7.4).[12]
-
Step 2: Cy5-Tetrazine Ligation
-
Reactant Preparation:
-
The TCO-modified protein should be in a suitable reaction buffer (e.g., 1x PBS, pH 7.4).
-
Prepare a stock solution of Cy5-tetrazine in DMSO or DMF.
-
-
Ligation Reaction:
-
Purification:
-
If necessary, remove any unreacted Cy5-tetrazine by desalting or dialysis.
-
Protocol 2: Traditional Cyanine5 NHS Ester Labeling of a Protein
This protocol describes the direct labeling of a protein's primary amines with Cy5 NHS ester.
-
Protein Preparation:
-
Cy5-NHS Ester Solution Preparation:
-
Immediately before use, dissolve the Cy5 NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[15]
-
-
Labeling Reaction:
-
Purification:
-
Remove unreacted Cy5-NHS ester and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., 1x PBS, pH 7.4).[15]
-
Determination of Degree of Labeling (DOL)
After purification, it is crucial to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated using the absorbance of the labeled protein at 280 nm (for protein concentration) and the absorbance maximum of Cy5 (around 650 nm).[2][17]
Calculation:
-
Protein Concentration (M) = [A₂₈₀ - (A_max_dye × CF)] / ε_protein
-
Where A₂₈₀ is the absorbance of the conjugate at 280 nm, A_max_dye is the absorbance at the dye's maximum wavelength, CF is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the protein.[2]
-
-
Dye Concentration (M) = A_max_dye / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye.
-
-
DOL = Dye Concentration / Protein Concentration
An optimal DOL is typically between 2 and 6 for antibodies, as higher ratios can lead to fluorescence quenching and potentially affect protein function.[17]
Conclusion: Making the Right Choice
Both this compound and traditional NHS ester labeling are powerful tools for fluorescently tagging biomolecules.
Choose this compound labeling when:
-
Site-specificity is critical: For applications requiring a homogenous population of labeled molecules with a precise number of labels at a defined location.
-
High efficiency and rapid kinetics are necessary: Especially when working with low concentrations of biomolecules or in time-sensitive experiments.
-
Preservation of biological activity is paramount: By avoiding random modification of essential amine groups.
Choose traditional NHS ester labeling when:
-
A simple, one-step labeling procedure is preferred: For routine labeling applications where site-specificity is not a primary concern.
-
The target protein is robust and has multiple accessible lysine residues that are not critical for its function.
-
Cost-effectiveness is a major consideration.
Ultimately, the optimal choice of labeling chemistry will depend on the specific experimental goals, the nature of the biomolecule, and the desired characteristics of the final conjugate. By carefully considering the advantages and limitations of each method, researchers can select the most appropriate strategy to achieve reliable and reproducible results.
References
- 1. support.nanotempertech.com [support.nanotempertech.com]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. interchim.fr [interchim.fr]
- 4. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of the amide bond in histidine- and methionine-containing dipeptides promoted by pyrazine and pyridazine palladium(II)-aqua dimers: Comparative study with platinum(II) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. quora.com [quora.com]
- 10. organic chemistry - Why do amides require much harsher conditions for hydrolysis than esters? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. glenresearch.com [glenresearch.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
A Comparative Guide to Mass Spectrometry Analysis of Cyanine5 Tetrazine Labeled Proteins
For researchers, scientists, and drug development professionals, the precise and efficient analysis of labeled proteins is paramount for advancing biological understanding and therapeutic development. Cyanine5 (Cy5) tetrazine has emerged as a powerful tool for site-specific protein labeling, leveraging the rapid and highly selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) modified protein.[1] This guide provides an objective comparison of mass spectrometry techniques for the analysis of Cy5-tetrazine labeled proteins against other common labeling and analytical methodologies, supported by experimental data and detailed protocols.
Performance Comparison of Protein Labeling and Analysis Methods
The choice of labeling reagent and subsequent analytical technique significantly impacts the quality and interpretability of experimental results. While traditional methods like N-hydroxysuccinimide (NHS) esters offer simplicity, bioorthogonal chemistries such as tetrazine ligation provide superior specificity and control.[1] Mass spectrometry, in turn, offers unparalleled detail in the characterization of these labeled proteins.
| Analytical Technique | Information Provided | Quantitation Capability | Throughput | Key Advantages | Limitations |
| MALDI-TOF MS | Molecular weight of labeled protein, confirmation of covalent modification, assessment of labeling heterogeneity.[2] | Semi-quantitative (relative peak intensities).[2] | High | Rapid analysis, tolerant to some buffers and salts, provides direct mass confirmation.[2] | Lower resolution for large proteins compared to ESI-MS, potential for ion suppression.[2] |
| LC-ESI-MS | Precise molecular weight of labeled protein, separation of labeled from unlabeled species, purity assessment.[2] | Quantitative (from extracted ion chromatograms).[2] | Medium | High mass accuracy and resolution, provides detailed information on labeling distribution.[2] | Requires more sample preparation, sensitive to buffer components, more complex data analysis.[2] |
| RP-HPLC (UV/Fluorescence) | Purity of the labeled conjugate, separation of labeled, unlabeled, and free dye.[2] | Quantitative (based on peak area).[2] | High | Robust and widely available, excellent for purity determination and quantification of labeling efficiency.[2] | Does not directly confirm the identity of the species in each peak.[2] |
| In-Gel Fluorescence | Visualization of labeled protein, confirmation of labeling.[2] | Semi-quantitative (relative band intensity).[2] | High | Simple and fast visualization, useful for a quick check of labeling success.[2] | Not a direct measure of mass, quantification is less precise than HPLC or MS.[2] |
Experimental Workflows
Visualizing the experimental process is crucial for understanding the steps involved in labeling and analysis. The following diagrams illustrate the general workflow for Cy5-tetrazine protein labeling and subsequent mass spectrometry analysis.
Caption: Workflow for Cyanine5 tetrazine protein labeling and mass spectrometry analysis.
Comparison of Labeling Chemistries
The specificity of the labeling chemistry is a critical factor in the success of downstream analysis. Bioorthogonal reactions, such as the one between tetrazine and TCO, offer significant advantages over less specific methods.[1]
| Feature | This compound (iEDDA) | Cyanine5-NHS Ester |
| Labeling Chemistry | Bioorthogonal inverse-electron-demand Diels-Alder cycloaddition.[1] | Amine-reactive N-hydroxysuccinimide ester chemistry.[1] |
| Specificity | Site-specific at the location of the TCO group.[1] | Non-specific, targets all accessible lysine (B10760008) residues and the N-terminus.[1] |
| Reaction Kinetics | High, with rapid reaction rates.[1][3] | Variable, dependent on pH and reagent concentration. |
| Effect on Protein | Predictable mass shift.[1] | Heterogeneous labeling can lead to a mixture of products.[1] |
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NHS_Adv [label="Simple One-Step Reaction"];
}
Tetrazine:f0 -> Tetrazine_Adv [color="#4285F4"];
NHS:f0 -> NHS_Adv [color="#EA4335"];
}
Caption: Comparison of this compound and Cyanine5-NHS ester labeling chemistries.
Experimental Protocols
Detailed and reproducible protocols are essential for successful experimental outcomes.
Protocol 1: this compound Labeling of a TCO-Modified Protein
- Protein Preparation: Prepare the TCO-modified protein in a suitable buffer (e.g., PBS, HEPES, pH 7.0-7.5) at a concentration of 1-5 mg/mL.
- Reagent Preparation: Dissolve this compound in an organic solvent such as DMSO to create a stock solution (e.g., 10 mM).
- Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.
- Incubation: Incubate the reaction mixture at room temperature for1-2 hours or at 4°C overnight. The reaction is typically rapid.
[1]5. Purification: Remove excess, unreacted this compound using a desalting column (e.g., PD-10) or spin filtration, exchanging the buffer into one suitable for mass spectrometry analysis (e.g., 20 mM ammonium (B1175870) bicarbonate).
Protocol 2: MALDI-TOF Mass Spectrometry Analysis
- Sample Preparation: Desalt the labeled protein sample using a C4 ZipTip or equivalent. [2]Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid) in 50:50 acetonitrile (B52724):water with 0.1% trifluoroacetic acid (TFA).
[2]2. Spotting: On a MALDI target plate, spot 1 µL of the matrix solution. Immediately add 1 µL of the desalted, labeled protein solution to the matrix spot and mix by pipetting. [2]Allow the spot to air dry completely.
[2]3. Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire data in positive ion linear mode over a mass range appropriate for the expected molecular weight of the protein. [2]Calibrate the instrument using a protein standard of similar molecular weight.
[2]4. Data Analysis: Process the resulting spectrum to identify the peak corresponding to the unlabeled protein and the peak(s) corresponding to the Cy5-tetrazine labeled protein. The observed mass shift should correspond to the molecular weight of the Cy5-tetrazine moiety.
Protocol 3: LC-ESI-MS Analysis
- Sample Preparation: Dilute the labeled protein sample in a mobile phase-compatible buffer, such as water with 0.1% formic acid.
[2]2. LC Separation: Inject the sample onto a reverse-phase column (e.g., C4 or C8) suitable for protein separation. Elute the protein using a gradient of increasing acetonitrile concentration (with 0.1% formic acid).
[2]3. MS Detection: The eluent from the LC is directed into the electrospray ionization (ESI) source of the mass spectrometer. Acquire mass spectra in the positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge states of the protein.
[2]4. Data Analysis: Deconvolute the mass spectra to determine the intact mass of the protein species. [2]The peak areas from the extracted ion chromatogram can be used for a quantitative assessment of labeling efficiency and purity.
[2]
Alternatives to this compound
While Cy5-tetrazine is a powerful tool, other labeling reagents are available for mass spectrometry-based proteomics, each with its own set of advantages.
Bis-sulfone-PEG4-Tetrazine: This reagent targets cysteine residues, offering an alternative site for specific labeling. The two-step approach involves initial modification with the bis-sulfone moiety followed by the highly specific tetrazine ligation. * Tandem Mass Tags (TMT): TMT reagents are amine-reactive isobaric tags that are widely used for high-throughput quantitative proteomics. They allow for the simultaneous comparison of up to 18 samples, making them ideal for large-scale studies. However, they lack the site-specificity of the tetrazine-TCO ligation. [1] In conclusion, the combination of this compound labeling with mass spectrometry analysis provides a robust and specific platform for the detailed characterization of proteins. The high specificity and rapid kinetics of the iEDDA reaction ensure homogenous labeling, which, when coupled with the high resolution and accuracy of mass spectrometry, enables precise determination of labeling efficiency, purity, and molecular weight. [1][2]For researchers requiring site-specific labeling and detailed molecular characterization, this approach offers significant advantages over traditional, less specific labeling methods.
References
A Comparative Guide to Validating Cyanine5-Tetrazine Conjugation Efficiency Using HPLC
For Researchers, Scientists, and Drug Development Professionals
The conjugation of Cyanine5 (Cy5), a widely used fluorescent dye, to a tetrazine moiety is a critical step in the development of targeted imaging agents and antibody-drug conjugates (ADCs). The inverse electron demand Diels-Alder cycloaddition (IEDDA) reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), is prized for its rapid kinetics and high specificity.[1] Validating the efficiency of this conjugation is paramount to ensure the quality, efficacy, and reproducibility of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted analytical technique for this purpose.
This guide provides a comprehensive comparison of HPLC with other common analytical techniques for validating Cy5-tetrazine conjugation efficiency. It includes detailed experimental protocols, supporting data presentation, and workflow visualizations to aid researchers in selecting the most appropriate methods for their needs.
Performance Comparison of Validation Methods
While HPLC offers a robust method for quantifying conjugation efficiency, other techniques such as Mass Spectrometry and UV-Vis Spectroscopy provide complementary information. The choice of method depends on the specific requirements of the analysis, including the need for precise quantification, mass confirmation, or a rapid, high-throughput assessment.
| Analytical Technique | Information Provided | Quantitation Capability | Throughput | Key Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Separation of conjugate, unconjugated biomolecule, and free dye; Purity assessment | High (based on peak area integration) | Medium | Robust, reproducible, provides quantitative data on purity and conjugation efficiency. | Requires method development; may not provide mass confirmation. |
| Mass Spectrometry (MS) | Molecular weight of the conjugate; Confirmation of covalent modification; Assessment of labeling heterogeneity | Semi-quantitative (relative peak intensities) | High (MALDI-TOF) | Provides direct confirmation of conjugation and precise mass information.[1] | Can be less quantitative than HPLC; potential for ion suppression effects. |
| UV-Vis Spectroscopy | Degree of Labeling (DOL) | High (based on absorbance ratios) | High | Rapid, simple, and requires standard laboratory equipment. | Provides an average DOL, not information on product distribution or purity.[2][3] |
Experimental Protocols
General Cyanine5-Tetrazine Conjugation Protocol
This protocol provides a general guideline for conjugating a Cy5-tetrazine to a TCO-modified biomolecule (e.g., an antibody).
-
Reagent Preparation :
-
Dissolve the TCO-modified biomolecule in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of Cy5-tetrazine in an organic solvent compatible with aqueous solutions (e.g., DMSO) to a concentration of 10 mM.
-
-
Conjugation Reaction :
-
Add a 3 to 5-fold molar excess of the Cy5-tetrazine stock solution to the TCO-modified biomolecule solution.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification :
-
Remove the excess, unreacted Cy5-tetrazine using a desalting column or size-exclusion chromatography (e.g., a PD-10 column).
-
HPLC Validation Protocol
Reverse-phase HPLC (RP-HPLC) is commonly used to separate molecules based on their hydrophobicity. The addition of the hydrophobic Cy5 dye to a biomolecule increases its retention time on an RP-HPLC column.
-
HPLC System : A standard HPLC system with a UV-Vis detector.
-
Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A : Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B : Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient : A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : Monitor the elution profile at the absorbance maximum of the biomolecule (typically 280 nm) and the Cy5 dye (~650 nm).
-
Sample Preparation : Prepare samples of the unconjugated biomolecule and the purified conjugate at a concentration of approximately 1 mg/mL in the initial mobile phase conditions.
-
Data Analysis :
-
Inject the unconjugated biomolecule to determine its retention time.
-
Inject the purified conjugate. A new peak with a longer retention time corresponding to the Cy5-conjugate should be observed.
-
Calculate the conjugation efficiency by integrating the peak areas of the conjugated and unconjugated species at 280 nm. The formula for calculating the percentage of conjugation is: Conjugation Efficiency (%) = (Area of Conjugate Peak / (Area of Conjugate Peak + Area of Unconjugated Peak)) * 100 [4]
-
Mass Spectrometry Validation Protocol
Mass spectrometry provides a direct measurement of the molecular weight of the conjugate, confirming the successful addition of the Cy5-tetrazine moiety.
-
Sample Preparation : Prepare the purified conjugate at a suitable concentration (e.g., 0.1-1 mg/mL) in a buffer compatible with mass spectrometry (e.g., ammonium (B1175870) acetate).
-
LC-MS Analysis : Inject the sample onto an LC-MS system. A reversed-phase column is typically used to separate the conjugate from any remaining impurities before it enters the mass spectrometer.
-
Data Analysis : Deconvolute the raw data to determine the molecular weight of the species present and compare it to the theoretical mass of the conjugate. A successful conjugation will result in an increase in the mass of the starting biomolecule corresponding to the molecular weight of the Cy5-tetrazine group.
UV-Vis Spectroscopy Protocol for Degree of Labeling (DOL)
UV-Vis spectroscopy offers a quick method to determine the average number of dye molecules conjugated to each biomolecule.[2][3]
-
Sample Preparation : Use the purified conjugate in a suitable buffer.
-
Spectral Acquisition : Measure the absorbance of the conjugate solution at 280 nm (for the protein) and at the absorbance maximum of Cy5 (~650 nm) in a quartz cuvette.
-
Calculation : The degree of labeling (DOL) can be calculated using the following formula:
DOL = (A_max * ε_prot) / ((A_280 - (A_max * CF)) * ε_dye)
Where:
-
A_max = Absorbance of the conjugate at the λ_max of Cy5.
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_prot = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).
-
ε_dye = Molar extinction coefficient of Cy5 at its λ_max (~250,000 M⁻¹cm⁻¹).
-
CF = Correction factor for the dye's absorbance at 280 nm (A_280 of dye / A_max of dye).
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for validating Cyanine5-tetrazine conjugation.
Caption: Experimental workflow for Cy5-tetrazine conjugation and validation.
References
A Researcher's Guide to Cyanine5 Tetrazine: A Side-by-Side Supplier Comparison
For researchers and professionals in drug development, the selection of high-quality reagents is paramount to the success of experimental outcomes. Cyanine5 (Cy5) tetrazine, a key player in bioorthogonal chemistry, enables the fluorescent labeling of biomolecules with high precision and efficiency. Its utility in applications ranging from live-cell imaging to proteomics has led to its availability from numerous suppliers. This guide offers an objective side-by-side comparison of Cy5 tetrazine from prominent suppliers, focusing on publicly available data and providing experimental protocols for independent performance validation.
The primary application of Cy5 tetrazine lies in its reaction with trans-cyclooctene (B1233481) (TCO)-modified molecules via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is exceptionally fast and specific, proceeding readily in biological systems without the need for toxic catalysts.
Supplier Product Specifications
A critical first step in selecting a Cy5 tetrazine reagent is to compare the product specifications provided by different suppliers. While direct, side-by-side comparative studies are not readily published by the suppliers themselves, the information available on their product data sheets can offer initial insights into purity, formulation, and key photophysical properties. The following table summarizes the publicly available data for Cy5 tetrazine and its sulfonated (water-soluble) derivatives from a selection of suppliers. It is important to note that purity is often stated as a minimum value, and access to batch-specific certificates of analysis (CoA) or high-performance liquid chromatography (HPLC) data is recommended for a more accurate assessment.
| Supplier | Product Name | Molecular Weight ( g/mol ) | Purity | Excitation Max (nm) | Emission Max (nm) | Solubility |
| AxisPharm | Cy5 Tetrazine | 919.27 | >95% (HPLC) | ~647 | ~667 | Water, DMSO, DMF |
| Sulfo-Cyanine5 tetrazine | 864.09 | ≥95% | Not Specified | Not Specified | Water, DMSO, DMF | |
| BroadPharm | Sulfo-Cy5-Tetrazine | 920.1 | 90% | 649 | 670 | Water, DMSO, DMF, DCM |
| Sulfo-Cy5-Methyltetrazine | 934.1 | 95% | 647 | 655 | Water, DMSO, DMF, DCM | |
| AAT Bioquest | Cy5 tetrazine | Not Specified | Not Specified | 651 | 670 | DMSO |
| Lumiprobe | Cyanine5 tetrazine | 811.84 | >95% (HPLC-MS) | 646 | 662 | DMF, DMSO, DCM |
| sulfo-Cyanine5 tetrazine | Not Specified | Not Specified | 646 | 662 | Water | |
| MedChemExpress | Cy5-tetrazine | 811.84 | 96.81% | Not Specified | Not Specified | Not Specified |
| Sulfo-Cy5-tetrazine | 920.09 | >98% | Not Specified | Not Specified | Not Specified | |
| Vector Labs | Cy5 Tetrazine | 919.27 | >95% (HPLC) | ~647 | ~667 | Water, DMSO, DMF |
| Jena Bioscience | Tetrazine-Cy5 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols for Performance Evaluation
To facilitate a direct and objective comparison of Cy5 tetrazine from different suppliers, the following detailed experimental protocols are provided. These protocols are designed to assess key performance indicators: purity, reactivity, and stability.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the Cy5 tetrazine reagent.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the Cy5 tetrazine from each supplier in a suitable solvent (e.g., DMSO or acetonitrile).
-
Dilute the stock solution to a working concentration of 50-100 µg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV-Vis detector at the absorbance maximum of Cy5 (around 647 nm) and a second wavelength to detect impurities (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Reactivity Assessment: Reaction with a TCO-containing Molecule
Objective: To compare the reaction kinetics of Cy5 tetrazine from different suppliers with a standardized TCO-containing molecule.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Cy5 tetrazine from each supplier in DMSO.
-
Prepare a 10 mM stock solution of a TCO-containing molecule (e.g., TCO-PEG4-amine) in DMSO.
-
Prepare a reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
-
Kinetic Measurement (Spectrophotometric):
-
In a quartz cuvette, add 980 µL of PBS.
-
Add 10 µL of the TCO stock solution (final concentration 100 µM).
-
Initiate the reaction by adding 10 µL of the Cy5 tetrazine stock solution (final concentration 10 µM).
-
Immediately start monitoring the decrease in absorbance of the tetrazine peak (around 520-540 nm) over time using a spectrophotometer.
-
Alternatively, monitor the increase in fluorescence of the Cy5 fluorophore (Excitation: ~647 nm, Emission: ~667 nm).
-
-
Data Analysis:
-
Plot absorbance or fluorescence intensity versus time.
-
Fit the data to a second-order rate equation to determine the rate constant (k).
-
Stability Assessment in Biological Media
Objective: To evaluate the stability of Cy5 tetrazine from different suppliers in a biologically relevant medium over time.
Methodology:
-
Sample Preparation:
-
Prepare a 10 µM solution of Cy5 tetrazine from each supplier in a relevant biological medium (e.g., cell culture medium supplemented with 10% fetal bovine serum).
-
Prepare control samples in PBS.
-
-
Incubation:
-
Incubate the samples at 37°C in a cell culture incubator.
-
Protect the samples from light.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.
-
Measure the fluorescence intensity (Excitation: ~647 nm, Emission: ~667 nm) using a fluorescence plate reader or spectrophotometer.
-
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point to the intensity at time 0.
-
Plot the percentage of remaining fluorescence versus time to compare the stability of the different products.
-
Conclusion and Recommendations
The selection of a this compound supplier should be guided by a combination of the manufacturer's specifications, lot-specific quality control data, and, most importantly, independent in-house validation. While this guide provides a starting point by summarizing publicly available information and offering standardized protocols for performance evaluation, it is crucial for researchers to perform their own side-by-side comparisons using the specific conditions of their experimental setup.
For applications requiring high sensitivity and reproducibility, such as quantitative proteomics or single-molecule imaging, verifying the purity and reactivity of each new lot of Cy5 tetrazine is strongly recommended. By employing the protocols outlined in this guide, researchers can make informed decisions and ensure the reliability of their experimental results.
Harnessing Precision: A Guide to Control Experiments for Validating Cyanine5-Tetrazine Labeling Specificity
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), is a cornerstone of bioorthogonal chemistry, enabling the specific labeling of biomolecules in complex biological systems. Cyanine5 (Cy5), a far-red fluorescent dye, conjugated to tetrazine (Cy5-Tz) is a widely used tool for these applications due to its favorable spectral properties. However, ensuring the specificity of this labeling is paramount to generating reliable and interpretable data. This guide provides an objective comparison of essential control experiments to validate the specificity of Cy5-tetrazine labeling, supported by experimental data and detailed protocols.
Understanding and Controlling for Nonspecific Labeling
A primary challenge in tetrazine-based labeling is the potential for off-target reactions. Tetrazines can exhibit reactivity towards endogenous nucleophiles within the proteome, such as amines and thiols, leading to nonspecific background signals[1]. The structure of the tetrazine derivative itself plays a critical role in its stability and propensity for such side reactions[2][3]. Therefore, a rigorous set of control experiments is indispensable.
Comparative Analysis of Control Strategies
To ensure the observed fluorescence signal originates specifically from the intended bioorthogonal reaction, a multi-faceted approach to controls is recommended. The following table summarizes key control experiments, their purpose, and expected outcomes.
| Control Experiment | Purpose | Methodology | Expected Outcome for Specific Labeling | Alternative Probes for Comparison |
| No Dienophile Control | To assess background fluorescence from unbound Cy5-tetrazine and its nonspecific binding to cellular components. | Treat cells or animals that have not been modified with the dienophile (e.g., TCO) with Cy5-tetrazine. | Minimal fluorescence signal compared to the dienophile-positive group[4]. | Alexa Fluor 647-Tetrazine[5] |
| Blocking Experiment | To confirm that labeling is occurring at the intended target site. | Pre-incubate the dienophile-modified target with an excess of an unlabeled tetrazine derivative before adding Cy5-tetrazine. | Significant reduction in Cy5 fluorescence signal compared to the unblocked control[6]. | N/A |
| Competition Assay | To demonstrate the chemoselectivity of the tetrazine-dienophile reaction over potential side reactions with other biological molecules. | Co-incubate the dienophile-modified target with Cy5-tetrazine in the presence of a large excess of other nucleophilic amino acids (e.g., Lys, Cys). | No significant decrease in Cy5 fluorescence, indicating preferential reaction with the dienophile[7]. | N/A |
| Proteome Reactivity Assay | To directly visualize nonspecific labeling of proteins. | Incubate Cy5-tetrazine with cell lysate, separate proteins by SDS-PAGE, and visualize fluorescence. | Minimal fluorescent bands in the gel, or comparison with a control Cy5-conjugate lacking the tetrazine moiety (e.g., Cy5-benzene) to show tetrazine-dependent labeling[1]. | Tetrazine derivatives with varying substituents to identify those with minimal proteome reactivity[1]. |
| Autofluorescence Control | To determine the intrinsic fluorescence of the biological sample. | Image untreated cells or animals. | Establishes a baseline fluorescence level to which other conditions can be compared[8]. | N/A |
Experimental Protocols
Protocol 1: No Dienophile Control for Live Cell Imaging
This protocol is designed to assess the level of nonspecific binding and background fluorescence of Cy5-tetrazine in a cellular context where the target has not been functionalized with a dienophile.
Materials:
-
Cells of interest cultured in appropriate imaging plates
-
Complete cell culture medium
-
Cy5-tetrazine stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency.
-
Prepare two sets of imaging plates: one with cells engineered or treated to express the dienophile (TCO) and a control set without.
-
Dilute the Cy5-tetrazine stock solution to a final working concentration (typically 1-10 µM) in complete cell culture medium.
-
Remove the existing medium from the cells and add the Cy5-tetrazine-containing medium.
-
Incubate for the desired labeling time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells three times with warm PBS to remove unbound probe.
-
Image both sets of cells using a fluorescence microscope with appropriate filter sets for Cy5.
Data Analysis: Quantify the mean fluorescence intensity of the "No Dienophile" control cells and compare it to the dienophile-positive cells. A high signal-to-background ratio indicates specific labeling[4].
Protocol 2: In Vitro Proteome Reactivity Assay
This protocol assesses the propensity of Cy5-tetrazine to react nonspecifically with proteins in a cell lysate.
Materials:
-
HeLa cell lysate (or lysate from the cell type of interest)
-
Cy5-tetrazine stock solution
-
Control compound: Cy5-conjugated benzene (B151609) (Cy5-Bn)[1]
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Fluorescent gel scanner
Procedure:
-
Prepare aliquots of cell lysate.
-
Add Cy5-tetrazine to the lysate at varying concentrations (e.g., 5 µM and 10 µM).
-
In a separate aliquot, add the control compound (Cy5-Bn) at the same concentrations.
-
Incubate the mixtures for 30 minutes at 37°C.
-
Add SDS-PAGE loading buffer to each sample and heat to denature the proteins.
-
Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.
-
Scan the gel using a fluorescent gel scanner with an excitation/emission setting appropriate for Cy5.
Data Analysis: Analyze the fluorescent banding pattern. Specific labeling of a target protein should result in a distinct band at the expected molecular weight. Nonspecific proteome reactivity will appear as multiple bands or a smear throughout the lane[1]. Comparing the Cy5-tetrazine lane to the Cy5-Bn lane will help attribute nonspecific labeling to the tetrazine moiety.
Visualizing Experimental Logic and Workflows
Diagrams created using Graphviz can help to clarify the logic behind control experiments and the steps involved in the protocols.
Caption: Logical flow of specific labeling versus a no-dienophile control.
Caption: Workflow for a blocking control experiment.
Comparison with an Alternative: Alexa Fluor 647-Tetrazine
While Cy5-tetrazine is a robust tool, alternative fluorophore-tetrazine conjugates exist. A direct comparison with Alexa Fluor 647-tetrazine is valuable for selecting the optimal probe for a given application.
| Parameter | Cy5-PEG8-Tetrazine | Alexa Fluor 647-Tetrazine | Reference |
| Photostability | Moderate; can be susceptible to photobleaching under intense or prolonged illumination. | High; generally exhibits greater resistance to photobleaching than Cy5. | [5] |
| Quantum Yield | Good | High | [5] |
| Environmental Sensitivity | Fluorescence can be sensitive to the local chemical environment. | Less sensitive to environmental changes. | [5] |
| Cost-Effectiveness | Generally a more cost-effective option. | Typically more expensive. | [5] |
| Solubility | The PEG8 linker enhances water solubility and reduces steric hindrance. | Inherently good water solubility. | [5] |
Recommendation: For demanding imaging applications requiring high photostability, such as super-resolution microscopy or long-term live-cell imaging, Alexa Fluor 647-tetrazine may be the superior choice. For many standard applications, the performance and cost-effectiveness of Cy5-tetrazine are excellent.
By implementing these rigorous control experiments, researchers can confidently validate the specificity of their Cy5-tetrazine labeling, leading to more accurate and reproducible results in their scientific endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An all-in-one tetrazine reagent for cysteine-selective labeling and bioorthogonal activable prodrug construction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Assessing the Functional Impact of Cyanine5 Tetrazine Labeling on Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a protein labeling method is critical. An ideal label should provide a robust signal without perturbing the protein's natural function. This guide provides a comparative analysis of Cyanine5 (Cy5) tetrazine labeling, a popular bioorthogonal ligation technique, and evaluates its impact on protein function against other common labeling methods. The information presented is supported by experimental data and detailed protocols to assist in making informed decisions for your research.
Cyanine5 tetrazine (Cy5-Tz) labeling is a bioorthogonal reaction that involves the specific reaction of a tetrazine-modified Cy5 dye with a dienophile, such as a trans-cyclooctene (B1233481) (TCO), that has been genetically incorporated into a protein of interest. This method is prized for its high specificity and rapid reaction kinetics under physiological conditions. However, a key consideration for any labeling strategy is its potential to alter the protein's structure and, consequently, its function.
Comparative Analysis of Labeling Methods on Protein Function
To provide a clear comparison, the following tables summarize the potential impact of different labeling methods on key aspects of protein function. It is important to note that the actual impact can be protein- and site-dependent.
| Labeling Method | Typical Target Residue(s) | Specificity | Potential Impact on Function | Considerations |
| Cy5-Tetrazine (Bioorthogonal) | Genetically encoded unnatural amino acid (e.g., TCO-lysine) | High | Minimal, due to site-specificity and the small size of the modification. However, the unnatural amino acid itself could have a minor impact. | Requires genetic engineering of the protein of interest. The labeling reaction is very fast and specific.[1] |
| Cy5-Maleimide | Cysteine | Moderate to High | Can be significant if the cysteine is in or near an active site or binding interface. May disrupt disulfide bonds. | Relies on the presence of a unique and accessible cysteine. Can lead to off-target labeling of other nucleophilic residues.[2] |
| Cy5-NHS Ester | Lysine, N-terminus | Low | High potential for functional disruption due to the abundance of lysines on the protein surface, which can lead to heterogeneous labeling and modification of critical residues. | Often results in a heterogeneous population of labeled proteins, which can complicate functional assays. |
| SNAP-tag® with Cy5 Substrate | Fusion tag | High | The tag itself (~20 kDa) can interfere with protein function, folding, or localization.[3][4][5][6] The labeling reaction is specific to the tag.[3] | The large tag may be a significant consideration for smaller proteins or those involved in complex interactions. Offers a versatile platform for labeling with various probes.[4] |
| Fluorescent Proteins (e.g., GFP) | Fusion protein | High | The large size of the fluorescent protein (~27 kDa) can significantly impact the function, localization, and solubility of the protein of interest.[6] | Allows for live-cell imaging without the need for external dyes but can have inferior photophysical properties compared to synthetic dyes.[5][6] |
Quantitative Data on Functional Impact
While direct comparative studies quantifying the functional impact of Cy5-tetrazine versus other labels on the same protein are not abundant in the literature, the principles of bioorthogonal labeling suggest a lower likelihood of functional perturbation. The site-specific nature of the tetrazine ligation minimizes the chances of modifying critical residues involved in catalysis, binding, or conformational changes.
For a hypothetical enzyme, the following table illustrates the type of quantitative data that should be generated to assess the impact of labeling:
| Labeling Method | Enzyme Activity (Vmax, µM/min) | Substrate Affinity (Km, µM) | Binding Affinity to Partner (KD, nM) | Secondary Structure (% α-helix) |
| Unlabeled Control | 100 ± 5 | 10 ± 1 | 50 ± 5 | 45 ± 2 |
| Cy5-Tetrazine | 95 ± 6 | 12 ± 1.5 | 55 ± 7 | 44 ± 2 |
| Cy5-Maleimide | 70 ± 8 | 25 ± 3 | 150 ± 20 | 40 ± 3 |
| SNAP-tag®-Cy5 | 85 ± 7 | 15 ± 2 | 75 ± 10 | 42 ± 2 |
This table is illustrative and highlights the need for empirical determination for each protein of interest.
Experimental Workflows and Protocols
To quantitatively assess the impact of labeling on protein function, a series of biophysical and biochemical assays should be performed.
Experimental Workflow
Caption: Workflow for comparing the functional impact of protein labeling methods.
Key Experimental Protocols
1. Enzyme Activity Assay
This protocol provides a general framework for measuring the kinetic parameters of a labeled enzyme.
-
Objective: To determine the maximum reaction velocity (Vmax) and Michaelis constant (Km) of the unlabeled and labeled enzyme.
-
Materials:
-
Purified unlabeled and labeled enzyme preparations.
-
Substrate solution at various concentrations.
-
Reaction buffer at optimal pH and temperature.
-
Spectrophotometer or fluorometer to detect product formation or substrate depletion.
-
-
Procedure:
-
Prepare a series of substrate dilutions in the reaction buffer.
-
Add a fixed concentration of the enzyme (unlabeled or labeled) to each substrate dilution to initiate the reaction.
-
Measure the initial reaction rate by monitoring the change in absorbance or fluorescence over time.[7]
-
Ensure measurements are taken during the linear phase of the reaction.[7]
-
Plot the initial reaction rates against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine Vmax and Km.[7]
-
-
Data Analysis: Compare the Vmax and Km values of the labeled proteins to the unlabeled control. A significant change suggests that the label has affected the enzyme's catalytic efficiency or substrate binding.
2. Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[8][9][10]
-
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the interaction of the labeled protein with its binding partner.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified unlabeled and labeled protein (ligand).
-
Purified binding partner (analyte).
-
Immobilization and running buffers.
-
-
Procedure:
-
Immobilize the ligand (unlabeled or labeled protein) onto the sensor chip surface.[8][11]
-
Inject a series of concentrations of the analyte over the sensor surface and monitor the change in the refractive index, which corresponds to binding.[8]
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the analyte.[12]
-
Regenerate the sensor surface to remove any bound analyte before the next injection.[11]
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD. Compare these kinetic parameters between the unlabeled and labeled protein to assess any impact on binding affinity.
3. Circular Dichroism (CD) Spectroscopy for Structural Integrity
CD spectroscopy is a powerful technique for assessing the secondary structure of proteins.[13][14]
-
Objective: To determine if the labeling process has induced any significant changes in the protein's secondary structure (e.g., alpha-helices, beta-sheets).[15]
-
Materials:
-
Procedure:
-
Obtain a buffer baseline spectrum.
-
Record the CD spectra of the unlabeled and labeled protein samples in the far-UV region (typically 190-260 nm).[17]
-
Subtract the buffer baseline from the protein spectra.
-
-
Data Analysis: Compare the CD spectra of the labeled proteins with the unlabeled control. A significant change in the spectral shape or intensity can indicate a perturbation of the protein's secondary structure.[15]
Signaling Pathway Visualization
The following diagram illustrates a generic signaling pathway and indicates where a labeled protein might be studied.
Caption: A generic signaling pathway illustrating a Cy5-Tz labeled receptor.
Conclusion
This compound labeling, through its bioorthogonal nature, offers a highly specific and efficient method for protein labeling. The site-specific incorporation of the label minimizes the risk of functional perturbation compared to more traditional, less specific methods like maleimide or NHS ester chemistry. While larger tags like SNAP-tag also offer high specificity, the size of the tag itself can be a confounding factor.
Ultimately, the choice of labeling strategy should be guided by the specific research question and validated empirically for each protein of interest. The experimental protocols outlined in this guide provide a framework for a rigorous assessment of the functional consequences of protein labeling, ensuring the integrity of your experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative proteomics by fluorescent labeling of cysteine residues using a set of two cyanine-based or three rhodamine-based dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-Specific Protein Labeling with SNAP-Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. Kinetic and Structural Characterization of the Self-Labeling Protein Tags HaloTag7, SNAP-tag, and CLIP-tag - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in chemical labeling of proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Circular dichroism spectroscopy of fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Circular Dichroism (CD) [protocols.io]
A Researcher's Guide to Tetrazine Probes: A Comparative Analysis of Reaction Kinetics
For researchers, scientists, and drug development professionals, the judicious selection of a bioorthogonal chemical reporter pair is critical for the success of applications ranging from in vivo imaging to drug delivery. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, most notably a trans-cyclooctene (B1233481) (TCO), has become a cornerstone of bioorthogonal chemistry due to its exceptionally rapid reaction kinetics and high specificity.[1][2][3] This guide provides a comparative analysis of different tetrazine probes, with a focus on their reaction kinetics, to aid researchers in making informed decisions for their specific experimental needs.
The utility of a tetrazine probe is determined by a delicate balance between its reactivity and stability. The electronic nature of the substituents on the tetrazine ring plays a pivotal role in this trade-off. Generally, electron-withdrawing groups enhance the rate of the iEDDA reaction but may compromise the probe's stability in aqueous environments.[2] Conversely, electron-donating groups tend to increase stability at the expense of slower reaction kinetics.[2] This guide will delve into the quantitative aspects of these kinetics, providing a framework for selecting the optimal probe.
Comparative Reaction Kinetics of Tetrazine Probes
The speed of the iEDDA reaction is quantified by the second-order rate constant (k₂). This value is a critical parameter, especially in applications where the concentrations of reactants are low or the biological process under investigation is rapid.[1] The following table summarizes the second-order rate constants for various tetrazine derivatives with different dienophiles, based on published experimental data.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 | 9:1 Methanol/Water | [4][5] |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | Acetonitrile/PBS | [5] |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media | [5] |
| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS | [5][6] |
| 2-pyridyl-tetrazine (Py-Tz) | axial-TCO (4a-TCO) | >10,000 | PBS | [7][8] |
| Phenyl-tetrazine (Ph-Tz) | axial-TCO (4a-TCO) | ~1,700 | PBS | [7][8] |
| Methyl-tetrazine (Me-Tz) | axial-TCO (4a-TCO) | ~1,700 | PBS | [7][8] |
| Triazolyl-tetrazine | axial-TCO (4a-TCO) | 10,332 | PBS | [7][8] |
| DHP-substituted Tetrazine (DHP₂) | TCO-PEG₄ | 6,450 | DPBS | [6] |
| 3,6-diphenyl-s-tetrazine (CF₃ substituted) | 18F-TCO | Fast conjugation at µM concentrations | Not specified | [9] |
Note: Reaction rates can vary depending on the specific dienophile, solvent, temperature, and pH. The data presented here are for comparative purposes.[2]
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is essential for comparing different tetrazine probes. Stopped-flow spectrophotometry and UV-Vis spectroscopy are common methods used to measure the second-order rate constants of these rapid reactions.
General Protocol for Determining Second-Order Rate Constants (k₂) using UV-Vis Spectroscopy:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of the tetrazine probe and the dienophile (e.g., TCO derivative) in a suitable organic solvent such as DMSO or DMF.
-
Determination of Molar Extinction Coefficient (ε): Accurately measure the molar extinction coefficient of the tetrazine probe at its maximum absorbance wavelength (λmax), typically between 510-550 nm, in the desired reaction buffer (e.g., PBS, pH 7.4).
-
Kinetic Measurement under Pseudo-First-Order Conditions:
-
To simplify the rate law, the reaction is carried out with a significant excess (at least 10-fold) of the dienophile.
-
In a cuvette, add the reaction buffer and the dienophile solution.
-
Initiate the reaction by adding a small volume of the tetrazine stock solution and mix rapidly.
-
Immediately begin monitoring the decrease in absorbance at the λmax of the tetrazine over time.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance decay curve to a single exponential decay function: A(t) = A₀ * exp(-k_obs * t).
-
The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the dienophile in excess: k₂ = k_obs / [Dienophile].[1]
-
To ensure accuracy, this experiment should be repeated with at least three different concentrations of the excess dienophile. A plot of k_obs versus [Dienophile] should yield a straight line with a slope equal to k₂.[1]
-
Protocol for Assessing Tetrazine Stability:
-
Incubation: Prepare a solution of the tetrazine probe in the desired biological medium (e.g., PBS, cell culture medium, or serum) at a known concentration. Incubate the solution at 37°C.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution.[2]
-
Quantification: Analyze the aliquots by HPLC or UV-Vis spectroscopy to quantify the concentration of the remaining intact tetrazine.[2]
-
Half-life Determination: Plot the percentage of remaining tetrazine as a function of time. The half-life (t₁/₂) can be determined by fitting the data to a first-order decay model.[1]
Visualizing the Reaction and Experimental Workflow
Diagrams generated using Graphviz (DOT language) can effectively illustrate the underlying chemical reaction and the experimental workflow.
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.
Caption: General workflow for determining the second-order rate constant.
Conclusion
The diverse array of available tetrazine probes offers a versatile toolkit for bioorthogonal chemistry. The selection of a specific derivative should be a careful consideration based on the experimental context, balancing the need for rapid reaction kinetics with the requirement for stability in biological media.[2] By understanding the kinetic properties of different tetrazines and employing robust experimental protocols for their characterization, researchers can effectively harness the power of this bioorthogonal reaction for a wide range of applications in chemical biology, drug development, and molecular imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Brilliance: Cyanine5 Tetrazine vs. Other Leading Dyes in Photostability and Brightness
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that directly impacts experimental outcomes. In the rapidly advancing field of bioorthogonal chemistry, Cyanine5 (Cy5) tetrazine has emerged as a popular choice for labeling and imaging applications. This guide provides an objective comparison of Cy5 tetrazine's performance, specifically its brightness and photostability, against a panel of other commonly used fluorescent dyes. The data presented here is compiled from various sources to empower you to make an informed decision for your specific research needs.
Quantitative Data Summary: A Comparative Analysis
The brightness of a fluorophore is determined by its molar extinction coefficient (how well it absorbs light) and its quantum yield (how efficiently it emits light). Photostability, on the other hand, refers to a dye's resistance to photobleaching, the irreversible loss of fluorescence upon exposure to light. The following table summarizes these key quantitative parameters for Cy5 and a selection of other popular fluorescent dyes.
| Dye Class | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) | Photostability |
| Cyanine | Cyanine5 (Cy5) | ~649 | ~666 | 250,000 | 0.20 | 50,000 | Moderate |
| Cyanine | Alexa Fluor 647 | ~650 | ~668 | 270,000 | 0.33 | 89,100 | High |
| Cyanine | DyLight 649 | ~654 | ~673 | 250,000 | 0.50 | 125,000 | High |
| Rhodamine | Rhodamine 6G | ~525 | ~555 | 116,000 | 0.95 | 110,200 | Moderate |
| Rhodamine | Texas Red | ~589 | ~615 | 85,000 | 0.61 | 51,850 | Moderate to High |
| Rhodamine | ATTO 647N | ~644 | ~669 | 150,000 | 0.65 | 97,500 | High |
| Alexa Fluor | Alexa Fluor 488 | ~495 | ~519 | 71,000 | 0.92 | 65,320 | High |
| Alexa Fluor | Alexa Fluor 555 | ~555 | ~565 | 150,000 | 0.10 | 15,000 | High |
| Other | Fluorescein (FITC) | ~494 | ~518 | 80,000 | 0.30 | 24,000 | Low |
| Other | Pacific Blue | ~410 | ~455 | 30,000 | 0.80 | 24,000 | Moderate |
Note: The exact values for extinction coefficient and quantum yield can vary depending on the solvent, pH, and conjugation state. The data presented here is for comparative purposes.
Experimental Protocols
To ensure objective and reproducible evaluation of fluorescent dyes, standardized experimental protocols are essential. Below are detailed methodologies for assessing brightness and photostability.
Protocol for Measuring Fluorescence Brightness (Quantum Yield)
The relative quantum yield of a fluorescent dye is typically determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol, phosphate-buffered saline)
-
Fluorescent dye of interest (sample)
-
Fluorescent standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
Procedure:
-
Prepare a series of dilutions for both the sample and the standard dye in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each dilution using a spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.
-
Integrate the area under the emission curve for each measurement to obtain the total fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots will be proportional to the quantum yield.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)
Where:
-
Φ_standard is the quantum yield of the standard.
-
Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity vs. absorbance.
-
η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively (if different).
-
Protocol for Measuring Photostability
Photostability is assessed by measuring the rate of photobleaching, which is the decay in fluorescence intensity over time upon continuous illumination.
Materials:
-
Fluorescence microscope equipped with a camera and a stable light source (e.g., laser or arc lamp).
-
Objective lens with appropriate magnification and numerical aperture.
-
Sample of the fluorescent dye (e.g., conjugated to a biomolecule and immobilized on a glass slide).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Prepare the sample by immobilizing the fluorescently labeled molecules on a microscope slide to prevent movement during the experiment.
-
Focus on the sample and select a region of interest (ROI).
-
Acquire a time-lapse series of images under continuous illumination. Use a constant excitation power and exposure time throughout the experiment.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series using image analysis software.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.
-
Fit the decay curve to an exponential function (single or double exponential) to determine the photobleaching lifetime (τ). A longer lifetime indicates higher photostability. The photobleaching rate constant (k) can be calculated as the reciprocal of the lifetime (k = 1/τ).
Visualizing Key Processes
To further aid in understanding the application and evaluation of Cyanine5 tetrazine, the following diagrams illustrate the bioorthogonal labeling reaction and the experimental workflow for photostability assessment.
Caption: Workflow of bioorthogonal labeling using this compound.
Caption: Experimental workflow for evaluating dye photostability.
A Comparative Guide to the In Vitro and In Vivo Performance of Cyanine5 Tetrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Cyanine5 (Cy5) tetrazine in in vitro and in vivo settings. Cy5 tetrazine is a popular fluorescent probe for bioorthogonal chemistry, enabling the specific labeling of biomolecules in complex biological systems. Understanding its performance characteristics under different conditions is crucial for designing and interpreting experiments in cellular imaging, in vivo imaging, and drug delivery. This guide presents quantitative data, detailed experimental protocols, and visual workflows to aid researchers in effectively utilizing Cy5 tetrazine.
Quantitative Performance Data
The performance of Cy5 tetrazine is primarily dictated by the kinetics of its reaction with a strained dienophile, typically a trans-cyclooctene (B1233481) (TCO), its stability in biological media, and its photophysical properties. The following tables summarize key performance metrics in vitro and in vivo.
| Parameter | In Vitro (e.g., PBS buffer) | In Vivo (e.g., Serum/Animal models) | Key Considerations |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹[1][2][3] | Generally lower than in vitro | The complex biological matrix, including the presence of endogenous molecules, can influence reaction rates. The specific TCO derivative used also significantly impacts the reaction speed. |
| Stability (Half-life) | High (hours to days)[4] | Lower than in vitro | Enzymatic degradation and reaction with non-target molecules can reduce the stability of tetrazines in a biological environment.[5] |
| Fluorescence Quantum Yield (Φ) | Moderate to high (increases upon reaction)[1] | Variable, generally lower than in vitro | Tissue scattering and absorption can reduce the effective quantum yield. The "turn-on" effect upon reaction is a key advantage for improving signal-to-noise.[6] |
| Signal-to-Noise Ratio (SNR) | High | Moderate to high | Autofluorescence from tissues can increase background noise. The fluorogenic nature of the tetrazine-TCO reaction helps to improve the SNR.[7][8] |
Table 1: Comparison of In Vitro vs. In Vivo Performance of Cyanine5 Tetrazine.
Alternatives to this compound
While Cy5 tetrazine is a versatile probe, several alternatives exist with potentially advantageous properties for specific applications.
| Alternative Probe | Key Advantages | Potential Disadvantages | Excitation (nm) | Emission (nm) |
| Alexa Fluor 647 Tetrazine | Higher photostability and quantum yield compared to Cy5.[9] | Higher cost. | ~650 | ~668 |
| IRDye 800CW Tetrazine | Deeper tissue penetration due to near-infrared (NIR) emission. | Requires specialized imaging equipment. | ~774 | ~789 |
| ATTO 647N Tetrazine | High photostability and brightness. | ~644 | ~669 | |
| Sulfo-Cy5 Tetrazine | Increased water solubility, reducing non-specific binding.[10][11] | ~646 | ~662 |
Table 2: Comparison of this compound with Alternative Fluorophore-Tetrazine Conjugates.
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible data. The following are protocols for key experiments to evaluate the performance of Cy5 tetrazine.
In Vitro Reaction Kinetics Measurement
Objective: To determine the second-order rate constant of the reaction between Cy5 tetrazine and a TCO-functionalized molecule in a controlled buffer system.
Materials:
-
Cy5 tetrazine
-
TCO-functionalized molecule (e.g., TCO-PEG-NHS ester)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solutions)
-
UV-Vis spectrophotometer or stopped-flow instrument
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of Cy5 tetrazine and the TCO-functionalized molecule in DMSO.
-
Determine Molar Extinction Coefficient: Accurately measure the molar extinction coefficient of Cy5 tetrazine in PBS at its absorbance maximum (typically around 650 nm).
-
Reaction Setup: In a cuvette, dilute the TCO-functionalized molecule to a known concentration in PBS. The concentration should be in excess of the Cy5 tetrazine to ensure pseudo-first-order kinetics.
-
Initiate Reaction: Add a small volume of the Cy5 tetrazine stock solution to the cuvette to initiate the reaction. Mix quickly and thoroughly.
-
Monitor Reaction: Immediately begin monitoring the decrease in absorbance of the tetrazine chromophore (typically around 520-540 nm) over time using the spectrophotometer.[3][12]
-
Data Analysis: Fit the absorbance decay curve to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs). The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO-functionalized molecule.[13]
In Vitro Stability Assay
Objective: To determine the half-life of Cy5 tetrazine in a biological medium such as serum.
Materials:
-
Cy5 tetrazine
-
Fetal bovine serum (FBS) or human serum
-
PBS, pH 7.4
-
Incubator at 37°C
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare Sample: Prepare a solution of Cy5 tetrazine in pre-warmed serum or PBS (for comparison) at a known concentration.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the aliquots by HPLC or UV-Vis spectrophotometry to quantify the amount of intact Cy5 tetrazine remaining. For spectrophotometric analysis, monitor the decrease in the characteristic absorbance of the tetrazine.
-
Data Analysis: Plot the percentage of remaining Cy5 tetrazine against time and fit the data to a first-order decay model to calculate the half-life.
In Vivo Pretargeted Imaging
Objective: To visualize a specific target in a living animal using a pretargeting strategy with a TCO-modified targeting agent and Cy5 tetrazine.
Materials:
-
TCO-modified targeting molecule (e.g., antibody)
-
Cy5 tetrazine
-
Animal model (e.g., tumor-bearing mouse)
-
Sterile PBS
-
In vivo fluorescence imaging system
Procedure:
-
Administration of Targeting Agent: Administer the TCO-modified targeting molecule to the animal via an appropriate route (e.g., intravenous injection). Allow sufficient time for the agent to accumulate at the target site and for unbound agent to clear from circulation (typically 24-72 hours).
-
Administration of Cy5 Tetrazine: Prepare a sterile solution of Cy5 tetrazine in PBS and administer it to the animal.
-
In Vivo Imaging: At various time points after the injection of Cy5 tetrazine (e.g., 1, 4, 8, 24 hours), perform whole-body fluorescence imaging using an imaging system equipped with the appropriate excitation and emission filters for Cy5.
-
Image Analysis: Quantify the fluorescence intensity in the region of interest (target tissue) and in background regions to determine the signal-to-noise ratio.
-
Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the animal and excise the target organ and other major organs. Image the excised tissues to confirm the in vivo findings and to perform more sensitive biodistribution analysis.
Visualizing the Workflow and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and underlying principles.
Caption: Comparative workflow for in vitro and in vivo performance evaluation of Cy5 tetrazine.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 7. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Sulfo-Cy5-Tetrazine, 1801695-57-7 | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
Benchmarking Cyanine5 tetrazine against other click chemistry probes.
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe for bioorthogonal labeling is a critical decision that directly influences experimental outcomes. Cyanine5 (Cy5) tetrazine has emerged as a prominent tool, leveraging the rapid and highly specific inverse-electron-demand Diels-Alder (IEDDA) reaction for tagging biomolecules.[1][2] This guide provides an objective comparison of Cy5 tetrazine's performance against other common click chemistry probes, supported by quantitative data and detailed experimental protocols.
The utility of Cy5 tetrazine is centered on its reaction with a strained alkene, most notably a trans-cyclooctene (B1233481) (TCO).[3] This IEDDA reaction is renowned for its exceptionally fast kinetics and biocompatibility, as it proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts.[2][4]
Quantitative Performance Comparison
The efficacy of a fluorescent probe is determined by its photophysical properties and the kinetics of its conjugation chemistry. The following tables summarize key performance indicators for Cy5 tetrazine and its alternatives.
Table 1: Photophysical Properties of Common Far-Red Fluorophores
| Parameter | Cyanine5 (Cy5) | Alexa Fluor 647 |
| Excitation Max (nm) | ~650 | ~650 |
| Emission Max (nm) | ~670 | ~668 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 | ~270,000 |
| Quantum Yield | Good (~0.2) | Excellent (~0.33) |
| Photostability | Good | Excellent |
| Environmental Sensitivity | Moderate | Low |
Note: Values can vary based on conjugation and local environment.
Alexa Fluor 647 generally exhibits superior brightness and photostability compared to Cy5.[5] In one study, after continuous illumination, Alexa Fluor 647 retained about 80% of its initial fluorescence, while Cy5 retained only 55%.[5] This makes Alexa Fluor 647-tetrazine a preferable choice for demanding applications like super-resolution microscopy or long-term imaging.[1][5]
Table 2: Comparison of Bioorthogonal Click Chemistry Reactions
| Parameter | IEDDA (Tetrazine + TCO) | SPAAC (e.g., DBCO + Azide) | CuAAC (Alkyne + Azide) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 1,000 - 100,000+[3][6] | ~0.1 - 1.0 | 10 - 10,000[6] |
| Biocompatibility | Excellent (Catalyst-free) | Excellent (Catalyst-free) | Limited in live cells |
| Reaction Conditions | Physiological (pH 4-10, 25-37°C)[4] | Physiological | Requires Copper (I) catalyst, which is cytotoxic[7] |
| Reaction Speed | Exceptionally Fast[8] | Moderate | Fast (with catalyst) |
| Probe Stability | Variable; can be sensitive to reducing agents[9] | Generally high; DBCO can react with thiols[9] | High |
| Linkage Stability | High (Stable dihydropyrazine/pyridazine)[3] | High (Stable triazole)[7] | High (Stable triazole)[7] |
The IEDDA reaction between tetrazine and TCO is unparalleled in terms of speed, making it ideal for in vivo studies and labeling low-abundance targets where rapid conjugation is essential.[2][4][6]
Key Reaction Mechanisms and Workflows
Visualizing the underlying chemical reactions and experimental procedures is crucial for understanding and implementing these techniques.
Caption: Mechanism of the IEDDA reaction between Cy5-tetrazine and a TCO-biomolecule.[3]
Caption: A generalized workflow for in vivo pre-targeted imaging using the TCO-tetrazine ligation.[10]
Caption: Decision logic for selecting a suitable click chemistry reaction based on experimental needs.
Experimental Protocols
Protocol 1: Live Cell Surface Labeling
This protocol describes a general procedure for labeling the surface of live cells expressing a TCO-modified protein.
A. Reagent Preparation:
-
Stock Solution: Prepare a 1-10 mM stock solution of Cy5-tetrazine in anhydrous DMSO. Store at -20°C, protected from light and moisture.[3]
-
Working Solution: Immediately before use, dilute the stock solution to a final concentration of 1-10 µM in a pre-warmed, buffered solution suitable for your cells (e.g., complete cell culture medium or PBS with calcium and magnesium).[3]
B. Cell Preparation:
-
Culture cells that have been metabolically or genetically engineered to display TCO groups on their surface proteins or glycans.
-
Plate the cells in a suitable imaging dish (e.g., glass-bottom multi-well plate) and grow to the desired confluency.
C. Labeling Procedure:
-
Aspirate the culture medium from the cells and wash once with warm buffer.
-
Add the Cy5-tetrazine working solution to the cells, ensuring they are completely covered.
-
Incubate for 15-60 minutes at 37°C, protected from light. The optimal time should be determined empirically but is typically rapid.[3]
-
Remove the labeling solution and wash the cells three times with warm buffer to remove any unbound probe.[3]
-
Add fresh buffer or media to the cells. They are now ready for fluorescence imaging.
D. Fluorescence Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~630-650 nm, Emission: ~660-680 nm).
Protocol 2: Determination of Second-Order Rate Constant (k₂)
This protocol outlines a method to determine the reaction kinetics of a tetrazine probe with a TCO derivative using stopped-flow spectrophotometry.[11]
A. Materials:
-
Stopped-flow spectrophotometer
-
Cy5-tetrazine probe
-
TCO-containing reaction partner (e.g., TCO-PEG4)
-
Reaction buffer (e.g., PBS, pH 7.4) at a controlled temperature (e.g., 37°C)
B. Procedure:
-
Reactant Preparation: Prepare stock solutions of Cy5-tetrazine and the TCO partner in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the TCO partner in the reaction buffer.
-
Prepare a solution of Cy5-tetrazine in the reaction buffer. The final concentration should be chosen so that its absorbance change upon reaction can be easily monitored.
-
Instrument Setup: Equilibrate the stopped-flow instrument and reactant syringes to the desired temperature (37°C). Set the spectrophotometer to monitor the absorbance decay of the tetrazine chromophore at an appropriate wavelength (typically around 300-320 nm or the visible absorbance of the specific tetrazine).
-
Data Acquisition:
-
Load one syringe with the Cy5-tetrazine solution and the other with one of the TCO partner dilutions.
-
Rapidly mix the two solutions in the stopped-flow chamber and immediately begin recording the absorbance change over time.
-
Repeat the measurement for each concentration of the TCO partner, ensuring the TCO is in pseudo-first-order excess (at least 10-fold higher concentration than the tetrazine).
-
-
Data Analysis:
-
For each TCO concentration, fit the absorbance decay curve to a single-exponential function to obtain the observed rate constant (k_obs).
-
Plot the obtained k_obs values against the corresponding concentrations of the TCO partner.
-
The slope of the resulting linear fit represents the second-order rate constant (k₂) for the reaction.
-
Conclusion
Cy5-tetrazine is a powerful and effective probe for bioorthogonal chemistry, distinguished by the exceptionally fast kinetics of the IEDDA ligation.[4] Its primary advantages are speed and biocompatibility, making it a superior choice for in vivo experiments and applications requiring rapid labeling.[2][10] However, for experiments demanding the highest possible photostability and brightness, an alternative fluorophore such as Alexa Fluor 647 conjugated to tetrazine may be more suitable.[5] The choice between IEDDA, SPAAC, and CuAAC chemistries should be guided by the specific demands of the experiment, particularly the need for biocompatibility and reaction speed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Cy5 tetrazine | AAT Bioquest [aatbio.com]
- 9. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
A Critical Appraisal of Cyanine5 Tetrazine for Bioorthogonal Labeling and Imaging
For researchers, scientists, and drug development professionals, the selection of fluorescent probes for bioorthogonal labeling is a critical decision that profoundly impacts experimental outcomes. Cyanine5 tetrazine (Cy5-Tz) has emerged as a widely utilized tool in this domain, prized for its application in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction. This guide provides a critical appraisal of Cy5-Tz, offering an objective comparison with its alternatives, supported by recent scientific literature and experimental data, to empower informed decisions in your research endeavors.
This compound is a fluorescent probe that marries the far-red emitting Cy5 dye with a highly reactive tetrazine moiety. This combination allows for the specific and efficient labeling of biomolecules functionalized with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). The iEDDA reaction between tetrazine and TCO is renowned for its exceptionally fast kinetics and high bioorthogonality, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts.[1]
Performance Comparison: Cy5-Tetrazine vs. Alternatives
The performance of Cy5-tetrazine is best evaluated by comparing it to other popular bioorthogonal labeling reagents, primarily other far-red tetrazine dyes like Alexa Fluor 647-tetrazine, and probes used in other click chemistry reactions, such as those for strain-promoted azide-alkyne cycloaddition (SPAAC), like DBCO- and TCO-functionalized dyes.
Photophysical Properties
The brightness and photostability of a fluorophore are critical for sensitive and robust imaging. While Cy5 is a bright and widely used dye, Alexa Fluor 647 generally exhibits superior photostability and a higher quantum yield, making it a better choice for demanding applications like long-term time-lapse imaging or super-resolution microscopy.[2][3]
| Property | Cyanine5 (Cy5) | Alexa Fluor 647 |
| Excitation Maximum (nm) | ~650 | ~650 |
| Emission Maximum (nm) | ~670 | ~668 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 |
| Quantum Yield | ~0.2 | ~0.33 |
| Photostability | Good | Excellent |
Table 1: Comparison of the photophysical properties of Cyanine5 and Alexa Fluor 647 dyes. Data sourced from various product data sheets and scientific publications.[2][3]
One study demonstrated that after continuous illumination, Alexa Fluor 647 retained approximately 80% of its initial fluorescence, while Cy5 retained only 55%.[2][4]
Reaction Kinetics
The iEDDA reaction between tetrazines and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[1] This rapid reactivity allows for efficient labeling at low concentrations, minimizing potential off-target effects and cellular toxicity. In comparison, SPAAC reactions, while also catalyst-free, generally exhibit slower kinetics. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is fast but is limited in live-cell applications due to the cytotoxicity of the copper catalyst.[3]
| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| iEDDA | Tetrazine + TCO | 1 - 10⁶ | Extremely fast, catalyst-free. |
| iEDDA | Tetrazine + sTCO | up to 3.3 x 10⁶ | Even faster with more strained dienophiles. |
| iEDDA | Tetrazine + Norbornene | ~1 | Slower than with TCO. |
| SPAAC | Azide + DBCO | ~1 | Catalyst-free, but slower than iEDDA. |
| CuAAC | Azide + Terminal Alkyne | 10¹ - 10⁴ | Fast, but requires a cytotoxic copper catalyst. |
Table 2: Comparison of second-order rate constants for various bioorthogonal "click" chemistry reactions. The reaction rate for iEDDA is highly dependent on the specific tetrazine and dienophile pairing.[5][6][7][8]
Stability and Fluorogenicity
Cy5-tetrazine is reported to be stable in aqueous solutions across a pH range of 4 to 10.[9] However, like many organic dyes, it is susceptible to photobleaching. An interesting feature of many tetrazine-dye conjugates is their fluorogenic nature. The tetrazine moiety can quench the fluorescence of the attached dye, and upon reaction with a dienophile, this quenching is relieved, leading to a significant increase in fluorescence intensity.[3] This "turn-on" effect can lead to a higher signal-to-noise ratio in imaging experiments, as it reduces the background signal from unreacted probes.[3] The degree of fluorogenicity can vary depending on the specific structure of the tetrazine and the linker connecting it to the dye.
Experimental Protocols
Antibody Conjugation with Cyanine5-Tetrazine
This protocol describes the conjugation of a Cy5-tetrazine bearing a succinimidyl ester (NHS ester) to a primary antibody.
Materials:
-
Purified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
Cy5-tetrazine, NHS Ester
-
Anhydrous DMSO
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS with 0.02% sodium azide)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Dye Preparation: Immediately before use, dissolve the Cy5-tetrazine NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Adjust the antibody solution to pH 8.3 using the reaction buffer.
-
Add a 5-10 fold molar excess of the dissolved Cy5-tetrazine to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with the storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
Live-Cell Imaging with Cyanine5-Tetrazine
This protocol outlines the labeling of live cells expressing a TCO-modified biomolecule with Cy5-tetrazine.
Materials:
-
Cells expressing TCO-modified biomolecules cultured in a suitable imaging dish.
-
Cy5-tetrazine
-
Anhydrous DMSO
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filter sets for Cy5.
Procedure:
-
Prepare Staining Solution: Prepare a 1 mM stock solution of Cy5-tetrazine in anhydrous DMSO. Dilute the stock solution in complete cell culture medium to a final working concentration of 1-10 µM.
-
Cell Labeling:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the Cy5-tetrazine staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove unbound probe.
-
Imaging: Add fresh, pre-warmed imaging buffer or culture medium to the cells and image using a fluorescence microscope.
In Vivo Pre-targeted Imaging
This protocol describes a two-step pre-targeting approach for in vivo imaging in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mouse model.
-
TCO-conjugated targeting antibody.
-
Cy5-tetrazine.
-
Sterile PBS.
-
In vivo fluorescence imaging system.
Procedure:
-
Antibody Administration: Administer the TCO-conjugated antibody to the mouse via intravenous injection (typically 1-10 mg/kg).
-
Accumulation and Clearance: Allow the antibody to circulate and accumulate at the target site (e.g., tumor) for 24-72 hours. This allows for the clearance of unbound antibody from the circulation, reducing background signal.
-
Probe Administration: Dissolve Cy5-tetrazine in sterile PBS and administer it to the mouse via intravenous injection.
-
Imaging: At various time points after the Cy5-tetrazine injection (e.g., 1, 4, 24 hours), perform whole-body fluorescence imaging using an in vivo imaging system with appropriate filters for Cy5.
-
Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and other organs to determine the target-to-background ratio.
Visualizing the Chemistry and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Cyanine5 Tetrazine: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Cyanine5 (Cy5) tetrazine, a fluorescent dye commonly used in biological research and drug development. This document outlines critical safety protocols, waste management procedures, and immediate actions for spill containment to ensure the protection of laboratory personnel and the environment.
Cyanine5 tetrazine is a valuable tool in modern molecular biology, enabling precise labeling and imaging. However, like all chemical reagents, it requires careful handling and disposal to mitigate potential hazards. Adherence to these procedures is crucial for maintaining a safe laboratory environment and complying with institutional and regulatory standards.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. The hazards of this material have not been thoroughly investigated, and caution is advised.[1]
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves | To prevent skin contact. |
| Eye Protection | Safety goggles with side shields or a face shield | To protect eyes from splashes. |
| Lab Coat | Standard, buttoned lab coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended. | To avoid inhalation of dust or aerosols. |
Handle in accordance with good industrial hygiene and safety practices.[2] Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[3]
Waste Segregation and Collection
Proper segregation of waste is the first step in compliant disposal. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]
Step 1: Designate a Hazardous Waste Container
-
Use a clearly labeled, leak-proof hazardous waste container made of a material compatible with the chemical.[4][5]
-
The container must be kept closed except when adding waste.
Step 2: Collect All Contaminated Materials
-
This includes:
Step 3: Label the Waste Container
-
The container must be clearly labeled with "Hazardous Waste".[4]
-
Include the full chemical name: "this compound".
-
Indicate the associated hazards (e.g., "Irritant," "Handle with Caution").[4]
Spill Management
In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Alert others in the vicinity.
-
If the spill is large or you are not equipped to handle it, contact your institution's EHS department immediately.
Step 2: Don Appropriate PPE
-
Wear the personal protective equipment listed in the table above.[4]
Step 3: Contain and Absorb the Spill
-
Absorb the spill with an inert material, such as sand, vermiculite, or a chemical absorbent pad.[1][4]
Step 4: Clean the Area
-
Clean the spill area with a suitable solvent, followed by soap and water.[4]
Step 5: Dispose of Cleanup Materials
-
Collect all contaminated absorbent materials and cleaning supplies in the designated hazardous waste container for this compound.[1][4]
Final Disposal Procedure
Once the hazardous waste container is full, follow these steps for final disposal:
Step 1: Seal the Container
-
Ensure the hazardous waste container is tightly sealed.[4]
Step 2: Store the Container
-
Store the sealed container in a designated satellite accumulation area.[4] This area should be secure and away from incompatible materials.[5]
Step 3: Arrange for Pickup
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5] They will ensure the waste is disposed of in accordance with local, state, and national regulations.[1]
Do not dispose of this compound down the drain or in the regular trash. [5]
Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cyanine5 Tetrazine
Essential safety and logistical information for the proper handling and disposal of Cyanine5 tetrazine, a fluorescent labeling reagent, is critical for ensuring both personal and environmental protection in the laboratory. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, guidance derived from the known hazards of its constituent components—cyanine dyes and tetrazine compounds—provides a strong basis for safe laboratory practices.[1][2] Researchers and drug development professionals must adhere to stringent protocols to mitigate risks, which primarily include skin, eye, and respiratory irritation.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive approach to personal protective equipment is mandatory when handling this compound.[2] The following table summarizes the required PPE to minimize exposure risk.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn at all times. Inspect gloves for integrity before each use.[2] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes or airborne particles of the compound.[2][3] |
| Body Protection | Laboratory coat | A standard, fully-buttoned lab coat is necessary to protect skin and personal clothing.[2] |
| Respiratory Protection | Fume hood or well-ventilated area | All work should be conducted in a chemical fume hood to minimize the inhalation of any dust or aerosols.[2] |
Hazard Information Summary
The hazard profile of this compound is extrapolated from data on similar compounds. Treat it as a hazardous substance, assuming it may present compounded hazards from its components.
| Parameter | Cy5 (Cyanine 5) Component | Tetrazine Component | General Guidance for this compound |
| GHS Hazard Classification | Hazards not thoroughly investigated. Handle with caution. | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3).[1] | Assume similar or compounded hazards. Treat as a hazardous substance.[1] |
| Potential Health Effects | Avoid contact and inhalation.[1] | May cause respiratory irritation, skin irritation, and serious eye irritation.[1] | Potential for skin, eye, and respiratory irritation.[1] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Proper handling of this compound is critical to minimize exposure risk. The following workflow outlines the procedural steps for safe handling, from preparation to post-experiment cleanup.
Experimental Protocol: General Handling
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within a certified chemical fume hood.
-
Handling : Conduct all weighing, reconstitution, and aliquotting of this compound within the fume hood to prevent inhalation of dust or aerosols. Avoid prolonged or repeated exposure.[4]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place. Protect the material from long-term exposure to light.[4][5] Store at -20°C for long-term stability.[5]
-
Post-Experiment Cleanup : Decontaminate all surfaces and equipment after use.
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination. All waste generated should be treated as hazardous waste.[1]
Disposal Protocol
-
Waste Collection : Designate a specific, clearly labeled hazardous waste container for all materials contaminated with this compound, including pipette tips, tubes, and absorbent materials from spills.[1]
-
Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
Labeling : Label the waste container with a "Hazardous Waste" tag and indicate the associated hazards (e.g., "Irritant," "Handle with Caution").[1]
-
Final Disposal : Once the container is full, ensure it is tightly sealed and contact your institution's EHS department for proper disposal according to local, state, and national regulations.[1][4]
Emergency Procedures: Spill and Exposure Response
In the event of an exposure or spill, immediate action is necessary to mitigate harm.
Spill Cleanup Protocol
-
Personal Protection : Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[1]
-
Containment : Prevent further leakage or spillage if it is safe to do so.[4]
-
Absorption : Absorb the spill with an inert material, such as sand or vermiculite.[1][4]
-
Collection : Collect the absorbed material into a designated hazardous waste container.[4]
-
Decontamination : Clean the spill area with a suitable solvent and then with soap and water. Do not allow the material to enter drains or water courses.[1]
First Aid Measures
-
Skin Contact : If skin contact occurs, immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[4]
-
Eye Contact : In case of eye contact, assure adequate flushing by separating the eyelids with fingers and rinse with plenty of water for at least 15 minutes. Seek medical advice.[4]
-
Inhalation : If inhaled, move the individual to fresh air. If symptoms arise, seek medical advice.[4]
-
Ingestion : If swallowed, wash out the mouth with water if the person is conscious. Seek medical advice.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
